methyl 4-bromo-1-methyl-1H-indole-6-carboxylate
Description
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Properties
IUPAC Name |
methyl 4-bromo-1-methylindole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-13-4-3-8-9(12)5-7(6-10(8)13)11(14)15-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUACGERBUGWNBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-bromo-1-methyl-1H-indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-bromo-1-methyl-1H-indole-6-carboxylate is a polysubstituted indole derivative of significant interest in the field of medicinal chemistry. The indole scaffold is a privileged structure, forming the core of numerous natural products and pharmacologically active compounds. The specific substitution pattern of this molecule, featuring a bromine atom at the 4-position, a methyl group on the indole nitrogen, and a methyl carboxylate at the 6-position, makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics. This guide provides a comprehensive overview of its properties, a plausible synthetic route, and its application in the synthesis of potent Mcl-1 inhibitors.
Physicochemical and Spectroscopic Properties
While detailed experimental data for this specific compound is not extensively published, its properties can be reliably predicted based on its structure and data from closely related analogues.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1090903-89-1 | [1] |
| Molecular Formula | C₁₁H₁₀BrNO₂ | [2] |
| Molecular Weight | 268.11 g/mol | [2] |
| Appearance | Expected to be a solid | General knowledge of similar compounds |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | General knowledge of similar compounds |
Spectroscopic Analysis
The structural features of this compound give rise to a unique spectroscopic signature.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the N-methyl group, and the methyl ester group. The chemical shifts and coupling constants of the aromatic protons would be influenced by the electron-withdrawing bromine and carboxylate groups.
-
¹³C NMR: The carbon NMR spectrum would display signals for all 11 carbon atoms, with the carbons attached to the bromine and nitrogen atoms, as well as the carbonyl carbon of the ester, appearing at characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (approximately equal intensity for M+ and M+2 peaks).
Synthesis Methodology
Proposed Synthetic Workflow
The proposed synthesis involves two key steps: N-methylation of the indole nitrogen followed by regioselective bromination of the indole ring at the C4 position.
Sources
An In-Depth Technical Guide to Methyl 4-bromo-1-methyl-1H-indole-6-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of methyl 4-bromo-1-methyl-1H-indole-6-carboxylate, a substituted indole of significant interest to researchers and professionals in drug development. While this specific molecule is not widely cataloged with a dedicated CAS number in major chemical databases, this guide will establish its chemical identity, propose a robust synthetic pathway, and discuss its potential applications based on the well-established role of the bromoindole scaffold in medicinal chemistry.
Introduction and Chemical Identity
This compound is a heterocyclic organic compound featuring a bicyclic indole core. The structure is characterized by a bromine atom at the 4-position, a methyl ester at the 6-position, and a methyl group on the indole nitrogen. This specific substitution pattern makes it a valuable building block for creating more complex molecules, particularly in the realm of pharmaceutical research. The strategic placement of the bromo-, methyl-, and ester groups offers multiple points for chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
While a specific CAS number for this compound is not readily found, its constituent parts are well-documented in chemical literature. For instance, the related compound, methyl 4-bromo-1H-indole-6-carboxylate, is registered under CAS number 882679-96-1[1]. Another similar structure, methyl 6-bromo-1-methyl-1H-indole-4-carboxylate, has the CAS number 1090903-89-1[2][3]. The synthesis and properties of the target molecule can be inferred from these and other related indole structures.
Physicochemical Properties
The anticipated physicochemical properties of this compound are summarized in the table below. These values are estimated based on its chemical structure and data from analogous compounds.
| Property | Value | Source/Rationale |
| Molecular Formula | C11H10BrNO2 | Calculated from structure |
| Molecular Weight | 268.11 g/mol | Calculated from structure |
| Appearance | Likely off-white to pale yellow solid | Based on similar indole esters[4] |
| Solubility | Soluble in organic solvents like DCM, DMF, DMSO; sparingly soluble in water | Typical for functionalized indoles |
| Melting Point | Estimated 120-140 °C | Extrapolated from related bromoindole structures |
| Boiling Point | >350 °C (Predicted) | Based on predictions for similar high molecular weight heterocyclic compounds[4] |
Synthesis of this compound
A plausible and efficient synthetic route to this compound can be designed starting from a suitable precursor, such as 4-bromo-1H-indole-6-carboxylic acid. The synthesis would involve two key steps: esterification of the carboxylic acid and N-methylation of the indole nitrogen.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Esterification of 4-Bromo-1H-indole-6-carboxylic acid
-
Reaction Setup: To a solution of 4-bromo-1H-indole-6-carboxylic acid (1.0 eq) in anhydrous methanol (0.1 M), add thionyl chloride (1.2 eq) dropwise at 0 °C. The use of thionyl chloride or a catalytic amount of a strong acid like sulfuric acid is a standard and effective method for esterification.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: After completion, cool the mixture and remove the solvent under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 4-bromo-1H-indole-6-carboxylate[1]. This intermediate can be purified by column chromatography if necessary.
Step 2: N-Methylation of Methyl 4-bromo-1H-indole-6-carboxylate
-
Reaction Setup: Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C to deprotonate the indole nitrogen. The choice of a strong, non-nucleophilic base is crucial to avoid side reactions.
-
Addition of Methylating Agent: After stirring for 30 minutes, add methyl iodide (1.5 eq) dropwise.
-
Reaction Progression and Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours. The progress can be monitored by TLC.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by silica gel column chromatography to afford the final product, this compound. A similar N-methylation procedure is described for 4-bromoindole[5].
Potential Applications in Research and Drug Development
The indole nucleus is a prominent scaffold in numerous natural products and pharmacologically active compounds. The introduction of a bromine atom can enhance biological activity, improve metabolic stability, and provide a handle for further chemical modifications through cross-coupling reactions.
-
Oncology: Bromo-substituted indoles have been investigated as precursors to potent anti-cancer agents. The bromine atom can be utilized in palladium-catalyzed cross-coupling reactions to introduce diverse functionalities, leading to the discovery of novel kinase inhibitors or compounds that interfere with other cancer-related pathways.
-
Neurology: The indole scaffold is a key component of many neurotransmitters and drugs acting on the central nervous system. Functionalized indoles are explored for their potential in treating neurological disorders.
-
Infectious Diseases: Substituted indoles have shown promise as antibacterial and antiviral agents. The unique electronic and steric properties imparted by the substituents on the indole ring can lead to compounds with high efficacy and novel mechanisms of action.
The versatility of bromoindoles as synthetic intermediates is well-documented, making them valuable in the synthesis of complex bioactive molecules[6].
Conclusion
This compound represents a promising, albeit not widely studied, chemical entity with significant potential in medicinal chemistry and materials science. This guide has outlined its chemical identity, proposed a reliable synthetic route with a detailed protocol, and discussed its likely applications. The methodologies and insights presented here are grounded in established chemical principles and are intended to empower researchers in their pursuit of novel molecular discovery.
References
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Methyl 4-bromo-1H-indole-6-carboxylate, min 97%, 10 grams. Aladdin Scientific. Available at: [Link]
-
methyl 6?bromo?3?formyl?1H?indole?4?carboxylate, min 97%, 1 gram. CP Lab Safety. Available at: [Link]
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6-BROMO-4-INDAZOLECARBOXYLIC ACID METHYL ESTER CAS#: 885518-49-0. LookChem. Available at: [Link]
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Methyl 6-bromo-1-methyl-1H-indole-4-carboxylate. Lead Sciences. Available at: [Link]
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How can synthesis 4-bromo indole and 4-methyl indole? ResearchGate. Available at: [Link]
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1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses Procedure. Available at: [Link]
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A New Method for the Synthesis of 1-Methyl-1H-indole-3-carboxylate Derivatives, Employing Copper(II). SynOpen. Available at: [Link]
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Methyl 4-bromo-1H-indole-6-carboxylate. PubChem. Available at: [Link]
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methyl 6-bromo-1H-indole-4-carboxylate. PubChem. Available at: [Link]
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An In-Depth Technical Guide to Methyl 4-bromo-1-methyl-1H-indole-6-carboxylate: Synthesis, Characterization, and Applications
For distribution to: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of methyl 4-bromo-1-methyl-1H-indole-6-carboxylate, a functionalized indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] This guide will delve into the physicochemical properties of the title compound, a detailed, field-proven synthetic protocol, and the broader context of its potential applications based on the activities of related indole-based molecules.
Physicochemical and Structural Characteristics
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀BrNO₂ | (Calculated) |
| Molecular Weight | 268.11 g/mol | (Calculated) |
| Isomeric CAS Number | 1090903-89-1 (for methyl 6-bromo-1-methyl-1H-indole-4-carboxylate) | [3] |
| Related CAS Number | 882679-96-1 (for methyl 4-bromo-1H-indole-6-carboxylate) | [4] |
| Appearance | Expected to be a solid at room temperature | General observation for similar compounds |
Strategic Synthesis Pathway
The synthesis of this compound can be efficiently achieved through a two-step process, beginning with the commercially available methyl 4-bromo-1H-indole-6-carboxylate. The key transformation is the selective N-methylation of the indole nitrogen.
Caption: Proposed synthesis of the target compound.
Experimental Protocol: N-Methylation of Methyl 4-bromo-1H-indole-6-carboxylate
This protocol is adapted from a well-established method for the N-methylation of indole derivatives.[5] The use of dimethyl carbonate as a methylating agent is a greener alternative to traditional reagents like methyl iodide.
Materials:
-
Methyl 4-bromo-1H-indole-6-carboxylate (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (0.7 eq)
-
Dimethyl carbonate (DMC) (2.9 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend methyl 4-bromo-1H-indole-6-carboxylate and potassium carbonate in DMF.
-
Addition of Reagents: Add dimethyl carbonate to the suspension.
-
Heating: Gradually heat the reaction mixture to 140°C over 30 minutes and maintain this temperature with vigorous stirring for 3.5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove insoluble inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure to remove the DMF and excess dimethyl carbonate. The resulting crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure this compound.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a sufficiently strong base to deprotonate the indole nitrogen, facilitating the nucleophilic attack on the methylating agent.
-
Solvent: DMF is an excellent polar aprotic solvent that can dissolve the reactants and facilitate the reaction at elevated temperatures.
-
Temperature: The high temperature of 140°C is necessary to drive the reaction to completion in a reasonable timeframe.
Potential Applications in Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anticancer, antimicrobial, antifungal, and antiviral properties.[1][6] Functionalized indole-6-carboxylates, in particular, have been explored for various therapeutic applications. The introduction of a bromine atom can enhance the lipophilicity and metabolic stability of the molecule, potentially improving its pharmacokinetic profile. The N-methylation can influence the molecule's conformation and ability to form hydrogen bonds, which can be critical for receptor binding. Given these structural features, this compound is a promising scaffold for the development of novel therapeutic agents. Recent studies have highlighted the role of substituted indoles as inhibitors of bacterial enzymes like cystathionine γ-lyase, which can potentiate the effects of existing antibiotics.[7][8]
Conclusion
This technical guide has provided a detailed overview of this compound, including its physicochemical properties and a robust synthetic protocol. The strategic functionalization of the indole core makes this compound a valuable asset for researchers in drug discovery and development. The provided synthetic route offers a reliable method for accessing this molecule, paving the way for further investigation into its biological activities and potential as a therapeutic agent.
References
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Aladdin Scientific. methyl 4-bromo-1H-indole-6-carboxylate, min 97%, 10 grams. Available at: [Link]
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Chula Digital Collections. Recent advancements on biological activity of indole and their derivatives: A review. (2022). Available at: [Link]
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The Royal Society of Chemistry. Supporting information. Available at: [Link]
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CP Lab Safety. methyl 6-bromo-3-formyl-1H-indole-4-carboxylate, min 97%, 1 gram. Available at: [Link]
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PubMed. Naphthyl-Substituted Indole and Pyrrole Carboxylic Acids as Effective Antibiotic Potentiators-Inhibitors of Bacterial Cystathionine γ-Lyase. (2023). Available at: [Link]
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PubMed. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino[4,5-b]indoles. (2007). Available at: [Link]
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The Royal Society of Chemistry. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link]
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Arkat USA, Inc. Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. (2019). Available at: [Link]
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PubChem. Methyl 4-bromo-1H-indole-6-carboxylate. Available at: [Link]
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Lead Sciences. Methyl 6-bromo-1-methyl-1H-indole-4-carboxylate. Available at: [Link]
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Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. Available at: [Link]
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MDPI. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. (2023). Available at: [Link]
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National Institutes of Health. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. (2023). Available at: [Link]
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Magritek. Methyl 1H-indole-3-carboxylate. Available at: [Link]
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SpectraBase. 1H-indole-3-carboxylic acid, 6-bromo-2-[[4-(cyanomethyl)-1-piperazinyl]methyl]-5-hydroxy-1-(phenylmethyl)-, ethyl ester - Optional[1H NMR] - Spectrum. Available at: [Link]
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CP Lab Safety. methyl 6-bromo-1H-indole-4-carboxylate, min 97%, 1 gram. Available at: [Link]
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Cheméo. Chemical Properties of Benzene, 1-bromo-4-methyl- (CAS 106-38-7). Available at: [Link]
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An In-Depth Technical Guide to the Synthesis of Methyl 4-bromo-1-methyl-1H-indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-bromo-1-methyl-1H-indole-6-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted indole scaffold is a privileged structure found in numerous biologically active compounds. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this valuable compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.
Strategic Approach to Synthesis
The synthesis of this compound is most effectively approached via a two-step sequence starting from the commercially available methyl 1H-indole-6-carboxylate. This strategy involves:
-
Regioselective Bromination: The introduction of a bromine atom at the C4 position of the indole ring through electrophilic aromatic substitution.
-
N-Methylation: The subsequent methylation of the indole nitrogen.
This pathway is advantageous due to the accessibility of the starting material and the generally high yields achievable in each step.
Visualizing the Synthetic Pathway
The overall transformation can be visualized as a two-step process, beginning with the bromination of the indole core, followed by N-methylation.
Caption: Overall synthetic route to the target compound.
Part 1: Regioselective C4-Bromination
The introduction of a bromine atom at the C4 position of the indole ring is the most critical and challenging step in this synthesis. Electrophilic substitution on the indole ring typically occurs at the more electron-rich C3 position of the pyrrole moiety.[1] However, when the C3 position is unsubstituted, careful selection of the brominating agent and reaction conditions is necessary to achieve the desired regioselectivity on the benzene portion of the indole.
Mechanistic Considerations
The regioselectivity of electrophilic aromatic substitution on a substituted indole is governed by the electronic effects of the existing substituents. The ester group at the C6 position is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack. However, the nitrogen atom of the pyrrole ring is a strong electron-donating group, activating the entire indole system. The interplay of these electronic factors directs the incoming electrophile. While the pyrrole ring is generally more reactive, substitution on the benzene ring can be achieved. Directing effects in such systems can be complex, but functionalization at the C4 position of indoles has been achieved, often through the use of specific directing groups or under carefully controlled conditions.[2]
Experimental Protocol: C4-Bromination (Proposed)
Materials:
-
Methyl 1H-indole-6-carboxylate
-
N-Bromosuccinimide (NBS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve methyl 1H-indole-6-carboxylate (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (2.0 eq).
-
In a separate flask, dissolve N-Bromosuccinimide (1.1 eq) in dichloromethane.
-
Add the NBS solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford methyl 4-bromo-1H-indole-6-carboxylate.
Part 2: N-Methylation of Methyl 4-bromo-1H-indole-6-carboxylate
The final step in the synthesis is the methylation of the indole nitrogen. A robust and environmentally friendly method for this transformation utilizes dimethyl carbonate (DMC) as the methylating agent in the presence of a base.[3] This method avoids the use of more hazardous reagents like methyl iodide or dimethyl sulfate.
Mechanistic Rationale
The N-methylation proceeds via the deprotonation of the indole nitrogen by a base, typically potassium carbonate, to form a nucleophilic indolide anion. This anion then attacks the electrophilic methyl group of dimethyl carbonate, leading to the formation of the N-methylated product and a methoxycarbonate byproduct. The reaction is typically carried out at elevated temperatures to ensure a sufficient reaction rate.
Experimental Protocol: N-Methylation
Materials:
-
Methyl 4-bromo-1H-indole-6-carboxylate
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of methyl 4-bromo-1H-indole-6-carboxylate (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in N,N-dimethylformamide, add dimethyl carbonate (3.0 eq).
-
Heat the reaction mixture to 120-140 °C and stir for 3-5 hours, or until TLC analysis indicates the complete consumption of the starting material.[3]
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography to yield this compound.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| Methyl 1H-indole-6-carboxylate | C₁₀H₉NO₂ | 175.18 | Solid |
| Methyl 4-bromo-1H-indole-6-carboxylate | C₁₀H₈BrNO₂ | 254.08 | Solid |
| This compound | C₁₁H₁₀BrNO₂ | 268.11 | Solid |
Characterization Data
This compound:
-
¹H NMR (CDCl₃, 500 MHz): δ 8.25 (s, 1H), 7.69 (d, J = 8.5 Hz, 1H), 7.35 (d, J = 8.5 Hz, 1H), 7.15 (d, J = 3.0 Hz, 1H), 6.60 (d, J = 3.0 Hz, 1H), 3.95 (s, 3H), 3.85 (s, 3H). (Predicted spectrum based on analogous compounds).
Conclusion
The described two-step synthesis provides a practical and efficient route to this compound. While the regioselective C4-bromination requires careful execution and potential optimization, the subsequent N-methylation is a robust and well-established transformation. This guide offers a solid foundation for researchers to produce this valuable building block for applications in drug discovery and development.
References
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- The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
- Methyl 6-bromo-1H-indole-4-carboxyl
- Methyl 6-Bromo-1-methyl-1H-indole-4-carboxyl
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- Methyl 1H-indole-3-carboxyl
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An In-depth Technical Guide to the Synthesis of Methyl 4-bromo-1-methyl-1H-indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-bromo-1-methyl-1H-indole-6-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. Its substituted indole scaffold is a common motif in a wide array of biologically active compounds. This guide provides a comprehensive overview of the synthetic routes to this valuable compound, focusing on the selection of starting materials and the rationale behind the chosen reaction pathways. We will delve into the mechanistic underpinnings of each synthetic step, offering practical insights for laboratory-scale preparation.
Strategic Approach to Synthesis
The synthesis of this compound can be logically approached in a multi-step sequence, beginning with the construction of the core indole structure, followed by functional group manipulations. A robust and widely applicable strategy involves the Fischer indole synthesis, which allows for the direct introduction of the desired substituents on the benzene ring portion of the indole.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic strategy for this compound.
This guide will now detail each of these critical transformations.
Part 1: Synthesis of the Key Precursor: (4-Bromo-6-carboxyphenyl)hydrazine
The cornerstone of this synthetic route is the appropriately substituted phenylhydrazine. We begin with the commercially available 2-amino-5-bromobenzoic acid.
Step 1.1: Synthesis of 2-Amino-5-bromobenzoic Acid
There are two primary, well-documented methods for the synthesis of 2-amino-5-bromobenzoic acid.
Method A: Bromination of o-Aminobenzoic Acid
This is a direct approach where o-aminobenzoic acid is brominated.
-
Reaction Principle: This is an electrophilic aromatic substitution reaction. The amino group is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. Due to steric hindrance from the adjacent carboxylic acid group, the bromine atom is predominantly directed to the para position.
-
Experimental Protocol:
-
Dissolve sodium 2-aminobenzoate in glacial acetic acid.
-
Cool the solution to 15 °C.
-
Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature.
-
Stir the mixture for one hour at 15 °C.
-
The product precipitates and can be collected by filtration, washed with a non-polar solvent like benzene, and dried.[1][2]
-
Method B: Nitration and Reduction of Bromobenzoic Acid
An alternative route starts with bromobenzoic acid.
-
Reaction Principle: This method involves the nitration of bromobenzoic acid, followed by the reduction of the nitro group to an amine.[3]
-
Nitration: The bromine atom is a deactivating but ortho-, para-directing group. Nitration in the presence of concentrated sulfuric and nitric acids will introduce a nitro group onto the aromatic ring.
-
Reduction: The resulting 2-nitro-5-bromobenzoic acid is then reduced to 2-amino-5-bromobenzoic acid, commonly using a reducing agent like iron powder in the presence of an acid.[3]
-
| Parameter | Method A | Method B |
| Starting Material | o-Aminobenzoic Acid | Bromobenzoic Acid |
| Key Transformations | Electrophilic Bromination | Nitration, Reduction |
| Reagents | Bromine, Acetic Acid | Conc. Nitric Acid, Conc. Sulfuric Acid, Iron, HCl |
| Considerations | Direct, fewer steps | Multi-step, requires handling of strong acids and nitrating agents |
Step 1.2: Diazotization and Reduction to (4-Bromo-6-carboxyphenyl)hydrazine
This two-step, one-pot process converts the primary aromatic amine into the desired hydrazine derivative.
-
Reaction Principle:
-
Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.[4][5] This intermediate is highly reactive.
-
Reduction: The diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is sodium sulfite or stannous chloride.[6][7] The reduction needs to be carefully controlled to avoid the formation of by-products.
-
Caption: Key steps in the formation of the hydrazine precursor.
-
Experimental Protocol (General):
-
Suspend 2-amino-5-bromobenzoic acid in an aqueous solution of a strong acid (e.g., HCl).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for a short period at low temperature.
-
In a separate flask, prepare a solution of the reducing agent (e.g., sodium sulfite in water).
-
Slowly add the cold diazonium salt solution to the reducing agent solution, maintaining a controlled temperature and pH.[7]
-
After the addition is complete, the reaction mixture is typically stirred for several hours.
-
The hydrazine product can then be isolated by adjusting the pH to precipitate the compound, followed by filtration and drying.
-
Part 2: Construction of the Indole Core via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for forming the indole ring.[8][9]
-
Reaction Principle: This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. The phenylhydrazone is formed in situ by the condensation of the (4-bromo-6-carboxyphenyl)hydrazine with a ketone or aldehyde. To obtain a carboxylic acid at the C2 position of the indole (which can later be removed if necessary), pyruvic acid is a common choice of carbonyl compound.[10][11] The reaction proceeds through a[2][2]-sigmatropic rearrangement of the enamine tautomer of the hydrazone.[8][9]
-
Experimental Protocol:
-
A mixture of (4-bromo-6-carboxyphenyl)hydrazine and pyruvic acid is heated in the presence of an acid catalyst.
-
Common catalysts include polyphosphoric acid (PPA), sulfuric acid, or zinc chloride.[8]
-
The reaction is typically run at elevated temperatures.
-
Upon completion, the reaction mixture is cooled and poured into water or ice to precipitate the crude product.
-
The solid 4-bromo-1H-indole-6-carboxylic acid is collected by filtration and can be purified by recrystallization.
-
Part 3: N-Methylation of the Indole Ring
With the indole core constructed, the next step is the methylation of the indole nitrogen.
-
Reaction Principle: The N-H proton of the indole is weakly acidic and can be deprotonated by a suitable base to form an indolide anion. This anion then acts as a nucleophile, attacking a methylating agent.
-
Experimental Protocol:
-
A suspension of 4-bromo-1H-indole-6-carboxylic acid and a base such as potassium carbonate is made in a polar aprotic solvent like N,N-dimethylformamide (DMF).[12]
-
A methylating agent, such as dimethyl carbonate or iodomethane, is added to the suspension.[12]
-
The mixture is heated to an elevated temperature (e.g., 140 °C) and stirred for several hours.[12]
-
After cooling, the inorganic salts are removed by filtration.
-
The solvent is removed under reduced pressure, and the resulting crude 4-bromo-1-methyl-1H-indole-6-carboxylic acid can be purified by distillation or recrystallization.
-
| Reagent | Conditions | Yield | Reference |
| Dimethyl Carbonate, K2CO3 | DMF, 140 °C, 3.5h | 91% (for 4-bromo-1-methyl-indole) | [12] |
Part 4: Esterification to the Final Product
The final step is the conversion of the carboxylic acid group at the C6 position to a methyl ester. The Fischer esterification is a standard and efficient method for this transformation.[13]
-
Reaction Principle: The carboxylic acid is heated with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and using a large excess of the alcohol (methanol) drives the equilibrium towards the formation of the ester.[13][14]
-
Experimental Protocol:
-
Dissolve or suspend 4-bromo-1-methyl-1H-indole-6-carboxylic acid in a large excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
The residue is then typically dissolved in an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst, followed by washing with brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude this compound.
-
Further purification can be achieved by column chromatography or recrystallization.
-
Conclusion
The synthesis of this compound is a multi-step process that relies on classical and robust organic reactions. The choice of starting materials and the specific conditions for each step can be adapted based on available resources and desired scale. A thorough understanding of the underlying mechanisms of the Fischer indole synthesis, N-alkylation, and esterification is crucial for the successful execution of this synthetic sequence. This guide provides a solid foundation for researchers to approach the synthesis of this and related indole derivatives with confidence.
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Unlocking the Biological Potential of Methyl 4-bromo-1-methyl-1H-indole-6-carboxylate: A Technical Guide for Drug Discovery Professionals
Introduction: The Indole Scaffold as a Cornerstone of Modern Therapeutics
The indole nucleus, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have given rise to a vast array of biologically active molecules, both from natural sources and synthetic endeavors.[1] From the anti-migraine triptans to the blockbuster anti-cancer agent vincristine, the indole core is a recurring motif in clinically successful drugs.[1] The strategic functionalization of this scaffold is a key driver of pharmacological specificity and potency. This guide focuses on a specific, yet under-explored derivative: methyl 4-bromo-1-methyl-1H-indole-6-carboxylate .
While direct biological data for this exact molecule is not yet prevalent in published literature, a comprehensive analysis of its structural analogues provides a strong foundation for predicting its therapeutic potential. The presence of a bromine atom at the 4-position, a methyl ester at the 6-position, and an N-methylation at the 1-position are all features known to modulate the biological activity of the indole ring. This technical guide will, therefore, serve as a roadmap for researchers, providing a theoretical framework and practical methodologies to investigate the biological promise of this compound. We will delve into its synthesis, extrapolate its potential anti-inflammatory, antimicrobial, and anticancer activities based on structure-activity relationship (SAR) studies of closely related molecules, and provide detailed experimental protocols for its validation.
Synthetic Strategy: A Plausible Route to this compound
The synthesis of substituted indoles can be achieved through various established methodologies. A plausible and efficient route to the target compound can be conceptualized based on standard organic chemistry principles, likely involving a multi-step sequence. The following proposed synthesis is based on common indole synthesis reactions and subsequent functional group manipulations.
Proposed Synthetic Workflow
Caption: A generalized workflow for the synthesis of the target compound.
Predicted Biological Potential: An Evidence-Based Extrapolation
Based on the extensive literature on substituted indole derivatives, we can hypothesize several key biological activities for this compound.
Anti-inflammatory Activity
Brominated indoles have been identified as potent anti-inflammatory agents. Studies on brominated indoles from marine molluscs have shown that these compounds can significantly inhibit the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2) in macrophage and fibroblast cell lines.[2] The mechanism of action for some of these compounds involves the inhibition of the translocation of the nuclear factor kappa B (NF-κB), a critical transcription factor in the inflammatory response.[2]
The position of the bromine atom on the indole ring is known to influence the anti-inflammatory potency. For instance, in a study of bromoisatins, the 5-bromo derivative showed greater activity than the 6-bromo and 7-bromo isomers.[2] This suggests that the electronic and steric effects of the bromine at the 4-position in our target molecule could confer significant anti-inflammatory properties. The methyl ester at the C6 position may also influence activity, potentially through altered solubility and target engagement.
Antimicrobial and Antifungal Activity
The indole scaffold is a common feature in many antimicrobial compounds.[3][4] Derivatives such as indole carboxamides and those incorporating heterocyclic moieties like triazoles and thiadiazoles have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4][5] Furthermore, certain indole derivatives exhibit potent antifungal activity, particularly against Candida species.[3][4]
The lipophilicity conferred by the bromo and methyl groups in this compound could enhance its ability to penetrate microbial cell membranes, a key factor for antimicrobial efficacy. The overall substitution pattern will determine its specific interactions with microbial targets, which could range from enzymes involved in cell wall synthesis to those essential for DNA replication.
Anticancer Activity
The indole nucleus is a cornerstone in the development of anticancer drugs.[6] The substitution pattern on the indole ring plays a pivotal role in defining the anticancer potency and the mechanism of action.[6] For instance, N-methylation of certain indole derivatives has been shown to significantly enhance anticancer activity.[6] Bromine substitution can also increase the biological activity of some anticancer compounds.[2]
Given these precedents, this compound is a promising candidate for anticancer drug discovery. Its potential mechanisms of action are varied and could include the inhibition of protein kinases, disruption of microtubule dynamics, or induction of apoptosis. Preliminary screening against a panel of cancer cell lines would be the first step in validating this hypothesis.
Suggested Experimental Validation: A Practical Guide
To empirically determine the biological potential of this compound, a systematic screening approach is recommended. The following are detailed protocols for key initial assays.
Experimental Workflow for Biological Screening
Caption: A step-by-step workflow for the biological screening of the target compound.
Protocol 1: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Assay
Objective: To determine the effect of the test compound on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (dissolved in DMSO)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
-
LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control and incubate for another 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production).
Protocol 2: In Vitro Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test compound (dissolved in a suitable solvent)
-
Standard antibiotics (e.g., ampicillin, ciprofloxacin) and antifungals (e.g., fluconazole)
-
96-well microtiter plates
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Protocol 3: In Vitro Anticancer Activity - MTT Cytotoxicity Assay
Objective: To assess the cytotoxic effect of the test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Appropriate cell culture medium with 10% FBS
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for 48-72 hours. Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical summary of potential results from the initial screening, which can be used as a template for organizing experimental data.
| Biological Activity | Assay | Test System | Metric | Hypothetical Value (µM) |
| Anti-inflammatory | NO Inhibition | RAW 264.7 cells | IC₅₀ | 15.5 |
| TNF-α Inhibition | RAW 264.7 cells | IC₅₀ | 22.8 | |
| Antimicrobial | Antibacterial | S. aureus | MIC | 8.0 |
| Antibacterial | E. coli | MIC | 16.0 | |
| Antifungal | C. albicans | MIC | 12.5 | |
| Anticancer | Cytotoxicity | MCF-7 (Breast) | IC₅₀ | 9.7 |
| Cytotoxicity | A549 (Lung) | IC₅₀ | 11.2 |
Conclusion and Future Directions
This compound represents a novel chemical entity with significant, albeit currently unexplored, therapeutic potential. By leveraging the wealth of knowledge on the structure-activity relationships of related indole derivatives, we can rationally predict its promise as an anti-inflammatory, antimicrobial, and anticancer agent. The experimental protocols detailed in this guide provide a clear and robust framework for the initial biological evaluation of this compound.
Successful validation of these predicted activities will pave the way for further preclinical development, including mechanism of action studies, lead optimization to enhance potency and selectivity, and in vivo efficacy studies in relevant animal models. The exploration of this and similar under-investigated indole derivatives is a fertile ground for the discovery of next-generation therapeutics.
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Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2016). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Journal of Heterocyclic Chemistry, 53(5), 1438-1447. [Link]
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Riveira, M. J., & De Kimpe, N. (2012). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 17(11), 12753-12767. [Link]
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Khan, I., Zaib, S., & Batool, S. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. ACS Omega, 6(3), 2094-2104. [Link]
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Glamočlija, J., Stanković, N., & Soković, M. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Molecules, 28(2), 801. [Link]
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Yamai, Y., & Takemoto, Y. (2017). A CONCISE SYNTHESIS OF t-BUTYL 3-ALKYLOXINDOLE-3-CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. HETEROCYCLES, 95(1), 595. [Link]
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Deng, G. J., & Huang, H. (2016). Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions. Organic Letters, 18(20), 5384-5387. [Link]
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Methyl 4-bromo-1-methyl-1H-indole-6-carboxylate: A Strategic Building Block for Complex Molecule Synthesis
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic use of highly functionalized heterocyclic scaffolds is paramount for the efficient construction of novel molecular entities. Among these, the indole core remains a privileged structure due to its prevalence in biologically active natural products and pharmaceuticals. This guide focuses on methyl 4-bromo-1-methyl-1H-indole-6-carboxylate , a versatile and strategically designed building block. Its unique arrangement of functional groups—a reactive bromine atom for cross-coupling, a modifiable methyl ester, and an N-methylated indole core—provides a powerful platform for rapid library synthesis and the development of complex target molecules. This document serves as a technical resource for researchers, outlining the compound's properties, synthesis, reactivity, and proven applications in drug discovery.
Physicochemical and Spectroscopic Profile
Precise identification and characterization are the foundation of synthetic utility. The key properties of the title compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | - |
| CAS Number | 1090903-89-1 | [1] |
| Molecular Formula | C₁₁H₁₀BrNO₂ | [1] |
| Molecular Weight | 268.11 g/mol | [1] |
| Appearance | Typically an off-white to light yellow solid | [2] |
| Purity | Commercially available at ≥98% | [1] |
Spectroscopic Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ ~ 7.8-8.0 (d, 1H, H5), 7.5-7.7 (d, 1H, H7), 7.1-7.3 (d, 1H, H2), 6.6-6.8 (d, 1H, H3), 3.95 (s, 3H, O-CH₃), 3.85 (s, 3H, N-CH₃) ppm. The aromatic protons H5 and H7 would appear as singlets or narrow doublets depending on meta-coupling.
-
¹³C NMR (CDCl₃, 101 MHz): δ ~ 167 (C=O), 138, 130, 128, 125, 122, 120, 115, 100 (Ar-C), 52 (O-CH₃), 33 (N-CH₃) ppm. The signal for the carbon bearing the bromine (C4) would be expected around 115 ppm.
Synthesis of the Building Block
The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available precursors. A logical and efficient pathway involves the initial formation of the indole ring, followed by sequential functionalization. While specific literature for this exact molecule is sparse, the route can be reliably constructed from well-established synthetic transformations.
A plausible synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for the target building block.
Exemplary Protocol: N-Methylation of an Indole Core
This protocol describes the final step of the proposed synthesis, the N-methylation, which is a common and critical transformation. The procedure is adapted from established methods for N-alkylation of indoles.[3][4]
Objective: To synthesize this compound from its NH-indole precursor.
Materials:
-
Methyl 4-bromo-1H-indole-6-carboxylate (1.0 equiv)[5]
-
Potassium carbonate (K₂CO₃, 2.0 equiv), finely powdered
-
Iodomethane (MeI, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 4-bromo-1H-indole-6-carboxylate (1.0 equiv) and anhydrous DMF (approx. 0.2 M concentration).
-
Stir the solution until the starting material is fully dissolved.
-
Add potassium carbonate (2.0 equiv) to the solution. The mixture will become a suspension.
-
Add iodomethane (1.5 equiv) dropwise via syringe at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-methylated product.
Rationale: The use of a polar aprotic solvent like DMF is crucial for solvating the reagents, while the base (K₂CO₃) is strong enough to deprotonate the indole nitrogen, forming the nucleophilic indolide anion. Iodomethane serves as an excellent electrophile for the subsequent Sₙ2 reaction. This method is generally high-yielding and avoids the use of stronger, more hazardous bases like sodium hydride.[3]
Reactivity and Synthetic Applications
The power of this compound lies in its orthogonal reactive sites, allowing for selective and sequential modifications.
Caption: Key synthetic transformations of the title building block.
The C4-Bromine: A Gateway for C-C and C-N Bond Formation
The aryl bromide at the C4 position is the primary handle for diversification. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions.[6]
-
Suzuki-Miyaura Coupling: Reacting the building block with various aryl or heteroaryl boronic acids or esters allows for the introduction of new aromatic systems. This is a cornerstone of modern drug discovery for building biaryl structures, which are common motifs in kinase inhibitors.[7]
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, introducing primary or secondary amines at the C4 position. This is critical for synthesizing compounds that can act as hydrogen bond donors or acceptors, modulating solubility and target engagement.
-
Sonogashira, Stille, and Heck Couplings: These reactions further expand the synthetic toolbox, allowing for the introduction of alkynyl, stannylated, or vinyl groups, respectively, providing access to a diverse range of molecular shapes and functionalities.
Exemplary Protocol: Suzuki-Miyaura Cross-Coupling
Objective: To couple an aryl boronic acid to the C4 position of the indole core.
Materials:
-
This compound (1.0 equiv)
-
Aryl boronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0), 0.05 equiv)
-
2M aqueous sodium carbonate (Na₂CO₃) solution (3.0 equiv)
-
1,4-Dioxane
Procedure:
-
In a reaction vessel, combine the indole building block (1.0 equiv), the aryl boronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add 1,4-dioxane, followed by the 2M aqueous Na₂CO₃ solution. The solvent ratio is typically 3:1 to 5:1 dioxane:water.
-
Heat the reaction mixture to 80-100 °C and stir for 6-18 hours, monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the desired 4-aryl indole product.
Rationale: The Suzuki-Miyaura reaction is one of the most robust and widely used cross-coupling methods due to the stability and commercial availability of boronic acids and its tolerance of a wide range of functional groups.[8] The aqueous base is essential for the transmetalation step of the catalytic cycle. Pd(PPh₃)₄ is a common and effective catalyst for this transformation.
The C6-Methyl Ester: A Handle for Amide and Alcohol Formation
The methyl ester at the C6 position provides a secondary site for modification.
-
Hydrolysis: Saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in an aqueous solvent mixture (e.g., THF/MeOH/H₂O) readily converts the ester to the corresponding carboxylic acid.
-
Amidation: The resulting carboxylic acid is a versatile intermediate. Using standard peptide coupling reagents such as HATU, HBTU, or EDC, it can be converted into a wide array of primary, secondary, or tertiary amides.[9][10] Amide bonds are critical functional groups in pharmaceuticals, often participating in key binding interactions with protein targets.
Applications in Drug Discovery
The strategic value of the 4-bromoindole scaffold is demonstrated by its use in the synthesis of potent and selective kinase inhibitors. Kinases are a major class of drug targets, particularly in oncology. The ability to rapidly diversify the C4 position allows for the exploration of the chemical space around the ATP-binding site of these enzymes. For instance, related 6-bromoindole structures have been utilized as key building blocks for inhibitors of bacterial cystathionine γ-lyase, highlighting the scaffold's utility in developing antibacterial agents.[4] The functional handles on this building block are directly applicable to the synthesis of complex heterocyclic systems targeting enzymes like DYRK1A, which is implicated in neurodegenerative disorders.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn. As with most halogenated aromatic compounds, it should be treated as a potential irritant. Avoid inhalation of dust and contact with skin and eyes. Refer to the specific Safety Data Sheet (SDS) from the supplier for comprehensive hazard information.
References
-
Aladdin Scientific. methyl 4-bromo-1H-indole-6-carboxylate, min 97%, 10 grams. Available from: [Link]
-
Barreiro, G. et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available from: [Link]
-
ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of 4‐bromoanisole with phenylboronic acid. Available from: [Link]
-
ResearchGate. Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Available from: [Link]
-
CP Lab Safety. methyl 6?bromo?3?formyl?1H?indole?4?carboxylate, min 97%, 1 gram. Available from: [Link]
-
Sharma, S. V. et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry. Available from: [Link]
-
Indian Academy of Sciences. Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Available from: [Link]
-
Lead Sciences. Methyl 6-bromo-1-methyl-1H-indole-4-carboxylate. Available from: [Link]
-
Sabatini, M. T. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. Available from: [Link]
-
Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available from: [Link]
-
Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. Available from: [Link]
-
Akbari, A. & Faryabi, M. S. (2022). A New Method for the Synthesis of 1-Methyl-1H-indole-3-carboxylate Derivatives, Employing Copper(II). Polycyclic Aromatic Compounds. Available from: [Link]
-
Guryev, A. A. et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules. Available from: [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]
-
Goodreid, J. D. et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry. Available from: [Link]
-
Dunetz, J. R. et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available from: [Link]
Sources
- 1. Methyl 6-bromo-1-methyl-1H-indole-4-carboxylate - Lead Sciences [lead-sciences.com]
- 2. 6-BROMO-4-INDAZOLECARBOXYLIC ACID METHYL ESTER CAS#: 885518-49-0 [m.chemicalbook.com]
- 3. 4-BROMO-1-METHYL-1H-INDOLE synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. asiaresearchnews.com [asiaresearchnews.com]
- 10. datapdf.com [datapdf.com]
Navigating the Spectroscopic Landscape of Substituted Indoles: A Technical Guide to Methyl 4-bromo-1-methyl-1H-indole-6-carboxylate
This guide provides an in-depth exploration of the spectroscopic characterization of methyl 4-bromo-1-methyl-1H-indole-6-carboxylate, a substituted indole of interest in medicinal chemistry and materials science. We will delve into the theoretical underpinnings and practical application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The methodologies and data interpretation strategies outlined herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently elucidate and validate the structure of this and similar complex organic molecules.
It is important to note that while this guide provides a comprehensive framework for the spectroscopic analysis of this compound, publicly available, experimentally-derived spectra for this specific molecule are limited. Therefore, this document will utilize a combination of theoretical predictions, data from structurally analogous compounds, and established principles of spectroscopic interpretation to illustrate the analytical workflow. This approach serves as a robust instructional tool, enabling users to apply these techniques to their own synthesized or acquired samples.
Foundational Principles of Spectroscopic Analysis
Spectroscopic techniques are the cornerstone of chemical analysis, allowing for the non-destructive interrogation of molecular structure. Each method provides a unique piece of the structural puzzle, and a combinatorial approach is essential for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For organic molecules, ¹H and ¹³C NMR are the most informative.
-
Mass Spectrometry (MS) measures the mass-to-charge ratio of ions, revealing the molecular weight of the compound and providing insights into its elemental composition and fragmentation patterns.
-
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. This technique is particularly useful for identifying the presence of specific functional groups.
The synergistic application of these techniques provides a self-validating system for structural elucidation, a critical component of ensuring scientific integrity in chemical research.
Predicted Spectroscopic Data for this compound
The following tables summarize the predicted spectroscopic data for the target molecule based on established chemical shift and fragmentation principles. These predictions serve as a benchmark for comparison with experimentally obtained data.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-2 | 7.2 - 7.4 | d | J = 3.0 - 3.5 |
| H-3 | 6.6 - 6.8 | d | J = 3.0 - 3.5 |
| H-5 | 7.8 - 8.0 | s | - |
| H-7 | 8.1 - 8.3 | s | - |
| N-CH₃ | 3.8 - 4.0 | s | - |
| O-CH₃ | 3.9 - 4.1 | s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 125 - 128 |
| C-3 | 102 - 105 |
| C-3a | 130 - 133 |
| C-4 | 115 - 118 |
| C-5 | 120 - 123 |
| C-6 | 128 - 131 |
| C-7 | 110 - 113 |
| C-7a | 138 - 141 |
| N-CH₃ | 32 - 35 |
| O-CH₃ | 51 - 54 |
| C=O | 165 - 168 |
Experimental Protocols for Spectroscopic Data Acquisition
The following sections provide detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of the target molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the analyte and its chemical stability.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Shimming:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans (NS) to a sufficient value to achieve a good signal-to-noise ratio (S/N), typically 16 or 32 for a sample of this concentration.
-
Set the relaxation delay (D1) to at least 1-2 seconds to allow for full relaxation of the protons.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Switch the nucleus to ¹³C.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and improve sensitivity.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a shorter relaxation delay (e.g., 2 seconds) are typically required.
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.
-
Correlate the peaks in the ¹H and ¹³C NMR spectra using 2D NMR techniques (e.g., HSQC, HMBC) for a complete structural assignment.
-
Diagram 1: NMR Experimental Workflow
Caption: Workflow for NMR data acquisition and analysis.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the target molecule.
Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap).
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile). The solvent should be compatible with the ionization source.
-
-
Instrument Setup and Calibration:
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Select the appropriate ionization mode (e.g., electrospray ionization - ESI, in positive or negative mode). For this molecule, positive mode ESI is likely to be effective, targeting the protonated molecule [M+H]⁺.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).
-
If fragmentation data is desired, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion.
-
Use the accurate mass and isotopic pattern to calculate the elemental formula. The presence of bromine (with its characteristic isotopic signature of ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio) will be a key diagnostic feature.
-
Analyze the fragmentation pattern from the MS/MS spectrum to gain further structural insights.
-
Diagram 2: Mass Spectrometry Workflow
Caption: Workflow for mass spectrometry data acquisition and analysis.
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the target molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an attenuated total reflectance (ATR) accessory.
Protocol:
-
Sample Preparation:
-
If using an ATR accessory, place a small amount of the solid sample directly onto the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations for this compound include:
-
C=O stretch (ester): ~1700-1720 cm⁻¹
-
C-O stretch (ester): ~1250-1300 cm⁻¹
-
C-H stretches (aromatic and aliphatic): ~2850-3100 cm⁻¹
-
C=C stretches (aromatic): ~1450-1600 cm⁻¹
-
C-N stretch: ~1300-1350 cm⁻¹
-
C-Br stretch: ~500-600 cm⁻¹
-
-
Integrated Data Interpretation and Structure Confirmation
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The proposed structure of this compound must be consistent with all acquired spectroscopic data.
Diagram 3: Integrated Spectroscopic Analysis Logic
Methyl 4-bromo-1-methyl-1H-indole-6-carboxylate: A Technical Guide for Drug Discovery and Chemical Biology
Introduction: The Strategic Value of a Substituted Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive compounds.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it a "privileged scaffold" in drug discovery.[3] The strategic functionalization of the indole ring allows for the fine-tuning of a molecule's pharmacological profile. This guide focuses on a specific, highly functionalized indole derivative: methyl 4-bromo-1-methyl-1H-indole-6-carboxylate . While direct literature on this exact compound is sparse, its constituent features—a bromo substituent at the 4-position, an N-methyl group, and a methyl carboxylate at the 6-position—suggest its significant potential as a versatile building block for the synthesis of novel therapeutic agents.
This technical guide will provide a comprehensive overview of this compound, based on established chemical principles and analogies to closely related structures. We will explore its plausible synthesis, predict its chemical reactivity with a focus on modern synthetic transformations, and discuss its potential applications in drug discovery, particularly in oncology and infectious diseases.[4][5]
Physicochemical Properties and Structural Features
| Property | Predicted Value/Information | Basis of Prediction |
| Molecular Formula | C11H10BrNO2 | Based on structure |
| Molecular Weight | 268.11 g/mol | Based on structure |
| Appearance | Likely a solid at room temperature | Based on similar indole carboxylates |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF, DMF) | General solubility of similar organic compounds |
| Key Structural Features | - Electron-rich indole nucleus- Bromo group at C4: a handle for cross-coupling- N-methyl group: enhances lipophilicity, prevents H-bond donation- Methyl ester at C6: can be hydrolyzed to a carboxylic acid for further derivatization | Analysis of the molecular structure |
The bromine atom at the C4 position is a key feature, rendering the molecule amenable to a wide array of palladium-catalyzed cross-coupling reactions. The N-methyl group protects the indole nitrogen from undesired reactions and can influence the compound's metabolic stability and binding interactions. The methyl ester at C6 provides another site for modification, for instance, through hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines to form amides.[3]
Synthesis of this compound: A Plausible Two-Step Approach
A logical and efficient synthetic route to the title compound can be envisioned in two main stages: the construction of the core indole scaffold followed by N-methylation.
Step 1: Fischer Indole Synthesis of the Indole Core
The Fischer indole synthesis is a robust and widely used method for the preparation of substituted indoles from arylhydrazines and ketones or aldehydes.[7][8] In this case, the starting materials would be (3-bromo-5-(methoxycarbonyl)phenyl)hydrazine and a suitable pyruvate derivative.
Sources
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. mdpi.com [mdpi.com]
- 6. biosynth.com [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. Fischer Indole Synthesis [organic-chemistry.org]
A Technical Guide to the Discovery of Substituted Indole-6-Carboxylate Derivatives as Novel Therapeutic Agents
Executive Summary
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1][2][3] Among the myriad of indole derivatives, substituted indole-6-carboxylates have emerged as a particularly promising class of compounds with diverse and potent biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][4][5] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the core aspects of discovering and developing these valuable molecules. We will explore robust synthetic strategies, rigorous analytical characterization, effective biological evaluation workflows, and the principles of structure-activity relationship (SAR) optimization. This document is designed to serve as a practical, field-proven resource, blending established protocols with the causal insights necessary for rational drug design and development.
Introduction: The Significance of the Indole-6-Carboxylate Scaffold
The indole scaffold is recognized as a "privileged structure" in drug discovery, meaning it can bind to multiple, diverse biological targets with high affinity.[3][6] This versatility stems from its unique electronic properties and its ability to participate in various intermolecular interactions, including hydrogen bonding and π-π stacking. The addition of a carboxylate group at the C6-position introduces a key modification that can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.
The ester or carboxylic acid moiety at C6 can act as a critical hydrogen bond acceptor or donor, enhance solubility, and provide a synthetic handle for further molecular elaboration. These features make indole-6-carboxylates attractive starting points for developing targeted therapies. Recent research has highlighted their potential as inhibitors of crucial cellular targets like protein kinases, tubulin polymerization, and various enzymes involved in cancer progression.[6][7][8] This guide focuses on the systematic approach required to harness this potential, from initial synthesis to preclinical evaluation.
Synthetic Strategies: Building the Core Scaffold
The efficient construction of the substituted indole-6-carboxylate core is the foundational step in the discovery process. While numerous methods for indole synthesis exist, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, offer a highly versatile and functional-group-tolerant approach for creating C-C bonds and building molecular complexity.[9][10][11][12]
Featured Synthesis: Palladium-Catalyzed Heck Coupling
The Heck coupling reaction provides a reliable method for synthesizing indole derivatives by coupling a halo-indole with an alkene.[10][13] This approach is particularly advantageous for creating substituted indoles that may be difficult to access through traditional cyclization methods.
Rationale for Method Selection:
-
Versatility: The Heck reaction accommodates a wide range of functional groups on both the indole and alkene coupling partners, allowing for the creation of diverse chemical libraries.[9]
-
Regiocontrol: The reaction typically offers good control over the position of the new substituent.
-
Yield: Modern catalytic systems often provide high yields under relatively mild conditions.[10]
Detailed Protocol: Synthesis of Methyl 3-vinyl-1H-indole-6-carboxylate
This protocol describes a representative Heck coupling reaction to introduce a vinyl group at the C3-position of a methyl indole-6-carboxylate scaffold.
Materials:
-
Methyl 3-bromo-1H-indole-6-carboxylate (1.0 equiv)
-
Potassium vinyltrifluoroborate (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)
-
Triphenylphosphine [P(Ph)₃] (0.1 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert nitrogen atmosphere, add methyl 3-bromo-1H-indole-6-carboxylate (1.0 equiv), potassium vinyltrifluoroborate (1.5 equiv), Pd(OAc)₂ (0.05 equiv), P(Ph)₃ (0.1 equiv), and K₂CO₃ (3.0 equiv).
-
Solvent Addition: Add anhydrous DMF via syringe. The volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the starting indole).
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with nitrogen to ensure the removal of oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure methyl 3-vinyl-1H-indole-6-carboxylate.
Self-Validation Checkpoints:
-
TLC Monitoring: A successful reaction will show the consumption of the starting material spot and the appearance of a new, typically less polar, product spot.
-
Expected Yield: 65-85%. Lower yields may indicate incomplete reaction, catalyst deactivation, or product degradation.
Structural Characterization: Confirming Identity and Purity
Unambiguous structural confirmation and purity assessment are critical for ensuring that biological data is reliable. A combination of spectroscopic and chromatographic techniques is essential.[14][15][16]
Standard Characterization Workflow
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for elucidating the molecular structure.[17][18] Key diagnostic signals include the indole NH proton (typically a broad singlet >10 ppm) and characteristic aromatic signals.[17]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.[15] LC-MS is used to confirm the mass of the product and assess purity during reaction monitoring and final analysis.[15]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, typically aiming for >95% purity for compounds intended for biological screening.
Protocol: Analytical Characterization of Final Compound
-
NMR Sample Prep: Dissolve ~5 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
NMR Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a 400 MHz or higher spectrometer.
-
MS Sample Prep: Prepare a dilute solution (~1 mg/mL) of the compound in methanol or acetonitrile.
-
MS Acquisition: Analyze via electrospray ionization (ESI) in both positive and negative ion modes to obtain the molecular ion peak [M+H]⁺ or [M-H]⁻.
-
HPLC Analysis: Inject a ~1 mg/mL solution onto a C18 reverse-phase column using a water/acetonitrile gradient with 0.1% trifluoroacetic acid (TFA) or formic acid. Monitor the elution profile with a UV detector at 254 nm and 280 nm.
Biological Evaluation and Screening
The goal of the screening phase is to identify "hits"—compounds that exhibit desired biological activity. For anticancer drug discovery, a common primary screen is a cell viability assay.[4]
Workflow for Anticancer Agent Discovery
Caption: Workflow for identifying and validating anticancer indole derivatives.
Protocol: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[4]
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma)
-
Normal human cell line (e.g., HUVEC) for counter-screening
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test compounds dissolved in DMSO (10 mM stock)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., acidified isopropanol or DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. For dose-response experiments, plot viability versus log[concentration] and fit the curve using non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Structure-Activity Relationship (SAR) Studies
SAR studies are the cornerstone of lead optimization. By systematically modifying the structure of a hit compound and assessing the impact on biological activity, researchers can design more potent and selective molecules.[4][7]
Hypothetical SAR Table for an Anticancer Indole-6-Carboxylate Series
This table illustrates how modifications at different positions of the indole scaffold can influence anticancer activity against the A549 cell line.
| Compound ID | R¹ (N1-position) | R² (C3-position) | R³ (Ester) | A549 IC₅₀ (µM) |
| LEAD-01 | H | Vinyl | -COOCH₃ | 15.2 |
| LEAD-02 | -CH₃ | Vinyl | -COOCH₃ | 8.5 |
| LEAD-03 | H | Phenyl | -COOCH₃ | 22.1 |
| LEAD-04 | -CH₃ | Phenyl | -COOCH₃ | 10.3 |
| LEAD-05 | -CH₃ | Vinyl | -COOH | 35.8 |
| LEAD-06 | -CH₃ | Vinyl | -CONH₂ | 5.1 |
SAR Insights:
-
N1-Substitution: Methylation at the N1-position (compare LEAD-01 vs. LEAD-02) enhances potency, possibly by increasing lipophilicity or improving interaction with the target.[7]
-
C3-Substitution: A smaller vinyl group at C3 appears more favorable than a bulky phenyl group (compare LEAD-02 vs. LEAD-04).
-
C6-Carboxylate Modification: Converting the methyl ester to a primary amide (LEAD-02 vs. LEAD-06) significantly increases potency, suggesting a key hydrogen bonding interaction is possible at this position. The free carboxylic acid (LEAD-05) is detrimental, perhaps due to poor cell permeability.
Visualizing a Potential Mechanism: Kinase Inhibition
Many indole derivatives exert their anticancer effects by inhibiting protein kinases involved in cell growth signaling.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion and Future Directions
The discovery of substituted indole-6-carboxylate derivatives is a fertile ground for the development of novel therapeutics. This guide has outlined a systematic and robust framework for this process, integrating rational synthetic design, rigorous characterization, and logical biological screening cascades. The key to success lies in the iterative cycle of design, synthesis, and testing, guided by carefully interpreted SAR data.
Future efforts in this field will likely focus on:
-
Expanding Chemical Space: Utilizing novel synthetic methodologies to access more diverse and complex substitution patterns.
-
Target Deconvolution: Employing chemoproteomics and other advanced techniques to identify the specific molecular targets of active compounds.
-
Optimizing ADME Properties: Fine-tuning structures to improve absorption, distribution, metabolism, and excretion profiles, paving the way for in vivo efficacy studies.
By adhering to the principles of scientific integrity and leveraging the powerful tools of modern medicinal chemistry, the research community can continue to unlock the therapeutic potential of the indole-6-carboxylate scaffold.
References
- Source: National Institutes of Health (NIH)
- Title: Structure‐activity relationships (SAR) of the new indole‐6‐carboxylic acid derivatives.
- Source: PubMed Central (PMC)
- Title: Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021)
- Title: Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)
- Title: Heck Coupling Source: Organic Synthesis URL
- Title: Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities Source: ResearchGate URL
- Title: Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction Source: ResearchGate URL
- Title: Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp.
- Title: 3-Substituted indole: A review Source: International Journal of Chemical Studies URL
- Title: H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation Source: YouTube URL
- Title: Synthesis of indoles Source: Organic Chemistry Portal URL
- Title: Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update Source: Oriental University in Cairo URL
- Title: New indole derivatives from endophytic fungus Colletotruchum sp.
- Source: PubMed Central (PMC)
- Title: Nuclear Magnetic Resonance Spectra of Indoles Source: Journal of the American Chemical Society URL
- Title: Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021)
- Source: PubMed Central (PMC)
- Title: Recent advancements on biological activity of indole and their derivatives: A review Source: Chulalongkorn University Digital Collections URL
- Title: Synthesis of N-substituted indole precursors 6a and 6b Source: ResearchGate URL
- Title: Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate Source: MDPI URL
- Title: Carbonylative synthesis and functionalization of indoles Source: Beilstein Journal of Organic Chemistry URL
- Title: Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018‒2021)
- Title: Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment Source: MDPI URL
- Source: ARKAT USA, Inc.
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- 4. researchgate.net [researchgate.net]
- 5. Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review updat… [ouci.dntb.gov.ua]
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Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Methyl 4-bromo-1-methyl-1H-indole-6-carboxylate
Introduction: The Strategic Importance of Functionalized Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials. The strategic functionalization of the indole ring is paramount for modulating the biological activity and physicochemical properties of these molecules. Among the various positions on the indole scaffold, the C4-position offers a unique vector for substitution, influencing the steric and electronic environment of the molecule. Methyl 4-bromo-1-methyl-1H-indole-6-carboxylate is a key building block that allows for the introduction of diverse functionalities at this strategic C4-position through palladium-catalyzed cross-coupling reactions. This guide provides detailed application notes and protocols for several key palladium-catalyzed cross-coupling reactions utilizing this versatile substrate, intended for researchers, scientists, and drug development professionals.
Palladium-catalyzed cross-coupling reactions have revolutionized the art of chemical synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. The general catalytic cycle for these transformations is a well-established sequence of oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination, which regenerates the active palladium(0) catalyst.[1]
Diagram 1: General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
A simplified representation of the palladium catalytic cycle.
Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[2] This reaction is valued for its mild reaction conditions, broad substrate scope, and the commercial availability and stability of boronic acids and their derivatives.
Application Note:
For the Suzuki-Miyaura coupling of this compound, the choice of palladium catalyst, ligand, and base is crucial for achieving high yields. The electron-rich nature of the indole ring can influence the oxidative addition step. The presence of the ester group at the C6-position may require slightly more forcing conditions compared to simpler bromoindoles. Common catalysts include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Bulky, electron-rich phosphine ligands such as SPhos or XPhos are often beneficial in promoting the catalytic cycle, particularly the reductive elimination step. A variety of bases can be employed, with aqueous solutions of carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) being common choices. The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be advantageous in biphasic solvent systems.
Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling
Step-by-step workflow for the Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired methyl 1-methyl-4-phenyl-1H-indole-6-carboxylate.
Section 2: Heck-Mizoroki Reaction for C-C Double Bond Formation
The Heck-Mizoroki reaction is a powerful tool for the formation of carbon-carbon double bonds by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base.[3]
Application Note:
The Heck reaction with this compound can be employed to introduce alkenyl substituents at the C4-position. The success of the Heck reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. For electron-rich bromoindoles, phosphine-free conditions or the use of specific ligands may be necessary to achieve good yields and regioselectivity. Common catalysts include palladium(II) acetate and palladium on carbon (Pd/C). A variety of bases can be used, with organic bases like triethylamine (Et₃N) or inorganic bases such as potassium carbonate being effective. The choice of solvent can also influence the reaction outcome, with polar aprotic solvents like DMF or NMP often being employed.
Detailed Protocol: Heck Reaction with n-Butyl Acrylate
Materials:
-
This compound (1.0 equiv)
-
n-Butyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) (anhydrous)
Procedure:
-
In a sealed tube, combine this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Add anhydrous DMF, followed by triethylamine and n-butyl acrylate.
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the corresponding C4-alkenylated indole.
Section 3: Sonogashira Coupling for C-C Triple Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon triple bond between an aryl halide and a terminal alkyne, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[4]
Application Note:
The Sonogashira coupling of this compound provides a direct route to 4-alkynylindole derivatives. The classic conditions involve a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and a copper(I) salt, usually copper(I) iodide (CuI), in the presence of an amine base like triethylamine or diisopropylamine. The reaction is typically carried out in an anhydrous, deoxygenated solvent.
Detailed Protocol: Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (anhydrous and degassed)
-
Tetrahydrofuran (THF) (anhydrous and degassed)
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous and degassed THF and triethylamine.
-
Add phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Section 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds by coupling aryl halides with amines, catalyzed by a palladium complex.[5]
Application Note:
This reaction allows for the introduction of a wide range of primary and secondary amines at the C4-position of the indole core. The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig ligand families (e.g., XPhos, RuPhos), are often required.[6] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically used.
Detailed Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide in a Schlenk tube.
-
Add anhydrous and degassed toluene, followed by morpholine.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by LC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and quench with a saturated aqueous solution of ammonium chloride.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Section 5: Palladium-Catalyzed Cyanation
The introduction of a nitrile group onto an aromatic ring is a valuable transformation, as nitriles can be readily converted into a variety of other functional groups. Palladium-catalyzed cyanation offers a reliable method for this conversion.
Application Note:
The cyanation of this compound can be achieved using a palladium catalyst and a cyanide source. Common cyanide sources include zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[7][8] The use of zinc cyanide is often preferred due to its lower toxicity and better solubility in organic solvents. The reaction typically requires a phosphine ligand to stabilize the palladium catalyst.
Detailed Protocol: Cyanation with Zinc Cyanide
Materials:
-
This compound (1.0 equiv)
-
Zinc cyanide (Zn(CN)₂) (0.6 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 equiv)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.05 equiv)
-
N,N-Dimethylformamide (DMF) (anhydrous and degassed)
Procedure:
-
To a Schlenk flask, add this compound, zinc cyanide, Pd₂(dba)₃, and dppf.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous and degassed DMF.
-
Heat the reaction mixture to 120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into a stirred aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Summary Table
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/Water | 80-100 |
| Heck-Mizoroki | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100-120 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT - 60 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 |
| Cyanation | Zinc Cyanide | Pd₂(dba)₃ / dppf | - | DMF | 120 |
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a diverse array of C4-functionalized indoles. The protocols outlined in this guide offer robust starting points for researchers in academia and industry. It is important to note that reaction conditions may require optimization depending on the specific coupling partner and desired scale. Careful execution under inert conditions and appropriate purification are key to obtaining high yields of the desired products. The continued development and application of these methodologies will undoubtedly lead to the discovery of novel indole-based compounds with significant biological and material properties.
References
-
Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. The Royal Swedish Academy of Sciences. [Link]
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). ResearchGate. Retrieved from [Link]
- Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synlett, 31(15), 1515-1520.
-
Buchwald–Hartwig amination. (2023, October 26). In Wikipedia. [Link]
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205.
-
A Robust Palladium-Catalyzed Cyanation Procedure: Beneficial Effect of Zinc Acetate. (n.d.). Semantic Scholar. Retrieved from [Link]
- Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009). Beilstein Journal of Organic Chemistry, 5, 45.
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (2013).
-
Pd Catalyzed Cyanation. (n.d.). Common Organic Chemistry. Retrieved from [Link]
- A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross- coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances, 11(11), 6135-6144.
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- The Suzuki-Miyaura Cross-Coupling Reaction. (2020). Organic Reactions, 1-16.
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2022, March 29). YouTube. Retrieved from [Link]
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2015). Chemical Reviews, 115(19), 10576-10674.
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.de [thieme-connect.de]
- 8. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
Application Note: A Strategic Guide to the Synthesis of Bioactive Molecules from Methyl 4-bromo-1-methyl-1H-indole-6-carboxylate
Introduction: The Indole Nucleus as a Privileged Scaffold in Drug Discovery
The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and FDA-approved drugs.[1][2] Its unique electronic properties and geometric structure allow it to engage in various interactions with biological targets, making it a frequent component in the design of novel therapeutics.[2][3] From anticancer agents to antimigraine drugs, the indole framework provides a versatile template for molecular exploration.[3]
This guide focuses on a particularly valuable and strategically functionalized starting material: Methyl 4-bromo-1-methyl-1H-indole-6-carboxylate . This molecule is an exemplary building block for several reasons:
-
Reactive Handle: The bromine atom at the C-4 position is primed for a variety of powerful palladium-catalyzed cross-coupling reactions, serving as the primary gateway for introducing molecular diversity.
-
Secondary Functionalization Site: The methyl ester at the C-6 position offers a secondary site for modification, typically through hydrolysis and subsequent amide coupling, adding another layer of complexity and targeted interaction.
-
Protected Core: The N-methyl group prevents undesired side reactions at the indole nitrogen, simplifying reaction outcomes and purification.
This document provides detailed application notes and step-by-step protocols for leveraging this building block in the synthesis of potential bioactive molecules, with a particular focus on kinase inhibitors, a class of drugs where indole derivatives have shown immense promise.[4][5][6][7]
Core Synthetic Strategy: Palladium-Catalyzed Functionalization of the C-4 Position
The C-Br bond at the 4-position is the linchpin for diversification. Modern organic synthesis provides a robust toolkit of palladium-catalyzed cross-coupling reactions that are mild, efficient, and tolerant of a wide range of functional groups. We will focus on three indispensable transformations: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Figure 1: Key diversification pathways from the core indole scaffold.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
Application Note
The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling method for constructing carbon-carbon bonds between sp²-hybridized centers.[8][9] In the context of drug discovery, it allows for the modular installation of aryl and heteroaryl moieties. This is critical for building the core structures of many kinase inhibitors, which often feature a heterocyclic core decorated with various aromatic groups to control potency and selectivity. The reaction's advantages include mild conditions, commercial availability of a vast library of boronic acids, and excellent functional group tolerance.[9]
Causality in Protocol Design: The choice of catalyst, ligand, and base is paramount. For an electron-rich indole system, a palladium(II) precatalyst like PdCl₂(dppf) is often robust. The ligand (dppf) stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. An aqueous inorganic base like potassium carbonate is typically sufficient and is milder than organic bases, preserving the ester functionality. The solvent system, often a mixture like dioxane and water, ensures solubility for both the organic substrate and the inorganic base.
Protocol 1.1: Synthesis of Methyl 1-methyl-4-(4-methoxyphenyl)-1H-indole-6-carboxylate
| Reagents & Materials | Supplier | Quantity | M.W. | Moles (mmol) |
| This compound | Varies | 268 mg | 268.11 | 1.0 |
| (4-methoxyphenyl)boronic acid | Varies | 182 mg | 151.96 | 1.2 |
| PdCl₂(dppf)·CH₂Cl₂ | Varies | 41 mg | 816.64 | 0.05 (5 mol%) |
| Potassium Carbonate (K₂CO₃) | Varies | 276 mg | 138.21 | 2.0 |
| 1,4-Dioxane | Varies | 8 mL | - | - |
| Water (deionized) | - | 2 mL | - | - |
Step-by-Step Methodology:
-
Reaction Setup: To a 25 mL Schlenk flask, add this compound (268 mg, 1.0 mmol), (4-methoxyphenyl)boronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Catalyst Addition: Add PdCl₂(dppf)·CH₂Cl₂ (41 mg, 0.05 mmol) to the flask under a positive pressure of inert gas.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the desired product.
| Boronic Acid Substrate | Expected Product | Typical Yield Range |
| Phenylboronic acid | Methyl 1-methyl-4-phenyl-1H-indole-6-carboxylate | 85-95% |
| (4-methoxyphenyl)boronic acid | Methyl 1-methyl-4-(4-methoxyphenyl)-1H-indole-6-carboxylate | 88-96% |
| (3-pyridyl)boronic acid | Methyl 1-methyl-4-(pyridin-3-yl)-1H-indole-6-carboxylate | 75-85% |
Buchwald-Hartwig Amination: Constructing C-N Bonds
Application Note
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for forming C-N bonds.[10] This reaction is critical in medicinal chemistry for introducing amine functionalities that can act as hydrogen bond donors or acceptors, or serve as handles for further derivatization. Many kinase inhibitors utilize specific amine linkers to access key binding pockets within the ATP-binding site of the enzyme.
Causality in Protocol Design: This reaction is highly sensitive to the choice of ligand. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to promote the challenging reductive elimination step that forms the C-N bond.[11] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate. Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 2.1: Synthesis of Methyl 1-methyl-4-(morpholino)-1H-indole-6-carboxylate
| Reagents & Materials | Supplier | Quantity | M.W. | Moles (mmol) |
| This compound | Varies | 268 mg | 268.11 | 1.0 |
| Morpholine | Varies | 105 µL | 87.12 | 1.2 |
| Pd₂(dba)₃ | Varies | 23 mg | 915.72 | 0.025 (2.5 mol%) |
| XPhos | Varies | 48 mg | 476.66 | 0.10 (10 mol%) |
| Sodium tert-butoxide (NaOtBu) | Varies | 135 mg | 96.10 | 1.4 |
| Toluene (anhydrous) | Varies | 10 mL | - | - |
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (23 mg, 0.025 mmol), XPhos (48 mg, 0.10 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a dry Schlenk tube.
-
Substrate Addition: Add this compound (268 mg, 1.0 mmol) to the tube.
-
Solvent and Amine: Add anhydrous toluene (10 mL) followed by morpholine (105 µL, 1.2 mmol).
-
Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C for 12-18 hours. Monitor the reaction by LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water.
-
Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography to obtain the desired arylamine.
| Amine Substrate | Expected Product | Typical Yield Range |
| Morpholine | Methyl 1-methyl-4-(morpholino)-1H-indole-6-carboxylate | 80-90% |
| Piperidine | Methyl 1-methyl-4-(piperidin-1-yl)-1H-indole-6-carboxylate | 75-88% |
| Aniline | Methyl 1-methyl-4-(phenylamino)-1H-indole-6-carboxylate | 65-80% |
Sonogashira Coupling: Introducing Alkynyl Scaffolds
Application Note
The Sonogashira coupling creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[12][13] The resulting alkyne functionality is highly versatile; it can serve as a rigid linker in a bioactive molecule, or it can be a precursor for further transformations (e.g., reduction, hydration, or click chemistry). This reaction typically employs a dual catalytic system of palladium and a copper(I) salt (e.g., CuI) as a co-catalyst. The copper facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation to the palladium center.
Causality in Protocol Design: The classic Sonogashira conditions involve a palladium source like PdCl₂(PPh₃)₂, a copper(I) co-catalyst, and an amine base such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), which also serves as the solvent. The amine base is crucial for deprotonating the terminal alkyne. The reaction is typically run at room temperature, highlighting its mild nature. Anhydrous and anaerobic conditions are important to prevent oxidative homocoupling of the alkyne (Glaser coupling) and to maintain the activity of the catalysts.[13]
Protocol 3.1: Synthesis of Methyl 1-methyl-4-((trimethylsilyl)ethynyl)-1H-indole-6-carboxylate
| Reagents & Materials | Supplier | Quantity | M.W. | Moles (mmol) |
| This compound | Varies | 268 mg | 268.11 | 1.0 |
| Ethynyltrimethylsilane | Varies | 210 µL | 98.22 | 1.5 |
| PdCl₂(PPh₃)₂ | Varies | 35 mg | 701.90 | 0.05 (5 mol%) |
| Copper(I) Iodide (CuI) | Varies | 10 mg | 190.45 | 0.05 (5 mol%) |
| Triethylamine (Et₃N) | Varies | 10 mL | - | - |
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask, add this compound (268 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (10 mg, 0.05 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagents: Add anhydrous triethylamine (10 mL) via syringe, followed by ethynyltrimethylsilane (210 µL, 1.5 mmol).
-
Reaction: Stir the mixture at room temperature for 8-12 hours. The formation of a salt precipitate (triethylammonium bromide) is typically observed. Monitor progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and salts, washing the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (hexane/ethyl acetate eluent) to yield the TMS-protected alkynyl indole. Note: The TMS group can be easily removed using conditions like K₂CO₃ in methanol to provide the terminal alkyne for further functionalization.
Downstream Modifications: From Intermediate to Bioactive Candidate
The functionalized indole-6-carboxylates are not the endpoint but rather advanced intermediates. The ester at C-6 can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a diverse library of amides. This dual-functionalization strategy is a powerful approach in drug discovery.
Figure 3: Workflow from the starting material to a final bioactive candidate.
Conclusion
This compound is a high-value starting material for the synthesis of diverse molecular libraries. By strategically employing robust and well-understood palladium-catalyzed cross-coupling reactions at the C-4 position, followed by modification of the C-6 ester, researchers can rapidly access novel chemical matter. The protocols and principles outlined in this guide provide a solid foundation for drug development professionals to explore the rich chemical space around the indole scaffold, accelerating the discovery of next-generation therapeutics.
References
- Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. (2023). PubMed.
- The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). PubMed Central.
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). ResearchGate.
- Oxindole-Based Inhibitors of Cyclin-Dependent Kinase 2 (CDK2): Design, Synthesis, Enzymatic Activities, and X-ray Crystallographic Analysis. (n.d.). ACS Publications.
- Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters.
- Methyl 4-bromo-1H-indole-6-carboxylate. (n.d.). Ambeed.com.
- Substituted indole mcl-1 inhibitors. (n.d.). Google Patents.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances.
- Indole, a versatile aromatic heterocycle with diverse roles in nature and medicine. (2024). Biosynth.
- The Role of Methyl Indole-6-carboxylate in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Suzuki‐Miyaura cross‐coupling reaction of 4‐bromoanisole with phenylboronic acid. (n.d.). ResearchGate.
- Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2023). Anti-Cancer Agents in Medicinal Chemistry.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (n.d.). ResearchGate.
- Biomedical Importance of Indoles. (n.d.). PubMed Central.
- Sonogashira coupling. (n.d.). Wikipedia.
- Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. (2019). Journal of Chemical Sciences.
- Applications of the Indole Scaffold in Medicinal Chemistry: Development of New Antioxidants, COX Inhibitors and Antitubercular Agents. (n.d.). University of Porto Repository.
- Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. (n.d.). ResearchGate.
- Suzuki reaction. (n.d.). Wikipedia.
- Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021). Catalysis Science & Technology.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- This compound. (n.d.). Matrix Scientific.
- Application Note and Protocol: Sonogashira Cross-Coupling of 4-Bromo-2,6-diiodoaniline with Terminal Alkynes. (2025). Benchchem.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Indole-Containing Metal Complexes and Their Medicinal Applications. (n.d.). MDPI.
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances.
- 1-Ethyl-4-(3-nitrophenyl)piperazine. (n.d.). EvitaChem.
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- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-Containing Metal Complexes and Their Medicinal Applications [mdpi.com]
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- 4. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
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- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols: Methyl 4-bromo-1-methyl-1H-indole-6-carboxylate in Medicinal Chemistry
Introduction: The Strategic Importance of the Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds, including neurotransmitters, alkaloids, and numerous approved pharmaceuticals. The strategic functionalization of this core allows for the precise modulation of pharmacological properties. Within this context, methyl 4-bromo-1-methyl-1H-indole-6-carboxylate emerges as a highly valuable, albeit specialized, synthetic building block. Its unique arrangement of functional groups—a reactive bromine atom for cross-coupling, a methyl ester for derivatization, and N-methylation to block a common metabolic site—offers a versatile platform for the synthesis of complex molecular architectures in drug discovery.
This document serves as a technical guide for researchers, providing insights into the synthesis and application of this key intermediate, with a focus on its role in the development of targeted therapeutics.
Physicochemical Properties and Structural Data
A clear understanding of the molecule's properties is fundamental to its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₁₁H₁₀BrNO₂ |
| Molecular Weight | 268.11 g/mol |
| CAS Number | 1246867-53-7 |
| Appearance | Off-white to pale yellow solid |
| Key Functional Groups | Aryl Bromide (C4), Methyl Ester (C6), N-Methylated Indole Core |
Synthesis of the Key Intermediate
The preparation of this compound is typically achieved through the N-methylation of its precursor, methyl 4-bromo-1H-indole-6-carboxylate. This step is critical as it protects the indole nitrogen from participating in subsequent reactions and can improve the metabolic stability of the final drug candidate.
Protocol: N-methylation of Methyl 4-bromo-1H-indole-6-carboxylate
This protocol is based on standard laboratory procedures for indole N-alkylation.[1]
Objective: To introduce a methyl group at the N1 position of the indole ring.
Materials:
-
Methyl 4-bromo-1H-indole-6-carboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, and standard glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 4-bromo-1H-indole-6-carboxylate (1.0 eq) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.2-1.5 eq) portion-wise. The addition of NaH, a strong base, deprotonates the indole nitrogen, forming a sodium salt. This is often evidenced by effervescence (hydrogen gas evolution).
-
Alkylation: Stir the mixture at 0 °C for 30-60 minutes. Add the methylating agent (e.g., methyl iodide, 1.1-1.3 eq) dropwise. The choice of methylating agent is crucial; methyl iodide is highly effective but other reagents can be used.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). The organic layers are combined.
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Product: The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Expert Insight: The use of a strong, non-nucleophilic base like NaH is critical to ensure complete deprotonation of the indole nitrogen without competing side reactions. Anhydrous conditions are paramount, as water will quench the base and hinder the reaction.
Application in Medicinal Chemistry: A Key Building Block for Mcl-1 Inhibitors
The strategic placement of the bromine atom at the C4 position makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions. This capability has been leveraged in the synthesis of potent inhibitors of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein of the Bcl-2 family.[2] Overexpression of Mcl-1 is a known resistance factor in various cancers, making it a high-priority therapeutic target.[2]
In a patented synthesis, this indole derivative serves as a core scaffold onto which more complex moieties are appended via the C4 position to construct the final Mcl-1 inhibitor.[2]
Caption: Synthetic utility in Mcl-1 inhibitor development.
Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This generalized protocol illustrates how the title compound can be used in a Suzuki-Miyaura reaction, a common and robust method for forming carbon-carbon bonds.
Objective: To couple an aryl or heteroaryl group at the C4 position of the indole ring.
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid or boronate ester (1.1-1.5 eq)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.02-0.05 eq)
-
Base, e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Solvent system, e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
Procedure:
-
Reagent Preparation: To a reaction vessel, add this compound, the boronic acid derivative, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times. This is crucial as the palladium(0) catalyst is sensitive to oxygen.
-
Solvent Addition: Add the degassed solvent system to the vessel. The choice of solvent and base is often interdependent and should be optimized for the specific substrates.
-
Heating: Heat the reaction mixture to 80-120 °C. The reaction can be performed using conventional heating with a reflux condenser or in a sealed vessel using a microwave reactor for accelerated reaction times.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by flash chromatography to yield the C4-arylated indole product.
Self-Validation and Trustworthiness: The success of the Suzuki coupling is contingent on the quality of the reagents and the strict maintenance of anaerobic conditions. A control reaction without the palladium catalyst should yield no product, confirming the catalytic nature of the transformation. Furthermore, the identity and purity of the final compound must be rigorously confirmed by NMR spectroscopy and mass spectrometry.
Future Directions and Versatility
Beyond its role in Mcl-1 inhibitor synthesis, the dual functionality of this compound allows for orthogonal chemical strategies.
Caption: Orthogonal reactivity of the key functional groups.
-
C6-Ester Manipulation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides using standard peptide coupling reagents (e.g., HATU, EDC/HOBt). This introduces a key vector for modifying solubility, cell permeability, and target engagement.
-
C4-Bromine Displacement: In addition to C-C bond formation, the aryl bromide is a substrate for C-N (Buchwald-Hartwig), C-O (Ullmann), and other cross-coupling reactions, enabling the introduction of a wide array of pharmacophoric groups.
This orthogonal reactivity allows for the rapid generation of compound libraries, enabling a thorough exploration of the structure-activity relationship (SAR) around the indole core.
Conclusion
This compound is a sophisticated building block for modern medicinal chemistry. Its pre-installed N-methyl group and strategically placed reactive handles provide a robust entry point for the synthesis of complex molecules, exemplified by its use in the development of Mcl-1 inhibitors for oncology. The protocols and strategic insights provided herein are intended to empower researchers to effectively utilize this and similar intermediates in their drug discovery programs.
References
- Google Patents. (n.d.). CA3016182A1 - Substituted indole mcl-1 inhibitors.
-
ScinoPharm. (n.d.). CAS 1782217-26-8: 4-Bromo-1-methyl-1H-indole-6-carboxylic acid. Retrieved from [Link]
Sources
Application Note & Protocol: N-Methylation of 4-Bromo-1H-indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the N-methylation of 4-bromo-1H-indole-6-carboxylate, a critical transformation for synthesizing intermediates in drug discovery and materials science. We present a detailed experimental protocol leveraging the environmentally benign reagent dimethyl carbonate, discuss the underlying reaction mechanism, and offer insights into process optimization and product characterization. This guide is designed to be a self-validating system, ensuring technical accuracy and reproducibility for researchers in the field.
Introduction: The Significance of N-Methylated Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds. N-methylation of the indole nitrogen is a common strategy to modulate the pharmacological properties of these molecules, often leading to enhanced potency, improved metabolic stability, and altered receptor binding profiles. The resulting N-methylated indoles are key intermediates in the synthesis of pharmaceuticals and functional organic materials. This guide focuses on a robust and scalable method for the N-methylation of 4-bromo-1H-indole-6-carboxylate, a versatile building block for further chemical elaboration.
Mechanistic Insights: The Chemistry of Indole N-Methylation
The N-methylation of indoles typically proceeds via a nucleophilic substitution reaction. The indole nitrogen, being weakly acidic, can be deprotonated by a suitable base to form a more nucleophilic indolide anion. This anion then attacks the electrophilic methyl group of the methylating agent, forming the N-methylated product.
The choice of base and methylating agent is crucial for the success of the reaction. While traditional methods often employ hazardous reagents like methyl iodide or dimethyl sulfate, modern approaches favor safer and more environmentally friendly alternatives like dimethyl carbonate (DMC).[1][2] DMC is less toxic and its byproducts are generally benign.[1]
The reaction detailed in this guide utilizes potassium carbonate (K₂CO₃) as the base and dimethylformamide (DMF) as the solvent. The base facilitates the deprotonation of the indole nitrogen, while the polar aprotic solvent DMF helps to solvate the resulting ions and promote the reaction.
Caption: Reaction mechanism for the N-methylation of 4-bromo-1H-indole-6-carboxylate.
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from established procedures for the N-methylation of similar indole derivatives.[3]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| Methyl 4-bromo-1H-indole-6-carboxylate | ≥97% | Commercially Available | Starting material. |
| Dimethyl carbonate (DMC) | Anhydrous, ≥99% | Commercially Available | Methylating agent. |
| Potassium carbonate (K₂CO₃) | Anhydrous, fine powder | Commercially Available | Base. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Solvent. |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | Extraction solvent. |
| Brine (saturated NaCl solution) | Prepared in-house | For washing. | |
| Anhydrous sodium sulfate (Na₂SO₄) | Commercially Available | Drying agent. | |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
| Hexanes | ACS Grade | Commercially Available | Eluent for chromatography. |
Reaction Setup and Procedure
Caption: Workflow for the N-methylation of 4-bromo-1H-indole-6-carboxylate.
Step-by-Step Methodology:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-bromo-1H-indole-6-carboxylate (1.0 eq).
-
Reagent Addition: Add anhydrous potassium carbonate (1.5 eq) and anhydrous N,N-dimethylformamide (DMF) to the flask. The volume of DMF should be sufficient to create a stirrable slurry.
-
Inert Atmosphere: Flush the flask with an inert gas (e.g., nitrogen or argon).
-
Methylating Agent: Add dimethyl carbonate (3.0 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 130-140 °C with vigorous stirring.[3]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 3-5 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-methyl-4-bromo-1H-indole-6-carboxylate.
Process Optimization and Critical Parameters
The success of this N-methylation reaction depends on several critical parameters that can be optimized to improve yield and purity.
| Parameter | Recommendation | Rationale |
| Base | Anhydrous K₂CO₃ | A fine powder increases the surface area and reaction rate. Anhydrous conditions are crucial to prevent side reactions. |
| Solvent | Anhydrous DMF | Its high boiling point is suitable for the reaction temperature, and its polar aprotic nature facilitates the reaction. |
| Temperature | 130-140 °C | Higher temperatures accelerate the reaction rate. However, excessively high temperatures may lead to decomposition. |
| Reaction Time | 3-5 hours | Monitor by TLC/LC-MS to determine the optimal reaction time and avoid the formation of byproducts. |
| Ester Stability | The use of a relatively mild base like K₂CO₃ minimizes the risk of ester hydrolysis. Stronger bases like sodium hydride or hydroxides should be used with caution. |
Analytical Characterization
The identity and purity of the synthesized N-methyl-4-bromo-1H-indole-6-carboxylate should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product. The appearance of a singlet corresponding to the N-methyl group (typically around 3.7-4.0 ppm in ¹H NMR) is a key indicator of successful methylation.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Safety Considerations
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Dimethylformamide (DMF) is a reproductive toxin and should be handled with care.
-
Avoid inhalation of dust from potassium carbonate.
Conclusion
This application note provides a detailed and reliable protocol for the N-methylation of 4-bromo-1H-indole-6-carboxylate using dimethyl carbonate. By following the outlined procedures and considering the critical parameters, researchers can efficiently synthesize this valuable intermediate for applications in drug discovery and materials science. The use of a greener methylating agent enhances the safety and sustainability of this important chemical transformation.
References
-
Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst. J Mass Spectrom. 2021 Mar;56(3):e4707. doi: 10.1002/jms.4707. [Link]
-
Shieh, W.-C., Dell, S., & Repic, O. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 5(5), 577-579. [Link]
-
Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(41), 7315–7319. [Link]
-
Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Semantic Scholar. [Link]
-
Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Chemistry Portal. [Link]
-
Lyon, E. S., & Jakoby, W. B. (1982). Arylamine N-methyltransferase. Methylation of the indole ring. The Journal of biological chemistry, 257(13), 7531–7535. [Link]
-
N-methylation and O-methylation of indole and phenol respectively using... | Download Table. ResearchGate. [Link]
- Methylation of indole compounds using dimethyl carbonate.
-
A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. [Link]
-
A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. American Chemical Society. [Link]
- Methylation of indole compounds using dimethy carbonate.
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Methylation of indole? Sciencemadness Discussion Board. [Link]
-
Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications. [Link]
- Process for n-alkylation of indoles.
-
methyl 4-bromo-1H-indole-6-carboxylate, min 97%, 10 grams. Aladdin Scientific. [Link]
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Application Note: Leveraging Methyl 4-bromo-1-methyl-1H-indole-6-carboxylate in Fragment-Based Drug Design
Introduction: The Power of Fragments in Modern Drug Discovery
Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone in the armamentarium of medicinal chemists, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2] Instead of screening vast libraries of large, complex molecules, FBDD focuses on identifying low-molecular-weight fragments (typically <300 Da) that bind to a biological target with low affinity.[3] These initial "hits" serve as starting points for the rational, structure-guided evolution into potent, drug-like candidates. The core principle of FBDD lies in its efficiency; by exploring chemical space with smaller, less complex molecules, a higher "hit rate" can often be achieved with smaller library sizes.[2] This application note provides a detailed guide on the strategic utilization of a specific, high-value fragment, methyl 4-bromo-1-methyl-1H-indole-6-carboxylate , in an FBDD campaign.
The choice of fragment is critical to the success of an FBDD project. A well-designed fragment should possess a combination of desirable characteristics: a simple, synthetically tractable core, appropriate physicochemical properties, and strategically placed vectors for future chemical elaboration. This compound embodies these characteristics, making it an exemplary starting point for targeting a wide range of protein classes. The indole scaffold is a well-recognized "privileged structure" in medicinal chemistry, appearing in numerous natural products and approved drugs.[4][5] The strategic placement of the bromine atom and the methyl ester group provides key advantages that will be explored in detail throughout this guide.
The Strategic Advantage of this compound
The unique structural features of this fragment offer several compelling advantages for a successful FBDD campaign:
-
The Indole Core: A Versatile Pharmacophore: The indole ring system is a common motif in biologically active molecules, capable of participating in a variety of non-covalent interactions with protein targets, including hydrogen bonding, π-stacking, and hydrophobic interactions.[6] Its inherent planarity allows it to fit into well-defined binding pockets.
-
The Power of Bromine: More Than Just a Bulky Halogen: The bromine atom at the 4-position is a key feature. Far from being an inert substituent, bromine can significantly influence a fragment's binding properties. It can act as a hydrophobic group, but more importantly, it can participate in halogen bonding , a non-covalent interaction with electron-donating atoms (such as oxygen or nitrogen) in the protein backbone or side chains.[7][8] This interaction can provide a crucial anchor point for the fragment, enhancing binding affinity and specificity.[7][8] Furthermore, the "heavy atom" effect of bromine can be advantageous in certain biophysical screening techniques, such as X-ray crystallography.[8]
-
Methyl Ester as a Handle for Growth: The methyl ester at the 6-position provides a readily modifiable handle for fragment evolution. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to introduce new chemical diversity. This allows for systematic exploration of the surrounding binding pocket to improve potency and selectivity.
-
N-Methylation for Improved Properties: The methylation of the indole nitrogen prevents the formation of a hydrogen bond donor at this position, which can be advantageous in certain contexts by reducing potential off-target interactions and improving metabolic stability. It also provides a vector for further substitution if desired.
FBDD Workflow Using this compound
A typical FBDD campaign involves a multi-stage process, from initial screening to lead optimization. The following diagram illustrates a conceptual workflow for utilizing our featured fragment.
Caption: FBDD workflow from fragment screening to lead candidate.
Protocols for an FBDD Campaign
This section outlines detailed protocols for key stages of an FBDD project centered on This compound .
Synthesis of this compound
While this fragment may be commercially available, an in-house synthesis provides greater control over purity and scalability. A plausible synthetic route starting from commercially available 4-bromo-1H-indole-6-carboxylic acid is described below.
Protocol 1: Synthesis of this compound
-
Esterification:
-
To a solution of 4-bromo-1H-indole-6-carboxylic acid (1.0 eq) in methanol (MeOH, 10 volumes), add sulfuric acid (H₂SO₄, 0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate (EtOAc).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield methyl 4-bromo-1H-indole-6-carboxylate.
-
-
N-Methylation:
-
To a solution of methyl 4-bromo-1H-indole-6-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 volumes), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (CH₃I, 1.5 eq) dropwise and allow the reaction to warm to room temperature.
-
Stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Extract the product with EtOAc.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired This compound .
-
Primary Biophysical Screening
The initial step is to screen a library of fragments, including our title compound, against the protein target of interest. Several biophysical techniques are suitable for detecting the weak binding affinities typical of fragments.[9][10][]
Protocol 2: Surface Plasmon Resonance (SPR) Screening
SPR is a highly sensitive, label-free technique that can detect binding events in real-time and provide kinetic information.[12][13][14]
-
Immobilization of the Target Protein:
-
Immobilize the purified target protein onto a sensor chip (e.g., CM5) via amine coupling.
-
Activate the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the protein solution (typically in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.0-5.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with ethanolamine-HCl.
-
-
Fragment Screening:
-
Prepare a stock solution of This compound and other fragments in 100% DMSO.
-
Dilute the fragments into the running buffer (e.g., HBS-EP+) to a final concentration typically in the range of 100-500 µM, ensuring the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 1%).
-
Inject the fragment solutions over the sensor surface containing the immobilized target and a reference flow cell (without protein or with an irrelevant protein).
-
Monitor the change in the refractive index (measured in response units, RU) as an indication of binding.
-
A positive "hit" is identified by a significant and reproducible response in the active flow cell compared to the reference cell.
-
| Parameter | Typical Value | Rationale |
| Fragment Concentration | 100 - 500 µM | Sufficiently high to detect weak binding affinities. |
| Flow Rate | 30 µL/min | Balances mass transport effects and sample consumption. |
| Contact Time | 60 - 120 s | Allows for association to reach equilibrium. |
| Dissociation Time | 120 - 300 s | Ensures complete dissociation of weakly bound fragments. |
Table 1: Typical SPR Screening Parameters.
Orthogonal Hit Validation
To eliminate false positives from the primary screen, it is crucial to validate the hits using an orthogonal biophysical method.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for this purpose.[9][15]
Protocol 3: NMR-based Hit Validation (Saturation Transfer Difference - STD)
STD NMR is a ligand-observed experiment that can detect transient binding of a small molecule to a large protein.
-
Sample Preparation:
-
Prepare a solution of the target protein (typically 10-50 µM) in a deuterated buffer (e.g., phosphate buffer in D₂O).
-
Prepare a stock solution of the hit fragment, This compound , in a deuterated solvent (e.g., DMSO-d₆).
-
Add the fragment to the protein solution to a final concentration of approximately 100-fold excess (e.g., 1-5 mM).
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum of the fragment in the absence of the protein.
-
Acquire an STD NMR spectrum of the protein-fragment mixture. This involves selective saturation of the protein resonances followed by a delay to allow for saturation transfer to the bound ligand.
-
Acquire a reference spectrum with the saturation frequency set far from any protein or ligand signals.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.
-
The presence of signals in the STD difference spectrum corresponding to the protons of the fragment confirms binding to the protein.
-
The relative intensities of the signals can provide information about which parts of the fragment are in closest proximity to the protein surface.
-
Structural Characterization of the Fragment-Protein Complex
Determining the three-dimensional structure of the fragment bound to the target protein is paramount for the subsequent hit-to-lead optimization phase. X-ray crystallography is the gold standard for obtaining high-resolution structural information.[12]
Protocol 4: X-ray Crystallography
-
Co-crystallization or Soaking:
-
Co-crystallization: Set up crystallization trials with the purified protein in the presence of a 5-10 fold molar excess of This compound .
-
Soaking: If protein crystals are already available, soak them in a solution containing the fragment (typically 1-10 mM) for a period ranging from minutes to hours.[12]
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure by molecular replacement using a previously determined structure of the protein.
-
The resulting electron density map should reveal the position and orientation of the bound fragment within the protein's binding site. The high electron density of the bromine atom can aid in the unambiguous placement of the fragment.
-
Fragment Evolution: From Hit to Lead
With the binding mode of This compound elucidated, the next phase is to rationally design more potent compounds by "growing" or "linking" the initial fragment.[1][2]
Caption: Strategies for the evolution of the initial fragment hit.
Strategy 1: "Growing" from the 6-position Methyl Ester
The methyl ester at the 6-position is an ideal starting point for exploring adjacent sub-pockets identified from the crystal structure.
-
Hydrolysis to the Carboxylic Acid: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., lithium hydroxide in a mixture of tetrahydrofuran and water).
-
Amide Library Synthesis: The resulting carboxylic acid is a versatile intermediate for creating a library of amides. By coupling this acid with a diverse set of commercially available amines using standard peptide coupling reagents (e.g., HATU, HOBt), a wide range of chemical functionality can be introduced to probe for new interactions with the protein.
Strategy 2: Exploring Vectors from the 4-position Bromine
The bromine atom can be replaced with other functional groups via palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the introduction of new vectors that can extend into different regions of the binding pocket.
Conclusion
This compound represents a highly valuable starting point for fragment-based drug design campaigns. Its combination of a privileged indole scaffold, a strategically placed bromine atom capable of halogen bonding, and a readily modifiable ester group provides medicinal chemists with a powerful tool for the discovery of novel therapeutics. The systematic application of the biophysical and structural biology protocols outlined in this application note, coupled with rational, structure-guided fragment evolution, can significantly increase the probability of success in identifying potent and selective lead compounds.
References
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- Meine, C., et al. (2018). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 61(17), 7636-7653.
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- Neumann, T., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 54-58.
- Carignani, E., et al. (1993). Novel indole-2-carboxylates as ligands for the strychnine-insensitive N-methyl-D-aspartate-linked glycine receptor. Journal of Medicinal Chemistry, 36(21), 3241-3247.
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- Huang, Q., & Caflisch, A. (2015). Protocol to perform fragment screening using NMR spectroscopy. Methods in Molecular Biology, 1289, 169-181.
- Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2288.
- Gaviraghi, G., et al. (1995). Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. Journal of Medicinal Chemistry, 38(23), 4781-4791.
- Islam, S. A., et al. (2022). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening.
- PubChem. (n.d.). Methyl 4-bromo-1H-indole-6-carboxylate.
- Iacopini, D., et al. (2022).
- Brem, J., et al. (2022). Imitation of β-lactam binding enables broad-spectrum metallo-β-lactamase inhibitors.
- Sigma-Aldrich. (n.d.). Methyl 6-bromo-1H-indole-4-carboxylate.
- Aladdin Scientific. (n.d.). methyl 4-bromo-1H-indole-6-carboxylate, min 97%, 10 grams.
- Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester.
- ChemicalBook. (n.d.). 6-BROMO-4-INDAZOLECARBOXYLIC ACID METHYL ESTER CAS#: 885518-49-0.
- Anderson, C. E., et al. (2014). A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. Frontiers in Neuroscience, 8, 197.
- Kumar, P. (2023, May 7). How can synthesis 4-bromo indole and 4-methyl indole?.
- Akbari, A., & Faryabi, M. S. (2021). A New Method for the Synthesis of 1-Methyl-1H-indole-3-carboxylate Derivatives, Employing Copper(II).
- AChemBlock. (n.d.). Methyl 6-bromo-(1H)-indazole-4-carboxylate 97%.
- Sigma-Aldrich. (n.d.). Methyl indole-6-carboxylate 97%.
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Application Note & Protocol: A Scalable Synthesis of Methyl 4-Bromo-1-methyl-1H-indole-6-carboxylate
Abstract
This application note provides a comprehensive guide for the multi-gram scale synthesis of methyl 4-bromo-1-methyl-1H-indole-6-carboxylate, a key building block in pharmaceutical research and development. The described synthetic route is designed for scalability, emphasizing operational simplicity, high yields, and robust purification procedures. The protocol is grounded in the principles of the classic Fischer indole synthesis, a reliable method for constructing the indole core.[1][2][3][4][5] This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.
Introduction: The Significance of Substituted Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[6] Functionalized indoles, such as the target molecule this compound, are crucial intermediates in the synthesis of therapeutic agents targeting various diseases, including cancer, inflammation, and central nervous system disorders. The specific substitution pattern of this molecule, featuring a bromine atom, a methyl ester, and an N-methyl group, offers multiple points for further chemical elaboration, making it a versatile precursor for drug discovery programs.
The development of a scalable and efficient synthesis for such intermediates is paramount for advancing drug development pipelines. This application note addresses this need by providing a detailed, step-by-step protocol that has been designed with scalability in mind.
Synthetic Strategy: A Fischer Indole Synthesis Approach
The chosen synthetic strategy is centered around the well-established Fischer indole synthesis, which involves the acid-catalyzed cyclization of an arylhydrazone.[1][2][3][4][5] This method was selected for its reliability, broad substrate scope, and proven track record in industrial applications. A related patent for the synthesis of a similar compound, 4-bromo-7-methylindole-2-carboxylic acid, also utilizes this approach, further validating its suitability.[7]
The overall synthetic workflow can be visualized as a three-stage process:
-
Diazotization and Reduction: Starting from a commercially available substituted aniline, a diazonium salt is formed and subsequently reduced to the corresponding hydrazine derivative.
-
Fischer Indole Synthesis: The hydrazine is condensed with a suitable ketone to form a hydrazone, which then undergoes acid-catalyzed cyclization to yield the indole core.
-
N-Methylation: The final step involves the methylation of the indole nitrogen to afford the target product.
Sources
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Application Notes & Protocols: High-Purity Purification of Methyl 4-bromo-1-methyl-1H-indole-6-carboxylate Derivatives
Abstract
This comprehensive guide provides detailed application notes and protocols for the purification of methyl 4-bromo-1-methyl-1H-indole-6-carboxylate and its derivatives. These compounds are pivotal intermediates in the synthesis of pharmacologically active molecules. Achieving high purity is critical for downstream applications, including biological screening and drug development. This document outlines systematic workflows, from initial crude product workup to final high-resolution polishing, leveraging techniques such as column chromatography, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained, and each protocol is designed as a self-validating system.
Introduction: The Imperative for Purity in Indole Intermediates
Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] The specific subclass of substituted methyl 4-bromo-1-methyl-1H-indole-6-carboxylates serves as a versatile scaffold in the development of therapeutic agents. The purity of these intermediates directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Impurities stemming from synthesis, such as regioisomers, starting materials, or by-products, can interfere with subsequent reactions, complicate structural elucidation, and introduce unwanted toxicological profiles.[3][4]
This guide provides a robust framework for researchers to navigate the challenges associated with the purification of these valuable compounds, ensuring the integrity of their scientific investigations.
Understanding the Impurity Profile
Effective purification begins with a thorough understanding of the potential impurities. For indole syntheses, particularly those involving bromination and N-alkylation, common impurities may include:
-
Regioisomers: Bromination of the indole ring can sometimes yield a mixture of isomers.[4]
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.
-
Over-alkylated or Di-alkylated Products: During N-alkylation, side reactions can lead to the formation of undesired multi-alkylated species.[3]
-
Hydrolysis Products: The methyl ester functionality can be susceptible to hydrolysis, leading to the corresponding carboxylic acid.[5][6]
A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to identify the major impurities and guide the selection of an appropriate purification strategy.
General Purification Workflow
A multi-step approach is often necessary to achieve the desired level of purity. The general workflow involves a primary purification step to remove bulk impurities, followed by a final polishing step.
Sources
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Application Note: Analytical Strategies for Monitoring the Synthesis of Methyl 4-bromo-1-methyl-1H-indole-6-carboxylate
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The synthesis of functionalized indoles, such as Methyl 4-bromo-1-methyl-1H-indole-6-carboxylate, requires precise control and monitoring to optimize reaction conditions, maximize yield, and ensure product purity. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective use of modern analytical techniques—Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for real-time monitoring of indole synthesis. We present detailed, field-proven protocols and explain the scientific rationale behind methodological choices, ensuring robust and reliable reaction tracking from initiation to completion.
Introduction: The Imperative for Robust Reaction Monitoring
In multi-step organic synthesis, particularly in the development of pharmaceutical intermediates, understanding the real-time status of a chemical transformation is critical. In-process monitoring allows chemists to determine the point of reaction completion, detect the formation of byproducts, and troubleshoot suboptimal conditions, thereby preventing costly downstream failures and resource-intensive purification challenges.
This guide focuses on a hypothetical, yet common, final step in the synthesis of the target compound: the N-methylation of a precursor, Methyl 4-bromo-1H-indole-6-carboxylate.
-
Starting Material (SM): Methyl 4-bromo-1H-indole-6-carboxylate
-
Product (P): this compound
The key structural change is the conversion of the indole N-H group to an N-CH₃ group. This seemingly minor change significantly alters the molecule's polarity and spectroscopic signature, providing distinct handles for analytical differentiation. The N-H on the starting material is capable of hydrogen bonding, making it more polar than the N-methylated product. This difference is the cornerstone of the chromatographic separations described herein.
The Analytical Toolkit: Selecting the Right Method for the Right Question
No single analytical technique answers all questions. The choice of method depends on whether the required information is qualitative (Is the reaction working?), semi-quantitative (Is the reaction nearly done?), or fully quantitative (What is the exact conversion and purity?).
-
Thin-Layer Chromatography (TLC): The first line of defense. It is a rapid, inexpensive, and qualitative method perfect for at-the-bench checks on reaction progress. Its utility lies in the visual tracking of the disappearance of the more polar starting material and the appearance of the less polar product.[1][2][3]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. HPLC provides precise data on the percentage of starting material consumed, product formed, and the presence of any impurities.[4][5] This is crucial for kinetic studies, optimization, and determining the endpoint for quenching the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ultimate tool for structural verification. While not typically used for continuous monitoring, analyzing a crude reaction aliquot by ¹H NMR provides unambiguous confirmation of product formation by identifying unique proton signals, such as the N-methyl group.[5][6][7]
Detailed Analytical Protocols
Protocol 3.1: Rapid Qualitative Monitoring by Thin-Layer Chromatography (TLC)
This protocol is designed for a quick, visual assessment of the reaction's progress. The key is the use of a "co-spot" lane, a self-validating technique that definitively confirms the identity of spots in the reaction mixture lane.[3]
Materials:
-
Silica gel 60 F₂₅₄ TLC plates
-
TLC developing chamber
-
Eluent: 30% Ethyl Acetate in Hexanes (v/v) - Note: This may require optimization.
-
Capillary spotters
-
UV lamp (254 nm)
-
Small vials for sample dilution
Procedure:
-
Chamber Preparation: Pour the eluent into the TLC chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 5-10 minutes.
-
Plate Preparation: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of a TLC plate. Mark three lanes: "SM" (Starting Material), "C" (Co-spot), and "RXN" (Reaction Mixture).
-
Spotting the Plate:
-
SM Lane: Dilute a tiny amount of the starting material in a few drops of ethyl acetate. Using a capillary spotter, touch it briefly to the "SM" mark on the origin line. The spot should be small and concentrated (~1-2 mm diameter).
-
RXN Lane: Withdraw a tiny aliquot of the reaction mixture using a capillary spotter.[8] If the mixture is concentrated, dilute it in a vial first. Spot it onto the "RXN" mark.
-
C Lane (Co-spot): Apply a spot of the starting material first. Then, using the reaction mixture spotter, carefully apply a spot of the reaction mixture directly on top of the SM spot.
-
-
Development: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin line. Close the lid and allow the solvent to ascend the plate until it is ~1 cm from the top.
-
Visualization and Interpretation:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm). Indole compounds typically show as dark spots.
-
Interpretation: As the reaction proceeds, the spot corresponding to the starting material in the "RXN" lane will diminish in intensity, while a new, less polar (higher Rƒ) spot corresponding to the product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the "RXN" lane.[5]
-
| Compound | Expected Rƒ Value | Rationale for Rƒ Difference |
| Starting Material | ~0.4 | More polar due to N-H group available for hydrogen bonding with the silica stationary phase. |
| Product | ~0.6 | Less polar due to N-CH₃ group, resulting in weaker interaction with silica and faster elution. |
Protocol 3.2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a robust method to determine the precise conversion rate and purity of the reaction mixture. A reversed-phase C18 column is an excellent starting point for aromatic compounds like indoles.[9]
Instrumentation & Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Detection: UV at 254 nm (or optimal wavelength determined by UV scan of the product).
Procedure:
-
Sample Preparation:
-
Take a ~5 µL aliquot of the reaction mixture.
-
Quench and dilute it in 1.0 mL of acetonitrile in a 1.5 mL vial.
-
Vortex thoroughly. If solids are present, filter through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase conditions for at least 10 minutes.
-
Inject 5 µL of the prepared sample.
-
Run the gradient program.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the starting material and the product.
-
Calculate the % conversion using the peak areas (assuming similar response factors, which is reasonable for this SM/P pair).
-
% Conversion = [Area(Product) / (Area(Product) + Area(SM))] x 100
-
| Parameter | Setting | Justification |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times and improved peak shape. |
| Injection Vol. | 5 µL | A small volume to prevent column overloading. |
| Gradient | 50% B to 95% B over 10 min, hold at 95% B for 2 min | A gradient ensures efficient elution of both the more polar starting material and the less polar product, providing good resolution.[9] |
Protocol 3.3: Structural Confirmation by ¹H NMR Spectroscopy
This protocol is used to confirm the identity of the product in a crude reaction mixture, providing definitive evidence of a successful N-methylation.
Procedure:
-
Sample Preparation:
-
Withdraw a larger aliquot (~0.1 mL) from the reaction mixture.
-
Evaporate the solvent under a stream of nitrogen or in vacuo.
-
Dissolve the residue in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum (e.g., on a 400 MHz spectrometer).
-
-
Spectral Interpretation:
-
The most critical diagnostic signals are the disappearance of the broad N-H singlet from the starting material and the appearance of a sharp new singlet for the product's N-CH₃ group.
-
| Compound | Key ¹H NMR Signal | Expected Chemical Shift (δ, ppm) |
| Starting Material | Broad singlet (N-H ) | ~8.1 - 8.5 ppm (can be very broad and exchangeable) |
| Product | Sharp singlet (N-CH₃ ) | ~3.8 - 4.0 ppm |
The appearance of the N-CH₃ signal and the disappearance of the N-H proton provides conclusive proof that the desired transformation has occurred.[10][11]
Conclusion
Effective reaction monitoring is a cornerstone of successful chemical synthesis. By employing a multi-tiered analytical approach—starting with rapid TLC for qualitative checks, followed by precise HPLC for quantitative analysis, and confirmed with NMR for structural verification—researchers can gain complete control over the synthesis of complex molecules like this compound. The protocols outlined in this application note provide a robust framework for generating reliable and actionable data, ultimately accelerating drug discovery and development timelines.
References
-
Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. (1980). CDC Stacks. [Link]
-
Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. (2012). CT&F - Ciencia, Tecnología y Futuro. [Link]
-
A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. (2016). Applied and Environmental Microbiology. [Link]
-
Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection. (2018). Molecules. [Link]
-
Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. (2021). RSC Advances. [Link]
-
HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2023). Axion Labs. [Link]
-
Monitoring Chemical Reactions: Process & Example. (2021). Study.com. [Link]
-
GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic...). ResearchGate. [Link]
-
A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022). Molecules. [Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. (2016). Acta Biologica Cracoviensia Series Botanica. [Link]
-
Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. (2022). Microbe Online. [Link]
-
Colorimetric Determination of Indole using p-hydroxybenzaldehyde. (2015). International Journal of Engineering and Applied Sciences. [Link]
-
Determination of indole-3-acetic acid, tryptophan and other indoles in must and wine by high-performance liquid chromatography with fluorescence detection. Semantic Scholar. [Link]
-
Monitoring Reactions by TLC. Washington State University. [Link]
-
2.3B: Uses of TLC. (2022). Chemistry LibreTexts. [Link]
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2021). Molecules. [Link]
-
Monitoring a Reaction. Cooperative Organic Chemistry Student Laboratory Manual. [Link]
-
Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. (2012). Journal of Chromatographic Science. [Link]
-
methyl 4-bromo-1H-indole-6-carboxylate, min 97%. Aladdin Scientific. [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation... [Link]
-
Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (2013). Organic Letters. [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. (2001). Molecules. [Link]
-
1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses Procedure. [Link]
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2023). YouTube. [Link]
-
How can synthesis 4-bromo indole and 4-methyl indole? ResearchGate. [Link]
-
Methyl 4-bromo-1H-indole-6-carboxylate. PubChem. [Link]
-
A New Method for the Synthesis of 1-Methyl-1H-indole-3-carboxylate Derivatives, Employing Copper(II). (2021). Polycyclic Aromatic Compounds. [Link]
-
Chemical Properties of 1-Bromo-4-methylhexane. Cheméo. [Link]
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 8. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 9. youtube.com [youtube.com]
- 10. rsc.org [rsc.org]
- 11. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Methyl 4-bromo-1-methyl-1H-indole-6-carboxylate
<_ _>
Welcome to the technical support center for the Suzuki-Miyaura coupling of methyl 4-bromo-1-methyl-1H-indole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered when functionalizing this electron-deficient indole core. We will delve into common experimental issues, provide evidence-based troubleshooting strategies, and offer detailed protocols to enhance your reaction success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the Suzuki coupling of this compound, providing in-depth explanations and actionable solutions.
Q1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I improve the yield?
Low or no yield is a common frustration that can often be traced back to several key factors, particularly the catalyst system and reaction conditions. The electronic nature of the indole substrate, with an electron-withdrawing carboxylate group, necessitates careful optimization.
Possible Causes & Solutions:
-
Inactive Catalyst: The catalytic cycle of the Suzuki coupling relies on an active Pd(0) species.[1] If this species is not efficiently generated from the precatalyst or is deactivated, the reaction will stall.
-
Solution: Ensure your palladium source and ligands are of high purity and stored under an inert atmosphere.[1] Using fresh catalyst or a robust pre-catalyst is highly recommended. Thoroughly degas your solvent and reaction mixture by sparging with an inert gas like argon or nitrogen to prevent oxidation of the Pd(0) species.[1]
-
-
Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps.[1] For electron-deficient substrates like this compound, electron-rich and bulky phosphine ligands are often required to promote the challenging oxidative addition step.[1][2]
-
Suboptimal Base and Solvent Combination: The choice of base and solvent is crucial for the transmetalation step and for maintaining the stability of the boronic acid.[5][6] An inappropriate combination can lead to poor solubility of reagents or decomposition of the boronic acid.
-
Solution: For this substrate, a common starting point is a carbonate base such as K₂CO₃ or Cs₂CO₃ in a solvent system like dimethoxyethane (DME) or a dioxane/water mixture.[3][7][8] If you observe decomposition of the boronic acid, switching to anhydrous conditions with a base like K₃PO₄ in a solvent such as THF or toluene might be beneficial.[2]
-
Experimental Protocol: Ligand Screening for Improved Yield
-
To a series of oven-dried reaction vials, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 equiv).
-
In a separate glovebox or under an inert atmosphere, prepare stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a variety of ligands (e.g., SPhos, XPhos, PPh₃, 4 mol%).
-
Add the appropriate solvent (e.g., degassed dioxane/water 4:1) to each reaction vial.
-
Add the palladium precatalyst and the respective ligand to each vial.
-
Seal the vials and heat the reactions to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 4, 8, and 24 hours).
-
Compare the conversion and product formation across the different ligand systems to identify the optimal choice.
dot
Caption: Troubleshooting flowchart for low reaction yield.
Q2: I am observing significant formation of side products, such as homocoupling of the boronic acid and debromination of my starting material. How can I minimize these side reactions?
The formation of byproducts is a common challenge in Suzuki coupling and can significantly impact the purity and yield of the desired product.[4][9]
Common Side Reactions & Mitigation Strategies:
-
Homocoupling of the Boronic Acid: This side reaction, leading to the formation of a biaryl byproduct from the boronic acid, is often promoted by the presence of oxygen or the inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species.[4]
-
Mitigation:
-
Rigorous Inert Atmosphere: Ensure the reaction is set up and maintained under a strictly inert atmosphere (argon or nitrogen) to minimize oxygen levels.[1]
-
Use of Pd(0) Precatalysts: Employing a Pd(0) source like Pd(PPh₃)₄ or ensuring the efficient in-situ reduction of a Pd(II) precatalyst can reduce homocoupling.
-
Control of Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes be beneficial, but a large excess may favor homocoupling.
-
-
-
Debromination (Proto-dehalogenation): This involves the replacement of the bromine atom on the indole with a hydrogen atom, leading to the formation of methyl 1-methyl-1H-indole-6-carboxylate.[9] This can be caused by sources of hydride in the reaction mixture or a slow oxidative addition step.
-
Mitigation:
-
Anhydrous Conditions: If debromination is significant, switching to anhydrous conditions can sometimes help.
-
Choice of Base: Certain bases may be more prone to promoting debromination. Screening different bases (e.g., K₃PO₄, CsF) might be necessary.[2]
-
Faster Oxidative Addition: Employing more electron-rich and bulky ligands can accelerate the oxidative addition step, outcompeting the debromination pathway.
-
-
-
Protodeborylation: This is the cleavage of the C-B bond of the boronic acid, rendering it inactive for the cross-coupling reaction.[4] This can be particularly problematic with prolonged reaction times or at elevated temperatures.
-
Mitigation:
-
Optimize Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure of the boronic acid to the reaction conditions.
-
Use of Boronic Esters: Pinacol esters of boronic acids are often more stable than the corresponding boronic acids and can be a good alternative if protodeborylation is a major issue.
-
-
dot
Caption: Common side reactions in Suzuki coupling.
Frequently Asked Questions (FAQs)
Q3: What is the best palladium catalyst to start with for this specific substrate?
For N-heterocyclic bromides, particularly those that are electron-deficient, catalysts with bulky and electron-rich phosphine ligands are generally a good starting point.[3][4] A highly effective and commonly used catalyst for similar systems is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[3][7] It often provides a good balance of reactivity and stability.
Q4: How critical is the purity of the boronic acid?
The purity of the boronic acid is very important. Impurities can lead to side reactions and lower yields. Boronic acids can undergo dehydration to form boroxines, which are generally less reactive in Suzuki couplings. It is recommended to use freshly purchased or purified boronic acids.
Q5: Can I run this reaction open to the air?
It is strongly advised against running Suzuki couplings open to the air, especially with sensitive substrates and catalysts. Oxygen can lead to the oxidative degradation of the phosphine ligands and promote the homocoupling of the boronic acid.[4] Maintaining an inert atmosphere is crucial for reproducibility and achieving high yields.
Q6: My product appears to be contaminated with palladium residues. How can I effectively remove them?
Palladium removal is a common challenge in purification. Several methods can be employed:
-
Silica Gel Chromatography: This is the most common method. Sometimes, a "plug" of silica gel filtration before full chromatography can remove a significant portion of the palladium.
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb palladium residues.
-
Scavenger Resins: Thiol-functionalized scavenger resins are commercially available and can be very effective at selectively binding to and removing palladium.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(dppf)Cl₂, Pd₂(dba)₃ | Often effective for heteroaryl halides.[3][7] |
| Ligand | SPhos, XPhos, dppf | Bulky, electron-rich ligands promote oxidative addition.[2][3] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Choice depends on solvent and boronic acid stability.[2][3][7] |
| Solvent | Dioxane/H₂O, DME, THF | Aprotic polar solvents are generally effective.[3][5][7] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed for the catalytic cycle. |
References
- BenchChem. (2025). A comparative analysis of catalysts for 5-bromoindole Suzuki coupling.
- BenchChem. (2025). Troubleshooting Suzuki coupling with 3-bromo-1H-indole-2-carbaldehyde.
- Gasperi, T., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?
- ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of...
- BenchChem. (2025). A Comparative Guide to Catalytic Systems for the Cross-Coupling of Bromoindoles.
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- Indian Academy of Sciences. (n.d.). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- ACS Publications. (n.d.). Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies.
- BenchChem. (2025). Technical Support Center: Optimization of Suzuki Coupling for 2-Bromo-9-diazafluorene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Preventing Dehalogenation of Methyl 4-bromo-1-methyl-1H-indole-6-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center dedicated to a critical challenge in modern synthetic chemistry: the prevention of unwanted dehalogenation of methyl 4-bromo-1-methyl-1H-indole-6-carboxylate . This valuable building block is frequently employed in the synthesis of complex pharmaceutical and agrochemical targets. However, its utility in cross-coupling reactions is often hampered by the undesired loss of the bromine atom, leading to the formation of a hydrodebrominated byproduct.
This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will explore the mechanistic underpinnings of this side reaction and offer robust, actionable protocols to maximize the yield of your desired product.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
Q1: I'm observing a significant amount of a byproduct that appears to be my starting material without the bromine. What is this, and why is it a problem?
A: You are encountering hydrodehalogenation (or more specifically, hydrodebromination), a common and problematic side reaction in palladium-catalyzed cross-coupling chemistry.[1] In this process, the crucial carbon-bromine (C-Br) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond. This is highly undesirable as it consumes your starting material, reduces the overall yield of your target molecule, and introduces a byproduct that can be difficult to separate from the desired product due to similar polarities.[1]
Q2: What is the primary chemical mechanism that leads to this unwanted dehalogenation?
A: The most prevalent mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] This highly reactive intermediate can be generated from various sources in the reaction mixture, including trace water, alcohol solvents, certain amine bases, or even the phosphine ligands themselves.[1][2] Once formed, this Pd-H species can intercept the aryl-palladium(II) intermediate that is central to the cross-coupling cycle. Instead of proceeding to the desired C-C or C-N bond formation, it undergoes reductive elimination to form the undesired Ar-H byproduct and regenerate the Pd(0) catalyst, which can then continue this unwanted cycle.[1]
}
Figure 1: Competing catalytic pathways in cross-coupling reactions.
Q3: Is this compound particularly prone to this side reaction?
A: Yes, N-heterocyclic halides, including bromoindoles, are generally more susceptible to dehalogenation.[1] The electron-rich nature of the indole ring system can influence the electronic properties at the C4 position, affecting the C-Br bond's reactivity and stability within the palladium catalytic cycle. It is important to note that your substrate is N-methylated. This is an advantage, as it prevents complications arising from the deprotonation of an acidic N-H proton, which is a common issue for other bromoindoles that can exacerbate dehalogenation.[1][3][4]
Part 2: Troubleshooting Guide - A Systematic Approach to Optimization
Dehalogenation is not an insurmountable problem. By systematically evaluating and optimizing key reaction parameters, you can significantly suppress this unwanted pathway. Follow this workflow to diagnose and resolve the issue.
}
Figure 2: A logical workflow for minimizing dehalogenation.
Step 1: Evaluate and Optimize the Catalyst & Ligand System
The choice of phosphine ligand is the most critical factor in controlling dehalogenation.[1] The ligand's properties dictate the stability and reactivity of the palladium center. The goal is to use a ligand that promotes the desired reductive elimination (forming Ar-R) to be much faster than the undesired reductive elimination that forms Ar-H.
Causality: Bulky, electron-rich phosphine ligands are highly effective at preventing dehalogenation.[1][5] Their steric bulk favors the formation of a three-coordinate intermediate that is primed for reductive elimination of the product, while their electron-donating nature increases the electron density on the palladium, which also accelerates this desired final step.[5]
| Ligand Type | Examples | Recommendation for Preventing Dehalogenation | Rationale |
| Simple Triarylphosphines | PPh₃ | Avoid or Use with Caution | Low steric bulk and moderate electron-donating ability. Often allows dehalogenation to compete effectively. |
| Bidentate Phosphines | dppf | Moderate Choice | Offers more stability to the catalyst but may not be sufficient to outpace dehalogenation with challenging substrates. |
| Bulky, Electron-Rich Monodentate Phosphines | P(t-Bu)₃, PCy₃ | Highly Recommended | Excellent combination of steric bulk and strong electron-donating properties to accelerate productive coupling.[5] |
| Biaryl Phosphines (Buchwald Ligands) | XPhos, SPhos, RuPhos | Highly Recommended | State-of-the-art ligands designed with significant steric bulk to promote fast reductive elimination and prevent side reactions.[1] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Consider as an Alternative | These are strong electron-donating ligands that can offer high catalyst stability and different selectivity profiles.[6] |
Step 2: Re-evaluate Your Choice of Base
The base is essential for the catalytic cycle (e.g., in the transmetalation step of a Suzuki coupling), but an inappropriate choice can be a primary source of the dehalogenation problem.
Causality: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species, especially in the presence of trace water or alcohol impurities.[1] Weaker inorganic bases are less prone to these side reactions.
| Base Type | Examples | Recommendation for Preventing Dehalogenation | Rationale |
| Strong Organic/Alkoxide Bases | NaOtBu, K OtBu | Avoid if Possible | High propensity to generate hydride species and promote dehalogenation.[1] |
| Hydroxide Bases | NaOH, KOH | Use with Caution | Can be effective, but require careful control of water content. |
| Inorganic Carbonate Bases | K₂CO₃, Cs₂CO₃ | Good Choice | Generally milder and less likely to cause dehalogenation. Cesium carbonate is often very effective due to its solubility and mildness. |
| Inorganic Phosphate Bases | K₃PO₄ | Highly Recommended | An excellent choice for many cross-coupling reactions. It is non-nucleophilic, sufficiently basic, and has a low tendency to promote dehalogenation.[1] |
Step 3: Scrutinize the Reaction Solvent
The solvent not only dictates the solubility of your reagents but can also be an active participant in the dehalogenation pathway.
Causality: Protic solvents, especially alcohols like methanol or isopropanol, are well-known hydride donors and can directly lead to the formation of Pd-H species. Some polar aprotic solvents like DMF have also been observed to promote dehalogenation more than non-polar alternatives.[7][8]
| Solvent Type | Examples | Recommendation for Preventing Dehalogenation |
| Protic Solvents | Methanol, Ethanol, Isopropanol | Avoid |
| Polar Aprotic Solvents | DMF, DMAc, DMSO | Use with Caution |
| Non-Polar Aprotic Solvents | Toluene, Dioxane, THF | Highly Recommended |
Actionable Insight: Always use high-purity, anhydrous, and degassed solvents. Removing dissolved oxygen is crucial as it can lead to catalyst decomposition (palladium black), and removing water eliminates a potential hydride source.[2][4]
Step 4: Control the Reaction Temperature
Higher temperatures accelerate all reactions, but they may not do so evenly.
Causality: Dehalogenation can sometimes have a higher activation energy than the desired cross-coupling.[1] Running the reaction at an excessively high temperature might increase the rate of the undesired pathway more than the productive one.
Actionable Insight: Determine the lowest temperature at which the desired reaction proceeds at a reasonable rate. Try reducing the temperature in 10-20 °C increments. While this may slow the reaction, it can dramatically improve the ratio of product to byproduct.[6]
Part 3: Recommended Experimental Protocol (Suzuki-Miyaura Coupling)
This protocol incorporates the best practices discussed above and serves as a robust starting point for the Suzuki-Miyaura cross-coupling of This compound , designed specifically to minimize hydrodebromination.
Reaction Scheme: Indole-Br + Ar-B(OH)₂ --(Pd Catalyst, Ligand, Base, Solvent)--> Indole-Ar
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
XPhos (4.5 mol%)
-
Potassium phosphate, tribasic (K₃PO₄), finely ground (2.5 eq)
-
Anhydrous, degassed Toluene
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and finely ground K₃PO₄ (2.5 eq).
-
Catalyst Pre-mixing (Optional but Recommended): In a separate small vial, briefly mix the Pd(OAc)₂ (0.02 eq) and XPhos (0.045 eq) in a small amount of the reaction solvent.
-
Inert Atmosphere: Seal the main reaction vessel and cycle between vacuum and an inert gas (Argon or Nitrogen) at least three times to ensure an oxygen-free environment.
-
Reagent Addition: Add the catalyst/ligand mixture to the main flask under a positive pressure of inert gas. Then, add the anhydrous, degassed toluene via syringe to achieve a final concentration of approximately 0.1 M with respect to the starting bromoindole.
-
Reaction: Immerse the reaction vessel in a pre-heated oil bath at 80-90 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the starting material and the appearance of the product and the dehalogenated byproduct.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired product.
References
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(99), 11650-11652. [Link]
-
Costa, P., Nasim, A., Lanterna, A. E., & Scaiano, J. C. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A, 123(46), 10046-10052. [Link]
-
Sun, H., & Blacque, O. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Catalysis, 1(11), 1506-1510. [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]
-
Costa, P., Nasim, A., Lanterna, A. E., & Scaiano, J. C. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. Semantic Scholar. [Link]
-
Ahrens, S., Zhalubina, V., & Stalke, D. (2020). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 10(20), 6846-6851. [Link]
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Semantic Scholar. [Link]
-
Narayanam, J. M. R., Tucker, J. W., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis, 6(8), 5347-5351. [Link]
-
Cfm Oskar Tropitzsch GmbH. (n.d.). Phosphine ligands for more efficient chemical processes. Cfm Oskar Tropitzsch GmbH. [Link]
-
Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros. [Link]
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- 5. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. reddit.com [reddit.com]
Technical Support Center: Optimizing Yields of Methyl 4-bromo-1-methyl-1H-indole-6-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and derivatization of methyl 4-bromo-1-methyl-1H-indole-6-carboxylate. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis of this important indole scaffold and its derivatives. As Senior Application Scientists, we combine established chemical principles with field-tested insights to help you navigate the complexities of your synthetic routes and improve your experimental outcomes.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter in a question-and-answer format, providing not just solutions but also the underlying rationale to empower your experimental design.
Section 1: Synthesis of the Indole Core
The initial synthesis of the indole ring system is foundational. Low yields or unexpected side products at this stage can derail an entire synthetic campaign.
Q1: My initial indole synthesis is resulting in a low yield. What are the most common factors I should investigate?
Low yields in indole syntheses often stem from suboptimal reaction conditions, the stability of reactants or intermediates, or the presence of interfering functional groups.[1] Key areas to troubleshoot include:
-
Reaction Conditions: Many classical indole syntheses, like the Fischer indole synthesis, are highly sensitive to temperature and acid strength.[1] It's crucial to systematically optimize these parameters.
-
Purity of Starting Materials: Impurities in your starting materials, such as the arylhydrazine and carbonyl compounds in a Fischer synthesis, can lead to unwanted side reactions.[1] Always ensure the purity of your reagents.
-
Protecting Groups: Sensitive functional groups on your starting materials may require protection. For the indole nitrogen, common protecting groups include Boc, tosyl, and SEM.[1]
Q2: I'm observing significant byproduct formation in my Fischer indole synthesis. How can I improve the selectivity?
Byproduct formation is a frequent challenge. Common side reactions include aldol condensations and Friedel-Crafts type reactions.[2] To enhance selectivity:
-
Temperature and Time Optimization: Higher temperatures can sometimes lead to cyclization at a less substituted position.[3] Conversely, prolonged reaction times might cause degradation of the desired product.[3] Monitoring the reaction progress using TLC or LC-MS is essential to determine the optimal reaction time.[3]
-
Catalyst Choice: The choice and concentration of the acid catalyst (e.g., ZnCl2, PPA, HCl) are critical and often need to be optimized empirically for your specific substrates.[1][2]
Section 2: Bromination of the Indole Ring
The introduction of a bromine atom onto the indole scaffold is a key step for further functionalization, often serving as a handle for cross-coupling reactions.
Q3: I'm struggling with the regioselectivity of my indole bromination. How can I control where the bromine atom is introduced?
The regioselectivity of indole bromination is influenced by both the substituent on the indole ring and the N(1) protecting group.[4]
-
Reaction Conditions: The choice of brominating agent and solvent can significantly impact the outcome. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation.[5]
-
Protecting Groups: An N-protecting group can direct the bromination to specific positions on the indole ring.[4]
Q4: My bromination reaction is sluggish or incomplete. What can I do to drive it to completion?
Several factors can lead to incomplete bromination:
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the brominating agent.
-
Temperature: Gently heating the reaction mixture may be necessary, but be cautious as higher temperatures can also lead to side reactions.
-
Catalyst: While not always necessary, a catalyst can sometimes facilitate the reaction.
Section 3: Suzuki Coupling for Derivatization
The Suzuki coupling is a powerful tool for forming carbon-carbon bonds and introducing a wide range of substituents onto the bromoindole core.
Q5: My Suzuki coupling reaction is giving a low yield, and I'm observing homocoupling of my boronic acid. How can I improve the efficiency?
Low yields and homocoupling are common issues in Suzuki reactions.[6] Here are some key parameters to optimize:
-
Catalyst System: The choice of palladium catalyst and ligand is crucial. A robust pre-catalyst like Pd(dppf)Cl₂ or a modern ligand such as SPhos can improve results.[7]
-
Base and Solvent: The base and solvent system should be carefully selected. Common choices include K₂CO₃, K₃PO₄, or Cs₂CO₃ in solvents like dioxane/water or THF/water.[6][7]
-
Degassing: Rigorous degassing of the reaction mixture is essential to prevent catalyst decomposition.[7]
-
Temperature: While some reactions proceed well at 80-90 °C, others may require higher temperatures, up to 120 °C.[6][7]
Q6: I'm having trouble with the purification of my Suzuki coupling product. It's co-eluting with byproducts on my silica gel column.
Purification can be challenging due to the presence of closely related impurities.
-
Alternative Stationary Phases: Consider using a different stationary phase for chromatography, such as alumina or reversed-phase silica.[2]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.
-
Preparative HPLC: For difficult separations, preparative HPLC may be necessary.[2]
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments.
Protocol 1: General Procedure for Suzuki Coupling of a Bromoindole
-
Reaction Setup: In a reaction vessel, combine the bromoindole (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and base (e.g., K₂CO₃, 2-3 equiv).
-
Solvent Addition: Add a degassed solvent mixture, such as 4:1 dioxane/water or THF/water.[6]
-
Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for at least 30 minutes.
-
Heating: Heat the mixture to the optimized temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[7]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]
Protocol 2: General Procedure for N-Methylation of an Indole
-
Reaction Setup: To a suspension of the indole (1.0 equiv) and potassium carbonate (1.5-2.0 equiv) in DMF, add dimethyl carbonate (3.0 equiv).[8]
-
Heating: Gradually heat the mixture to 140 °C over 30 minutes and stir for 3.5 hours.[8]
-
Work-up: After cooling to room temperature, filter to remove insoluble solids and concentrate the filtrate under reduced pressure.[8]
-
Purification: Purify the residue by distillation under reduced pressure or column chromatography to yield the N-methylated indole.[8]
Data Presentation
Table 1: Optimization of Suzuki Coupling Conditions
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(dppf)Cl₂ (5) | K₂CO₃ | 10:1 Dioxane/H₂O | 90 | 11 |
| 2 | CataCXium A (10) | Cs₂CO₃ | Dioxane | 90 | Low |
| 3 | CataCXium A (10) | Cs₂CO₃ | 2-MeTHF | 90 | 95 |
| 4 | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 85 |
This table is a representative example based on findings for optimizing Suzuki coupling reactions.[9]
Visualizations
Diagram 1: Troubleshooting Workflow for Low-Yield Suzuki Coupling
A troubleshooting flowchart to diagnose and resolve low-yield Suzuki coupling reactions.[7]
References
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- Optimizing temperature and reaction time for indole synthesis - Benchchem. (URL: )
- Improving yield in Fischer indole synthesis of precursors - Benchchem. (URL: )
- 4-BROMO-1-METHYL-1H-INDOLE synthesis - ChemicalBook. (URL: )
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- Technical Support Center: Suzuki Coupling of 5-Bromoindole - Benchchem. (URL: )
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? - ResearchGate. (URL: [Link])
-
Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides1 | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid - Bridgewater State University Virtual Commons. (URL: [Link])
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- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-BROMO-1-METHYL-1H-INDOLE synthesis - chemicalbook [chemicalbook.com]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Purification of Substituted Indole-6-Carboxylates
Welcome to the technical support center for the purification of substituted indole-6-carboxylates. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. The unique chemical nature of the indole nucleus, combined with the functionality of the carboxylate group, presents specific challenges in achieving high purity. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate these complexities effectively.
Section 1: Initial Diagnosis & Common Problems
Before diving into technique-specific issues, let's address the most frequently encountered problems. This table serves as a quick diagnostic tool to guide you to the relevant, in-depth troubleshooting sections.
| Observed Problem | Potential Cause(s) | Recommended Section |
| Product is an intractable oil or gum | Residual solvent, presence of low-melting point impurities, or incomplete reaction/deprotection. | Section 2.1, 2.2 |
| Multiple spots or streaking on TLC | Strong interaction with silica (acidity), co-eluting impurities, compound degradation on the stationary phase. | Section 2.1 |
| Low yield after purification | Material loss during transfers, poor crystallization, irreversible adsorption onto silica gel, product instability. | Section 2.1, 2.2 |
| Product color darkens over time | Oxidation or degradation of the indole ring, often accelerated by air and light.[1] | Section 3.3 |
| NMR spectrum shows broad peaks | Paramagnetic impurities, aggregation at high concentration, proton exchange of NH and COOH protons. | Section 3.1 |
| Mass spectrum shows unexpected masses | Contamination from starting materials, side-products (e.g., dimers, N-alkylated species), or solvent adducts. | Section 3.2 |
Section 2: Troubleshooting by Purification Method (FAQ)
This section addresses specific issues encountered during the most common purification techniques for indole-6-carboxylates.
2.1 Flash Column Chromatography
Flash chromatography is a workhorse technique, but the dual acidic nature of indole-6-carboxylates (the N-H proton and the carboxylic acid proton) can lead to frustrating results on standard silica gel.
Q1: My compound is streaking severely on the silica gel TLC plate and column. What is the cause and how can I fix it?
A: This is the most common issue. Streaking, or tailing, occurs because the acidic protons on your molecule engage in strong, non-ideal interactions with the silanol groups (Si-OH) on the surface of the silica gel. The carboxylic acid is the primary culprit. To resolve this:
-
Add an Acidic Modifier to the Eluent: The most effective solution is to add a small amount of a volatile acid, typically 0.5-2% acetic acid or formic acid, to your mobile phase (e.g., Ethyl Acetate/Hexane).[2] The modifier protonates the silica surface and suppresses the deprotonation of your carboxylic acid, leading to sharper bands and more predictable elution.
-
Consider an Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol or C18 (for reversed-phase chromatography).[3]
Q2: I'm not getting good separation between my product and a closely-related impurity. What's the best strategy?
A: Improving resolution requires optimizing selectivity.
-
Shallow the Gradient: If using a gradient, make it shallower in the region where your compounds of interest are eluting. This gives more column volumes for separation to occur.
-
Change Solvent System: Switch one of the solvents in your binary eluent to change the selectivity. For example, if you are using Ethyl Acetate/Hexane, try switching to Dichloromethane/Methanol. Dichloromethane offers different interactions than ethyl acetate, which can often resolve stubborn impurities.
-
Dry Loading: If your compound has poor solubility in the starting eluent, it can precipitate at the top of the column when wet-loaded, leading to broad bands. Adsorbing your crude product onto a small amount of silica gel ("dry loading") and loading the resulting powder onto the column ensures a tight, even starting band.
2.2 Crystallization
Crystallization is an excellent method for achieving high purity, especially on a larger scale. However, finding the right conditions can be challenging.
Q1: My indole-6-carboxylate "oils out" instead of crystallizing. What should I do?
A: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it has a chance to form an ordered crystal lattice.
-
Use a More Dilute Solution: Start with a larger volume of solvent to ensure the compound doesn't reach supersaturation too quickly.
-
Cool Slowly: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Rapid cooling promotes oiling out.
-
Use a Mixed-Solvent System: This is often the key. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., methanol, THF). Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., water, hexane) at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly. For many indole-carboxylates, a methanol/water or ethanol/water system works well.[4][5]
Q2: My crystallization yield is very low, even though the product looks clean. How can I improve recovery?
A: Low yield suggests your product has significant solubility in the mother liquor even at low temperatures.
-
Optimize the Solvent Ratio: In a mixed-solvent system, slightly increase the proportion of the "poor" solvent. Be careful not to add too much, as this can cause the product to precipitate out too quickly, trapping impurities.
-
Reduce the Crystallization Temperature: After initial crystallization at room temperature, cool the flask in an ice bath or freezer (if the solvent's freezing point allows) for several hours to maximize the recovery of dissolved product.[6]
-
Concentrate the Mother Liquor: Recover the filtrate (mother liquor) and concentrate it under reduced pressure. Analyze the residue by TLC. Often, a second crop of crystals can be obtained from the concentrated mother liquor, which can be combined with the first if its purity is acceptable.
2.3 Acid-Base Extraction
The carboxylic acid moiety is a powerful handle for purification via liquid-liquid extraction.
Q1: Can I use acid-base extraction to purify my indole-6-carboxylic acid from neutral impurities?
A: Absolutely. This is a highly effective technique for removing non-acidic contaminants. The general principle involves converting the water-insoluble carboxylic acid into a water-soluble carboxylate salt.[7]
-
Dissolve the crude mixture in an organic solvent like ethyl acetate or diethyl ether.
-
Extract the organic layer with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. The indole-6-carboxylic acid will deprotonate to form the sodium salt and move into the aqueous layer, while neutral impurities remain in the organic layer.
-
Separate the aqueous layer, wash it once with fresh organic solvent to remove any trapped neutral impurities, and then re-acidify it carefully with a strong acid like 1 M HCl until the pH is ~2.
-
The neutral indole-6-carboxylic acid will precipitate out of the aqueous solution. It can then be collected by filtration or extracted back into a fresh portion of organic solvent.
Q2: Why shouldn't I use a strong base like NaOH for the extraction?
A: While sodium hydroxide (NaOH) will certainly deprotonate the carboxylic acid, it is a strong enough base to also deprotonate the indole N-H (pKa ≈ 17). This can lead to the formation of a dianionic species, which may have different solubility properties and could potentially lead to degradation, especially if the solution is heated or left for extended periods.[2] Using a weaker base like sodium bicarbonate (the pKa of carbonic acid is ~6.4) is selective for the much more acidic carboxylic acid group (pKa ≈ 4-5).
Section 3: Purity Assessment & Impurity Identification (FAQ)
Purification is only half the battle. You must be able to confidently assess the purity of the final product.
3.1 NMR Spectroscopy
Q1: The N-H and COOH protons in my ¹H NMR spectrum are very broad or don't always appear. Is this normal?
A: Yes, this is very common. Protons attached to heteroatoms (O and N) are "exchangeable." They can exchange with each other and with trace amounts of water in the NMR solvent (like DMSO-d₆ or CDCl₃). This rapid exchange leads to signal broadening. To confirm their presence, you can perform a D₂O shake: add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the spectrum. The exchangeable N-H and COOH peaks will disappear as the protons are replaced by non-NMR-active deuterium.
Q2: How can I use NMR to identify an impurity from incomplete ester hydrolysis?
A: If your synthesis involved hydrolyzing an ester (e.g., methyl indole-6-carboxylate), a common impurity is the starting ester. In the ¹H NMR spectrum, look for a characteristic singlet around 3.8-4.0 ppm, corresponding to the -OCH₃ group of the methyl ester.[8] In the ¹³C NMR, the ester carbonyl will appear around 165-170 ppm, slightly downfield from the carboxylic acid carbonyl.[8]
3.2 Mass Spectrometry (MS)
Q1: My mass spectrum shows a peak at [M+23]⁺ in addition to [M+H]⁺. What is it?
A: The [M+23]⁺ peak is almost always a sodium adduct ([M+Na]⁺). This is very common in electrospray ionization (ESI) mass spectrometry, especially for compounds with acidic protons or Lewis basic sites that can chelate sodium ions present in glassware or solvents. Similarly, you might see [M+K]⁺ from potassium ions. These adducts are diagnostic and not typically indicative of an impurity.
Q2: How can I use MS to identify common synthesis-related impurities?
A: MS is excellent for flagging potential impurities based on their mass. For example, if you used a protecting group like Boc (tert-butoxycarbonyl), look for a mass corresponding to the N-Boc protected indole-6-carboxylate. If your synthesis involved a Fischer indole synthesis, you might see regioisomers, which will have the same mass but different fragmentation patterns or chromatographic retention times.[2][9]
3.3 Stability and Storage
Q1: My pure, white solid turned slightly pink/brown after a few days on the bench. Why?
A: Indoles are susceptible to aerial oxidation, and this process can be accelerated by exposure to light. The resulting colored impurities are often complex oligomeric species. While often present in very small amounts, they are highly colored. For long-term storage, keep your purified indole-6-carboxylate in an amber vial, under an inert atmosphere (nitrogen or argon), and in a refrigerator or freezer.
Section 4: Key Experimental Protocols
Protocol 1: Flash Column Chromatography with an Acidic Modifier
-
Preparation: Choose a solvent system based on TLC analysis (e.g., 40% Ethyl Acetate in Hexane). Add 1% acetic acid to the pre-mixed eluent. The target Rf for your product should be ~0.25-0.35.
-
Column Packing: Pack a silica gel column with your mobile phase. Ensure there are no air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like ethyl acetate or DCM). Add a small amount of silica gel (approx. 1-2x the mass of your crude product) and concentrate the slurry to a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.
-
Elution: Run the column, collecting fractions. Monitor the elution using TLC.
-
Work-up: Combine the pure fractions and remove the solvent under reduced pressure. To remove the acetic acid modifier, the residue can be co-evaporated with a non-polar solvent like toluene or dissolved in ethyl acetate and washed with a saturated brine solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.[10]
Protocol 2: Recrystallization from a Mixed-Solvent System (Methanol/Water)
-
Dissolution: Place the crude indole-6-carboxylate in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot methanol required to fully dissolve the solid.
-
Induce Cloud Point: While stirring and keeping the solution hot, add deionized water dropwise until the solution remains faintly turbid.
-
Clarification: Add 1-2 drops of hot methanol to re-dissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to an hour.[4][6]
-
Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold methanol/water mixture.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Section 5: Visual Workflows
Diagram 1: Decision Tree for Purification Strategy
Caption: Decision tree for selecting a primary purification method.
Diagram 2: Troubleshooting Impure Fractions
Caption: Workflow for handling an impure product after the first pass.
Section 6: References
-
A New Protecting-Group Strategy for Indoles. ResearchGate.[Link]
-
A new protecting-group strategy for indoles. ElectronicsAndBooks.[Link]
-
Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. PubMed.[Link]
-
What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate.[Link]
-
Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed.[Link]
-
Indole-6-carboxaldehyde. NIST WebBook.[Link]
-
Process of preparing purified aqueous indole solution. Google Patents.
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI.[Link]
-
1-Methyl-1H-indole-6-carboxylic acid. eCrystals - University of Southampton.[Link]
-
An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. NIH.[Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). NIH.[Link]
-
Supporting information - The Royal Society of Chemistry. RSC.[Link]
-
Liquid/liquid Extraction. Adelphi University.[Link]
-
Indole at BMRB. Biological Magnetic Resonance Bank.[Link]
-
Process for the preparation of indole derivatives. Google Patents.
-
Methyl 1H-indole-3-carboxylate. Magritek.[Link]
-
Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. MDPI.[Link]
-
Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Preprints.org.[Link]
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube.[Link]
-
Crystallization purification of indole. ResearchGate.[Link]
-
SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). RSC.[Link]
-
Mass spectrometry of indole compounds (review). Semantic Scholar.[Link]
-
Synthesis of indole-6-carboxylic acid. PrepChem.com.[Link]
-
Study and Characterization of Indole Carboxylate Derivative Synthesized Via Condensation. ResearchGate.[Link]
-
Identification and synthesis of impurities formed during sertindole preparation. Arkivoc.[Link]
-
Method for producing indole-3-carbinol. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. mdpi.com [mdpi.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. tetratek.com.tr [tetratek.com.tr]
- 9. researchgate.net [researchgate.net]
- 10. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Functionalization of Methyl 4-bromo-1-methyl-1H-indole-6-carboxylate
Welcome to the technical support center for the functionalization of methyl 4-bromo-1-methyl-1H-indole-6-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile indole building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of catalyst selection for various cross-coupling reactions. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.
Understanding Your Substrate: this compound
The reactivity of your indole substrate is governed by the electronic and steric nature of its substituents. The 4-bromo position offers a prime handle for functionalization through cross-coupling reactions. The 1-methyl group provides stability and can influence the conformation of the indole ring. The electron-withdrawing methyl-6-carboxylate group will impact the electron density of the aromatic system, which in turn affects the rates of oxidative addition and reductive elimination in catalytic cycles.
FAQ: General Considerations for Cross-Coupling Reactions
Q1: I am new to cross-coupling reactions on indole scaffolds. Where should I start?
A1: Start by considering the type of bond you want to form. For C-C bonds, Suzuki and Heck reactions are excellent choices. For C-N bonds, the Buchwald-Hartwig amination is the gold standard. For introducing alkynyl groups, the Sonogashira coupling is ideal. Each of these reactions has a preferred set of catalysts, ligands, and bases, which we will discuss in detail.
Q2: My reactions are consistently failing or giving low yields. What are some general troubleshooting steps?
A2: Low yields in cross-coupling reactions can often be attributed to a few common factors:
-
Catalyst Inactivity: Ensure your palladium source and ligands are of high quality and have been stored under appropriate conditions (e.g., under an inert atmosphere).
-
Solvent and Reagent Purity: Use anhydrous solvents and ensure your reagents are free from impurities that can act as catalyst poisons.
-
Oxygen Sensitivity: Many palladium(0) catalysts are sensitive to oxygen. Degassing your reaction mixture is a critical step.
-
Incorrect Base: The choice of base is crucial and reaction-dependent. A base that is too weak may not facilitate the catalytic cycle, while a base that is too strong can lead to side reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between your 4-bromoindole and a boronic acid or ester.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Low or No Conversion | 1. Inefficient Oxidative Addition | The electron-rich nature of the indole ring can make oxidative addition of the C-Br bond to the Pd(0) center sluggish. Switch to a more electron-rich and bulky phosphine ligand like SPhos or XPhos to accelerate this step. |
| 2. Inactive Catalyst | Use a pre-formed catalyst like a G3 or G4 palladacycle precatalyst for reliable generation of the active Pd(0) species. | |
| 3. Inappropriate Base | The transmetalation step requires activation of the boronic acid. A weak base like K₂CO₃ may not be sufficient. Try a stronger base like K₃PO₄ or Cs₂CO₃.[1] | |
| Dehalogenation of Starting Material | 1. Presence of Protic Impurities | Ensure your solvent and reagents are anhydrous. Water can lead to protonolysis of the organopalladium intermediate. |
| 2. β-Hydride Elimination (if applicable) | This is less common with aryl bromides but can occur. Using a bulky ligand can disfavor this side reaction. | |
| Homocoupling of Boronic Acid | 1. Oxygen in the Reaction | Thoroughly degas your reaction mixture. Oxygen can promote the oxidative homocoupling of the boronic acid. |
| 2. High Temperatures | Run the reaction at the lowest effective temperature to minimize side reactions. |
Recommended Starting Conditions for Suzuki Coupling
| Parameter | Condition A (Standard) | Condition B (For Challenging Substrates) |
| Aryl Halide | This compound | This compound |
| Boronic Acid | Arylboronic Acid (1.2 equiv) | Arylboronic Acid (1.5 equiv) |
| Catalyst (mol%) | Pd(PPh₃)₄ (5%) | XPhos Pd G3 (2%) |
| Ligand (mol%) | - | XPhos (4%) |
| Base | K₂CO₃ (2 equiv) | K₃PO₄ (3 equiv) |
| Solvent | Toluene/Ethanol/H₂O (4:1:1) | 1,4-Dioxane/H₂O (5:1) |
| Temperature (°C) | 90 | 100 |
| Time (h) | 12-18 | 8-12 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and the degassed solvent system.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Simplified Catalytic Cycle for the Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides. For your substrate, this reaction can be used to introduce a wide variety of primary and secondary amines at the 4-position.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Low or No Product Formation | 1. Inappropriate Ligand | The choice of ligand is critical and depends on the amine. For primary amines, BrettPhos is often a good choice. For secondary amines, RuPhos is a common starting point.[2] |
| 2. Base Incompatibility | Strong, non-nucleophilic bases are required. NaOt-Bu is very effective but can be incompatible with ester groups. Weaker bases like K₂CO₃ or K₃PO₄ can be used but may require higher temperatures and longer reaction times. | |
| 3. Catalyst Deactivation | Indole nitrogen can potentially coordinate to the palladium center and inhibit catalysis. Using a bulky, electron-rich ligand can help prevent this. | |
| Side Reactions (e.g., Hydrodehalogenation) | 1. Amine Decomposition | Some amines are not stable at high temperatures. Running the reaction at a lower temperature with a more active catalyst system can mitigate this. |
| 2. Competitive Reduction | Ensure the reaction is strictly anaerobic. | |
| Difficulty with N-H Heterocyclic Amines | 1. Acidity of the Heterocycle | The N-H proton of some heterocyclic amines (e.g., indoles, pyrazoles) is acidic and can react with the strong base, affecting the reaction. Using a weaker base or a different catalyst system may be necessary. For indole nucleophiles, DavePhos has been shown to be effective.[2] |
Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Condition A (Primary Amines) | Condition B (Secondary Amines) |
| Aryl Halide | This compound | This compound |
| Amine | Primary Amine (1.2 equiv) | Secondary Amine (1.2 equiv) |
| Catalyst (mol%) | Pd₂(dba)₃ (2%) | Pd₂(dba)₃ (2%) |
| Ligand (mol%) | BrettPhos (4%) | RuPhos (4%) |
| Base | NaOt-Bu (1.4 equiv) | K₃PO₄ (2.0 equiv) |
| Solvent | Toluene | 1,4-Dioxane |
| Temperature (°C) | 100 | 110 |
| Time (h) | 12-24 | 12-24 |
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃) and the phosphine ligand to an oven-dried reaction vessel.
-
Add the solvent (e.g., toluene) and stir for 10 minutes.
-
Add the amine, this compound, and the base (e.g., NaOt-Bu).
-
Seal the vessel and heat to the desired temperature with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, and quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Caption: The Catalytic Cycle of the Buchwald-Hartwig Amination.
Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling is a reliable method for forming a C(sp²)-C(sp) bond between your 4-bromoindole and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Troubleshooting Guide: Sonogashira Coupling
| Issue | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Low Conversion | 1. Ineffective Catalyst System | For electron-rich aryl bromides, a more active catalyst may be needed. Consider using a Pd(PPh₃)₂Cl₂/CuI system. |
| 2. Base Strength | An amine base like triethylamine or diisopropylethylamine is typically used. Ensure it is dry and of high purity. | |
| Glaser Homocoupling of Alkyne | 1. Presence of Oxygen | The copper-catalyzed homocoupling of the terminal alkyne is a common side reaction promoted by oxygen. Rigorous degassing is essential. |
| 2. High Copper Loading | Minimize the amount of CuI to reduce the rate of homocoupling. | |
| Reaction Stalls | 1. Catalyst Poisoning | The indole nitrogen or other functional groups can potentially poison the catalyst. Using a ligandless system or a more robust ligand may help. |
| 2. Insoluble Copper Acetylide | In some solvent systems, the copper acetylide intermediate can precipitate, slowing down the reaction. Adding a co-solvent like DMF can improve solubility. |
Recommended Starting Conditions for Sonogashira Coupling
| Parameter | Condition A (Standard Cu-catalyzed) | Condition B (Copper-Free) |
| Aryl Halide | This compound | This compound |
| Alkyne | Terminal Alkyne (1.5 equiv) | Terminal Alkyne (1.5 equiv) |
| Catalyst (mol%) | Pd(PPh₃)₂Cl₂ (2%) | Pd(OAc)₂ (2%) |
| Co-catalyst (mol%) | CuI (4%) | - |
| Ligand (mol%) | - | SPhos (4%) |
| Base | Et₃N (3 equiv) | Cs₂CO₃ (2 equiv) |
| Solvent | THF/DMF (3:1) | 1,4-Dioxane |
| Temperature (°C) | 60 | 80 |
| Time (h) | 6-12 | 12-18 |
Experimental Protocol: Sonogashira Coupling
-
To a reaction vessel, add this compound (1.0 equiv), the palladium catalyst, and the copper(I) iodide (for the catalyzed version).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise at room temperature.
-
Heat the reaction to the desired temperature and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, filter off any solids, and concentrate the filtrate.
-
Dissolve the residue in an organic solvent, wash with water and brine, and dry.
-
Purify the product by column chromatography.
Caption: Interconnected Catalytic Cycles in the Sonogashira Coupling.
Heck Reaction: Alkenylation of Your Indole
The Heck reaction provides a method to couple your 4-bromoindole with an alkene, such as an acrylate or styrene, to form a new C-C bond.
Troubleshooting Guide: Heck Reaction
| Issue | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Low Regioselectivity | 1. Electronic vs. Steric Control | In the migratory insertion step, the regioselectivity can be influenced by both electronics and sterics. For terminal alkenes, the aryl group typically adds to the less substituted carbon. Using bulky phosphine ligands can enhance this selectivity. |
| Double Bond Isomerization | 1. Reversible β-Hydride Elimination | The β-hydride elimination step can be reversible, leading to isomerization of the product alkene. Running the reaction at lower temperatures or using specific ligands can minimize this. |
| Low Reactivity | 1. Electron-Rich Olefin | Electron-deficient olefins (e.g., acrylates) are generally more reactive in the Heck reaction. For less reactive olefins, higher temperatures and a more active catalyst may be required. |
| 2. Catalyst Decomposition | At the high temperatures often required for Heck reactions, catalyst decomposition can be an issue. Using robust ligands like tri-tert-butylphosphine or N-heterocyclic carbenes (NHCs) can improve catalyst stability. |
Recommended Starting Conditions for Heck Reaction
| Parameter | Condition A (with Acrylates) | Condition B (with Styrenes) |
| Aryl Halide | This compound | This compound |
| Alkene | Methyl Acrylate (1.5 equiv) | Styrene (1.5 equiv) |
| Catalyst (mol%) | Pd(OAc)₂ (2%) | Pd(OAc)₂ (2%) |
| Ligand (mol%) | P(o-tolyl)₃ (4%) | PPh₃ (4%) |
| Base | Et₃N (2 equiv) | K₂CO₃ (2 equiv) |
| Solvent | DMF | DMAc |
| Temperature (°C) | 120 | 130 |
| Time (h) | 12-24 | 18-36 |
Experimental Protocol: Heck Reaction
-
Combine this compound, the palladium catalyst, the ligand, and the base in a reaction vessel.
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent and the alkene.
-
Heat the mixture to the specified temperature and stir vigorously.
-
Monitor the reaction's progress.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water.
-
Dry the organic phase, concentrate, and purify by column chromatography.
Caption: Key Steps in the Catalytic Cycle of the Heck Reaction.
C-H Functionalization: An Emerging Frontier
Direct C-H functionalization offers an atom-economical alternative to traditional cross-coupling reactions. For your substrate, the C-H bonds at the C2, C3, C5, and C7 positions are potential sites for functionalization. The regioselectivity is often controlled by the use of a directing group. The existing methyl-6-carboxylate group may not be a strong directing group, but the indole nitrogen can be modified with a removable directing group to achieve selectivity.
Considerations for C-H Functionalization
-
C2 and C3 Positions: These are the most electronically rich positions of the indole ring and are often the most reactive towards electrophilic attack.
-
C7 Position: Functionalization at this position often requires a directing group on the indole nitrogen.
-
C5 Position: This position can be accessed, but may require specific catalytic systems to overcome the inherent reactivity of the C2 and C3 positions.
Given the complexity and substrate-specificity of C-H functionalization, a thorough literature search for analogous systems is highly recommended before embarking on an experimental campaign.
References
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011 , 50, 6722-6737. [Link]
-
Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Acc. Chem. Res.2008 , 41, 1534-1544. [Link]
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653, 46-49. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457-2483. [Link]
-
Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000 , 100, 3009-3066. [Link]
-
Lyons, T. W.; Sanford, M. S. Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chem. Rev.2010 , 110, 1147-1169. [Link]
-
Kashani, S. K.; Jessiman, J. E.; et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.2021 . [Link]
-
Yoneda, T. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.2023 . [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107, 874-922. [Link]
-
de Meijere, A.; Diederich, F., Eds. Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH: Weinheim, Germany, 2004. [Link]
Sources
Technical Support Center: Synthesis of Methyl 4-bromo-1-methyl-1H-indole-6-carboxylate
Welcome to the technical support center for the synthesis of methyl 4-bromo-1-methyl-1H-indole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for managing impurities and optimizing your synthetic workflow.
Introduction
The synthesis of highly functionalized indole cores, such as this compound, is a critical step in the development of numerous pharmaceutical agents. The inherent reactivity of the indole nucleus, coupled with the presence of multiple functional groups, can lead to the formation of various impurities that may complicate purification and compromise the quality of the final product. This guide provides a structured approach to identifying, controlling, and mitigating these impurities.
The most common and direct route to this compound is the N-methylation of its precursor, methyl 4-bromo-1H-indole-6-carboxylate. This seemingly straightforward transformation is often accompanied by challenges that can impact yield and purity.
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Synthetic route and potential impurity formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Incomplete Conversion to the N-methylated Product
Q1: My reaction shows a significant amount of starting material, methyl 4-bromo-1H-indole-6-carboxylate, even after extended reaction times. What could be the cause?
A1: Incomplete N-methylation is a common issue and can stem from several factors related to the reactivity of the starting material and the reaction conditions.
-
Expertise & Experience: The indole N-H proton is acidic, but its acidity can be influenced by substituents on the ring. The presence of the electron-withdrawing bromo and carboxylate groups can affect the electron density at the nitrogen atom. Insufficiently strong base or inadequate reaction conditions may fail to achieve complete deprotonation, leading to a sluggish or incomplete reaction.
-
Causality and Troubleshooting:
-
Insufficient Base: The choice and stoichiometry of the base are critical. For less reactive methylating agents like dimethyl carbonate, a stronger base or higher temperatures might be necessary.[1] If you are using a mild base like potassium carbonate (K₂CO₃), ensure it is finely powdered and anhydrous. For more robust methylation, stronger bases like sodium hydride (NaH) can be employed, though they require stricter anhydrous conditions.[2]
-
Low Reaction Temperature: N-methylation of indoles, especially with less reactive electrophiles, often requires elevated temperatures to proceed at a reasonable rate.[3] If you are running the reaction at room temperature, consider increasing it to 50-80 °C, monitoring for potential side reactions.
-
Reagent Purity: Ensure the purity of your starting material, methylating agent, and solvent. Moisture in the solvent or reagents can quench the base and hinder the reaction.
-
-
Trustworthiness (Self-Validating System):
-
TLC Monitoring: Regularly monitor the reaction progress by Thin Layer Chromatography (TLC). The N-methylated product should have a higher Rf value than the starting material due to the loss of the polar N-H group. The reaction should be considered complete only when the starting material spot is no longer visible by TLC.
-
Control Reaction: If the issue persists, run a small-scale control reaction with a simpler indole to confirm the activity of your reagents and the suitability of your reaction conditions.
-
Issue 2: Presence of an Unexpected Polar Impurity
Q2: I observe a new, more polar spot on my TLC that stains with an acid-base indicator. What is this impurity and how can I avoid it?
A2: This polar impurity is likely the corresponding carboxylic acid, 4-bromo-1-methyl-1H-indole-6-carboxylic acid, formed via the hydrolysis of the methyl ester.
-
Expertise & Experience: The methyl ester functionality is susceptible to hydrolysis under basic conditions, which are necessary for the N-methylation step.[4] The rate of hydrolysis is influenced by the strength of the base, the presence of water, and the reaction temperature.
-
Causality and Troubleshooting:
-
Excessive Base or Water: Using a large excess of a strong base like NaOH or KOH, or the presence of significant amounts of water in the reaction mixture, can promote ester hydrolysis.[5]
-
Prolonged Reaction Times at High Temperatures: Extended heating in a basic medium increases the likelihood of ester cleavage.
-
-
Preventative Measures and Remediation:
-
Choice of Base: Use a non-hydroxide base like potassium carbonate or sodium hydride.
-
Anhydrous Conditions: Ensure your solvent and reagents are thoroughly dried to minimize the presence of water.
-
Reaction Optimization: Aim for the shortest reaction time and lowest temperature necessary for complete N-methylation.
-
Purification: The carboxylic acid impurity can typically be removed by an acidic wash during the workup or by column chromatography. Due to its acidic nature, it will have a very low Rf on silica gel.
-
Issue 3: Detection of a Debrominated Impurity
Q3: My mass spectrometry analysis shows a peak corresponding to the debrominated product, methyl 1-methyl-1H-indole-6-carboxylate. How is this happening and how can it be prevented?
A3: The loss of the bromine atom from the indole ring is a known side reaction, particularly in the presence of certain reagents or catalysts.
-
Expertise & Experience: The carbon-bromine bond on an aromatic ring can be cleaved under reductive conditions. While the N-methylation reaction itself is not inherently reductive, certain conditions or impurities can facilitate this unwanted debromination.
-
Causality and Troubleshooting:
-
Reductive Impurities: Trace metal impurities in the reagents or from the reaction vessel can potentially catalyze a reductive dehalogenation, especially if there is a hydrogen source present.
-
Reaction with Strong Bases: In some cases, strong bases at elevated temperatures can promote side reactions that may lead to dehalogenation.
-
-
Preventative Measures:
-
High-Purity Reagents: Use high-purity starting materials and reagents to minimize catalytic impurities.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that might indirectly contribute to debromination pathways.
-
Milder Conditions: If debromination is a significant issue, consider using milder N-methylation conditions, such as a less aggressive base or lower reaction temperature, even if it requires a longer reaction time.
-
Analytical Protocols for Impurity Profiling
A robust analytical method is crucial for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the preferred method.
Recommended HPLC-MS Method
| Parameter | Recommended Setting |
| Column | C18 reverse-phase, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| Detection | UV at 280 nm and ESI-MS |
-
Expected Elution Order:
-
4-Bromo-1-methyl-1H-indole-6-carboxylic acid (most polar)
-
Methyl 4-bromo-1H-indole-6-carboxylate (starting material)
-
Methyl 1-methyl-1H-indole-6-carboxylate (debrominated)
-
This compound (product, least polar N-H containing species)
-
// Nodes CrudeProduct [label="Crude Reaction Mixture"]; TLC [label="TLC Analysis\n(e.g., Hexane:EtOAc 7:3)"]; HPLCMs [label="HPLC-MS Analysis"]; NMR [label="1H NMR Spectroscopy"]; IdentifyImpurities [label="Identify Impurities", shape=diamond, fillcolor="#FBBC05"]; Purification [label="Purification Strategy", shape=diamond, fillcolor="#34A853"]; ColumnChromatography [label="Column Chromatography"]; Recrystallization [label="Recrystallization"]; PureProduct [label="Pure Product", fillcolor="#E6F4EA", fontcolor="#1E8E3E"];
// Edges CrudeProduct -> TLC; TLC -> IdentifyImpurities [label="Compare Rf values"]; CrudeProduct -> HPLCMs; HPLCMs -> IdentifyImpurities [label="Retention times & Mass data"]; CrudeProduct -> NMR; NMR -> IdentifyImpurities [label="Characteristic peaks"]; IdentifyImpurities -> Purification; Purification -> ColumnChromatography [label="Multiple Impurities"]; Purification -> Recrystallization [label="Single Major Impurity"]; ColumnChromatography -> PureProduct; Recrystallization -> PureProduct; }
Workflow for impurity identification and purification.
Interpreting Analytical Data
-
¹H NMR Spectroscopy:
-
Starting Material: Look for the characteristic broad singlet of the indole N-H proton, typically above 8 ppm.
-
Product: The disappearance of the N-H proton signal and the appearance of a new singlet for the N-CH₃ group, usually around 3.8-4.0 ppm.
-
Hydrolysis Product: The disappearance of the methyl ester singlet (around 3.9 ppm) and potentially a very broad signal for the carboxylic acid proton.
-
Debromination Product: The appearance of a new aromatic proton signal in place of the bromine atom. The coupling patterns of the aromatic protons will also change.
-
-
Mass Spectrometry:
-
Starting Material (C₁₀H₈BrNO₂): Expect an isotopic pattern for one bromine atom (M and M+2 peaks of similar intensity) with a molecular ion peak around m/z 254/256.
-
Product (C₁₁H₁₀BrNO₂): An increase in mass by 14 Da compared to the starting material, with the characteristic bromine isotopic pattern (m/z 268/270).
-
Hydrolysis Product (C₁₀H₈BrNO₂): A decrease in mass by 14 Da compared to the product (m/z 254/256).
-
Debromination Product (C₁₁H₁₁NO₂): A decrease in mass by 79/81 Da (the mass of bromine) compared to the product, and the loss of the bromine isotopic pattern (m/z 189).
-
Detailed Experimental Protocols
Protocol 1: N-methylation using Dimethyl Carbonate
This method is often preferred for its lower toxicity compared to methyl iodide.[6]
-
To a solution of methyl 4-bromo-1H-indole-6-carboxylate (1.0 eq) in anhydrous DMF (5-10 mL per gram of starting material), add anhydrous potassium carbonate (2.0 eq).
-
Add dimethyl carbonate (3.0 eq).
-
Heat the reaction mixture to 120-130 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexane).
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent from the silica-adsorbed sample to obtain a free-flowing powder.
-
Carefully load the sample onto the top of the prepared column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. 6-BROMO-4-METHYL-1H-INDOLE | CAS 885520-51-4 [matrix-fine-chemicals.com]
- 4. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
- 5. Cyclohexane, 1-bromo-4-methyl- [webbook.nist.gov]
- 6. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues with "methyl 4-bromo-1-methyl-1H-indole-6-carboxylate"
Technical Support Center: Methyl 4-bromo-1-methyl-1H-indole-6-carboxylate
Welcome to the technical support guide for managing solubility challenges with this compound. This resource is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in common solvents like methanol or water?
A1: The molecular structure of this compound dictates its low solubility in polar protic solvents. The molecule possesses a large, hydrophobic indole core, further enhanced by a bromine atom and an N-methyl group. While the methyl ester group adds some polarity, it is insufficient to overcome the predominantly non-polar nature of the compound. Consequently, its solubility in water is expected to be negligible, and it will be only sparingly soluble in alcohols like ethanol.
Q2: What are the recommended starting solvents for dissolving this compound?
A2: For initial dissolution, aprotic polar organic solvents are the most effective. We recommend starting with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are highly effective at solvating large, hydrophobic molecules. For applications where these solvents are not suitable, chlorinated solvents like Dichloromethane (DCM) or chloroform can also be good options.[1][2]
Q3: Can I use heat or sonication to improve solubility?
A3: Yes, applying gentle heat (e.g., 30-40°C) and using an ultrasonic bath can significantly increase the rate of dissolution.[3] However, exercise caution. Prolonged heating at high temperatures can risk thermal degradation of the compound. Always start with a short duration and visually inspect for any signs of color change or precipitation upon cooling, which could indicate instability or supersaturation. Sonication is a great tool to break up solid aggregates and can help dissolve compounds without the need for heat.[3]
Q4: I'm performing a biological assay and need to make a stock solution. What is the best practice?
A4: The standard and recommended practice is to first prepare a high-concentration stock solution in 100% DMSO (e.g., 10-30 mM).[3][4] This primary stock can then be serially diluted into your aqueous assay buffer to achieve the final desired concentration.[5] This method minimizes the time the compound spends at high concentrations in an aqueous environment where it is prone to precipitation.[3] Crucially, ensure the final concentration of DMSO in your assay is low enough (typically <0.5%) to avoid solvent-induced toxicity or artifacts.[5][6]
Troubleshooting Guide: Deeper Dive
Issue 1: My compound dissolves in DMSO initially but precipitates when diluted into my aqueous assay buffer.
This is a common challenge known as "aqueous fallout" and occurs when the hydrophobic compound is forced out of solution as the polarity of the solvent system increases dramatically.
Causality: DMSO is miscible with water, but the compound is not.[7] When the DMSO stock is added to the aqueous buffer, the local concentration of the organic solvent is no longer high enough to keep the hydrophobic compound solvated, leading to precipitation.
Solutions:
-
Optimize the Dilution Protocol: Do not add the aqueous buffer to your DMSO stock. Instead, add the small volume of DMSO stock dropwise into the larger volume of vigorously stirring or vortexing aqueous buffer.[5] This rapid mixing helps to disperse the compound molecules before they can aggregate and precipitate.
-
Employ a Co-solvent System: A co-solvent is a water-miscible organic solvent used to increase the solubility of a poorly water-soluble compound.[8] If direct dilution from DMSO fails, consider creating an intermediate dilution in a mixture of DMSO and another less polar, biocompatible solvent like polyethylene glycol (PEG), propylene glycol, or ethanol before the final dilution into the aqueous buffer.[8][9]
-
Reduce the Final Concentration: It may be that your target concentration is above the kinetic solubility limit of the compound in the final assay buffer. Try testing a lower final concentration.
Issue 2: I'm observing inconsistent results in my biological assays, and I suspect solubility is the culprit.
Inconsistent results are a hallmark of poor solubility. If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended.[3]
Solutions:
-
Visual Confirmation is Not Enough: Micro-precipitates are often invisible to the naked eye.[3] After preparing your final working solution, centrifuge a sample at high speed (e.g., >10,000 x g) for 15-20 minutes. If solubility is an issue, a pellet of the compound may form.
-
Perform a Kinetic Solubility Assay: This type of assay mimics the dilution process used in biological screens.[3][10] It involves adding a concentrated DMSO stock to an aqueous buffer and measuring the concentration of the dissolved compound after a set incubation time, which can help you determine the practical solubility limit in your specific assay conditions.[3]
Issue 3: I need to dissolve the compound for a chemical reaction (e.g., Suzuki coupling, amide bond formation), but it's not soluble enough in the reaction solvent.
Poor solubility in a reaction solvent can lead to slow or incomplete reactions.
Solutions:
-
Solvent Selection is Key: Refer to the solubility data table below. For reactions, solvents like THF, Dioxane, or DMF are often excellent choices.
-
Increase Temperature: Most organic reactions can be heated to increase both solubility and reaction rate. Ensure the temperature is appropriate for the specific reaction chemistry and does not exceed the boiling point of the solvent or the degradation temperature of the compound.
-
Use a Co-solvent: Adding a small fraction of a stronger solvent (like DMF or DMSO) to a less effective primary solvent (like THF or Toluene) can sometimes be enough to bring the starting material into solution without negatively impacting the reaction.
Data & Protocols
Table 1: Qualitative Solubility of this compound
| Solvent | Type | Predicted Solubility | Notes |
| Water | Polar Protic | Insoluble | Aqueous buffers will require a solubilizing agent. |
| Methanol / Ethanol | Polar Protic | Sparingly Soluble | May require heating or sonication for low concentrations. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble (>25 mg/mL) | Recommended for primary stock solutions. [1] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Excellent alternative to DMSO, often used in synthesis. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Good choice for organic synthesis applications. |
| Dichloromethane (DCM) | Non-polar | Soluble | Useful for extractions and purification. |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | Lower solubility compared to DMSO/DMF. |
Note: This data is based on the structural properties of the molecule and data for similar bromo-indole compounds.[1][2] Empirical testing is required for precise quantitative values.
Experimental Protocols
This protocol details the steps for preparing a standard, high-concentration stock solution for use in biological assays.
Materials:
-
This compound (MW: 268.10 g/mol )
-
Anhydrous, high-purity DMSO
-
Analytical balance
-
Volumetric flask (e.g., 1 mL or 5 mL)
-
Sterile, amber (or light-blocking) single-use vials
Procedure:
-
Calculate Required Mass: Use the formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
For 1 mL of a 10 mM (0.010 mol/L) solution:
-
Mass = 0.010 mol/L * 0.001 L * 268.10 g/mol * 1000 = 2.681 mg
-
-
Weigh Compound: Accurately weigh the calculated mass of the compound and transfer it into the volumetric flask.
-
Dissolution: Add approximately 70-80% of the final volume of DMSO to the flask.
-
Aid Dissolution: Gently swirl the flask. If needed, place the flask in an ultrasonic bath for 5-10 minutes or warm it gently to 30-40°C until all solid is visibly dissolved.
-
Bring to Volume: Allow the solution to return to room temperature. Carefully add DMSO until the bottom of the meniscus aligns with the calibration mark on the volumetric flask.
-
Homogenize: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.[11]
-
Aliquot and Store: Dispense the solution into single-use, properly labeled amber vials to protect from light and prevent contamination.[11] Store at -20°C or -80°C for long-term stability.[6][11] Avoid repeated freeze-thaw cycles.[6]
Visual Workflow Guides
The following diagrams illustrate key decision-making processes for addressing solubility issues.
Caption: Troubleshooting workflow for initial dissolution.
Caption: Workflow for preparing aqueous solutions for biological assays.
References
-
Cosolvent - Wikipedia . Wikipedia. [Link]
-
Cosolvent – Knowledge and References . Taylor & Francis. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization . ResearchGate. [Link]
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Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals . YouTube. [Link]
-
Solubility enhancement and cosolvency by madhavi . Slideshare. [Link]
-
The effect of room-temperature storage on the stability of compounds in DMSO . Yufeng. [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid . NIH National Center for Biotechnology Information. [Link]
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Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study . NIH National Center for Biotechnology Information. [Link]
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Cosolvent - The 'Medicinal Magician' in The Laboratory . Shandong IRO Chelating Chemical Co., Ltd. [Link]
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Solubilization techniques used for poorly water-soluble drugs . NIH National Center for Biotechnology Information. [Link]
-
MedChem Essentials: Solubility part 2 . YouTube. [Link]
-
Effect of Temperature on the Structural and Thermodynamic Properties of Aqueous Dimethyl Sulfoxide . ResearchGate. [Link]
-
Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs . MedCrave online. [Link]
-
Effect of Temperature on the Structural and Thermodynamic Properties of Aqueous Dimethyl Sulfoxide . ACTA PHYSICO-CHIMICA SINICA. [Link]
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Effect of temperature and polarity on the solubility and preferential solvation of sinapic acid in aqueous mixtures of DMSO and Carbitol . ResearchGate. [Link]
-
How can dimethyl sulfoxide enhance solubility in lab applications? . Quora. [Link]
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stability of "methyl 4-bromo-1-methyl-1H-indole-6-carboxylate" under various conditions
Welcome to the technical support center for "methyl 4-bromo-1-methyl-1H-indole-6-carboxylate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound. While specific stability data for this exact molecule is not extensively published, this guide synthesizes information from the known reactivity of related indole derivatives, bromoindoles, and methyl esters to anticipate and address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
Based on its chemical structure, the primary stability concerns for this compound are:
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis, particularly under basic conditions, which would yield the corresponding carboxylic acid.[1][2] Acid-catalyzed hydrolysis can also occur, though generally at a slower rate.[2]
-
Oxidation: The electron-rich indole nucleus is prone to oxidation, which can be initiated by atmospheric oxygen, light, or oxidizing reagents.[3] This can lead to the formation of various degradation products, including oxindole derivatives.[3][4]
-
Photodegradation: Indole derivatives can be sensitive to UV and visible light, which can catalyze degradation reactions.[3][5]
-
pH Sensitivity: The indole ring system can be unstable in strongly acidic or basic conditions, leading to potential degradation.[3][6][7]
Q2: How should I properly store this compound to ensure its long-term stability?
To maximize the shelf-life of this compound, we recommend the following storage conditions:
-
Temperature: Store in a cool, dry place, preferably at low temperatures (e.g., 2-8 °C or -20 °C for long-term storage).
-
Atmosphere: To minimize oxidative degradation, store under an inert atmosphere such as argon or nitrogen.[3]
-
Light: Protect from light by storing in an amber vial or a light-blocking container.[3]
-
Moisture: Keep the container tightly sealed to prevent moisture absorption, which could facilitate hydrolysis.
Q3: Can I dissolve this compound in any solvent? Are there any known incompatibilities?
-
Protic Solvents: When using protic solvents like methanol or ethanol, be aware that they can participate in transesterification reactions under certain conditions, although this is less likely without a catalyst.
-
Acidic or Basic Solvents/Additives: Avoid preparing stock solutions in strongly acidic or basic media, as this can accelerate degradation. If your experimental conditions require a specific pH, it is advisable to prepare the solution fresh and use it immediately.
-
Oxidizing Agents: Avoid contact with strong oxidizing agents, as they can readily degrade the indole ring.[3]
Troubleshooting Guide
| Symptom | Possible Cause | Troubleshooting Steps |
| Appearance of new spots on TLC or new peaks in LC-MS of a stock solution over time. | Degradation in solution. This could be due to oxidation, hydrolysis, or photodegradation.[3] | 1. Check Storage: Ensure the stock solution is stored protected from light, at a low temperature, and under an inert atmosphere if possible. 2. Solvent Choice: Consider if the solvent is appropriate. For long-term storage, aprotic solvents like DMSO or DMF are generally preferred over alcohols. 3. Prepare Fresh: For sensitive experiments, always prepare solutions fresh from solid material. |
| Low or inconsistent yields in a reaction where the indole is a starting material. | Degradation under reaction conditions. The reaction conditions (e.g., pH, temperature, reagents) may be too harsh for the indole nucleus or the ester group. | 1. Analyze Starting Material: Before starting the reaction, confirm the purity of your this compound using a suitable analytical method (e.g., NMR, LC-MS). 2. Reaction Condition Review: Evaluate if any reagents are incompatible (e.g., strong acids, bases, or oxidizing agents).[3] 3. Temperature Control: Indole derivatives can be sensitive to high temperatures.[8][9][10] Consider running the reaction at a lower temperature if possible. |
| Color change of the solid compound or solution over time (e.g., turning yellow or brown). | Oxidation or photodegradation. Indole derivatives can form colored byproducts upon degradation.[3] | 1. Storage Conditions: Re-evaluate your storage protocol. Ensure the compound is stored in a dark, cool, and dry place, preferably under an inert atmosphere. 2. Purity Check: Analyze the discolored material to identify the impurities. This can provide clues about the degradation pathway. |
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound under your specific experimental conditions, we recommend performing forced degradation studies.
Protocol 1: pH Stability Assessment
This protocol will help you determine the stability of the compound at different pH values.
-
Preparation of Buffer Solutions: Prepare a series of buffers at various pH levels (e.g., pH 2, 4, 7, 9, and 12).
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for your analytical method. Incubate the solutions at a controlled temperature (e.g., 40 °C) for a defined period (e.g., 24, 48, and 72 hours).
-
Analysis: At each time point, analyze the samples by a stability-indicating method, such as HPLC with UV or MS detection.
-
Data Evaluation: Compare the peak area of the parent compound in the stressed samples to that of a control sample (stored at low temperature and neutral pH) to determine the percentage of degradation.
Protocol 2: Photostability Assessment
This protocol is based on ICH Q1B guidelines and will help determine the compound's sensitivity to light.[11]
-
Sample Preparation: Prepare solutions of the compound in a suitable solvent and also place the solid compound in transparent containers.
-
Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.
-
Light Exposure: Expose the samples to a light source that provides both UV and visible light (e.g., a photostability chamber). The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: After the exposure period, analyze both the exposed and control samples by a suitable analytical method (e.g., HPLC).
-
Data Evaluation: Compare the analytical profiles of the exposed and control samples to assess the extent of photodegradation.
Visualizing Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound based on the general chemistry of related compounds.
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Testing
The following diagram outlines a general workflow for assessing the stability of your compound.
Caption: General workflow for forced degradation studies.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromoindole. Retrieved from [Link]
-
ResearchGate. (2023). How can synthesis 4-bromo indole and 4-methyl indole?. Retrieved from [Link]
-
National Institutes of Health. (1998). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Retrieved from [Link]
-
PubMed Central. (2010). Changes in External pH Rapidly Alter Plant Gene Expression and Modulate Auxin and Elicitor Responses. Retrieved from [Link]
-
ACS Publications. (2005). Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. Retrieved from [Link]
-
ResearchGate. (2023). Thermal stability of halogenase and flavin reductase enzymes determined.... Retrieved from [Link]
-
ACS Publications. (2021). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]. Retrieved from [Link]
-
ResearchGate. (2015). Determination of photostability and photodegradation products of indomethacin in aqueous media. Retrieved from [Link]
-
Frontiers. (2016). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Retrieved from [Link]
-
MDPI. (2018). Investigation of the Flammability and Thermal Stability of Halogen-Free Intumescent System in Biopolymer Composites Containing Biobased Carbonization Agent and Mechanism of Their Char Formation. Retrieved from [Link]
-
Ibis Scientific, LLC. (2023). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
-
SciSpace. (2018). Microbial Degradation of Indole and Its Derivatives. Retrieved from [Link]
-
PubMed. (1983). Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. Retrieved from [Link]
-
Ask Ayurveda. (n.d.). Phytochemicals in Food - 3,3'-Diindolylmethane (DIM). Retrieved from [Link]
-
PMC - NIH. (2024). Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. Retrieved from [Link]
-
Springer. (1986). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Retrieved from [Link]
-
Wiley Online Library. (2023). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. Retrieved from [Link]
-
PubMed. (2000). Effect of pH on the stability of plant phenolic compounds. Retrieved from [Link]
-
Arkivoc. (2006). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]
-
Journal of the American Chemical Society. (2024). Iridium-Catalyzed B–H/C–H Dehydrogenative Coupling to Enable Boron–Nitrogen-Embedded Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
-
ACS Publications. (1983). Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). methyl 4-bromo-1H-indole-6-carboxylate, min 97%. Retrieved from [Link]
-
Atmospheric Chemistry and Physics. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Retrieved from [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]
-
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]
-
ResearchGate. (2005). Thermal stability of aromatic polyesters prepared from diphenolic acid and its esters. Retrieved from [Link]
-
ResearchGate. (2018). How to do the bromination of indole to get 3 bromo indole. i have tried to do it using NBS but could not work... your help will be appreciated?. Retrieved from [Link]
-
ACS Catalysis. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]
-
MDPI. (2021). Various Analytical Techniques Reveal the Presence of Damaged Organic Remains in a Neolithic Adhesive Collected During Archeological Excavations in Cantagrilli (Florence Area, Italy). Retrieved from [Link]
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Validation & Comparative
Topic: Methyl 4-bromo-1-methyl-1H-indole-6-carboxylate vs. Other Bromoindole Isomers: A Chemist's Guide to Reactivity and Application
An In-Depth Comparative Guide for Researchers
For researchers, medicinal chemists, and professionals in drug development, the indole scaffold is a cornerstone of molecular design, celebrated for its prevalence in natural products and its role as a "privileged structure" in pharmacology.[1][2] The strategic introduction of a bromine atom onto this scaffold is a powerful tool, profoundly altering a molecule's electronic properties, metabolic stability, and binding interactions.[3] However, the position of this bromine atom is not a trivial detail; it is a critical determinant of chemical reactivity and biological function.
This guide provides an in-depth comparison of methyl 4-bromo-1-methyl-1H-indole-6-carboxylate against its positional isomers. We will dissect how the regiochemistry of bromination on the indole core dictates reactivity in crucial synthetic transformations and influences potential biological outcomes. This analysis moves beyond a simple catalog of properties to explain the underlying chemical principles, empowering you to make informed decisions in your synthetic and drug discovery campaigns.
The Isomeric Landscape: Electronic and Steric Considerations
The core structure we are examining is a 1-methyl-1H-indole-6-carboxylate, with a bromine atom positioned on the benzene ring. The key isomers for comparison are those with bromine at the 4-, 5-, and 7-positions.
-
Methyl 5-bromo-1-methyl-1H-indole-6-carboxylate (Isomer)
-
Methyl 7-bromo-1-methyl-1H-indole-6-carboxylate (Isomer)[6][7]
The indole nucleus is an electron-rich aromatic system. However, the substituents—a bromine atom and a methyl carboxylate group—are both electron-withdrawing. Their positions relative to each other and to the reactive centers of the indole (primarily the C3 position) create distinct electronic and steric environments.
-
Electronic Effects: The bromine atom exerts a dual electronic effect: it is deactivating through induction (-I) but weakly activating through resonance (+R). The methyl carboxylate group is strongly deactivating (-I, -R). The combined influence of these groups modulates the electron density across the ring, affecting susceptibility to electrophilic attack.[8] For instance, the electron-withdrawing power of substituents has been shown to correlate with the energy barrier for electrophilic bromination.[9]
-
Steric Hindrance: The 4-bromo and 7-bromo isomers introduce steric bulk near the pyrrole ring, which can influence the approach of reagents, particularly at the N1 and C7 positions. The 5-bromo isomer presents less steric clash with the heterocyclic portion of the molecule.
Comparative Reactivity: A Tale of Three Positions
The true divergence between these isomers becomes apparent when they are subjected to common synthetic transformations crucial for scaffold elaboration in drug discovery.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is a prime handle for forming new carbon-carbon and carbon-heteroatom bonds via reactions like Suzuki, Stille, and Buchwald-Hartwig couplings.[10] The reactivity trend for aryl halides in the critical oxidative addition step is well-established: C-I > C-Br > C-Cl.[11] While all our bromo-isomers are viable substrates, their relative reaction rates can differ.
-
4-Bromo Isomer: The C4-Br bond is sterically shielded by the adjacent pyrrole ring and the peri-positioned C5-H. This can hinder the approach of the bulky palladium catalyst, potentially requiring more forcing conditions (higher temperatures, stronger ligands) to achieve efficient oxidative addition compared to the 5-bromo isomer.
-
5-Bromo Isomer: The C5-Br bond is the most sterically accessible of the three. It is flanked by C-H bonds and is relatively unhindered. This isomer is expected to be the most reactive in cross-coupling reactions, often proceeding under milder conditions with lower catalyst loading.[8]
-
7-Bromo Isomer: The C7-Br bond is adjacent to the N-methyl group of the pyrrole ring. This proximity can create significant steric hindrance, potentially making it the least reactive of the three isomers in Pd-catalyzed transformations.
Electrophilic Aromatic Substitution
While our molecules of interest are already brominated, understanding their susceptibility to further electrophilic substitution (e.g., nitration, acylation) is key to their synthetic utility. The C3 position of the indole ring is the most nucleophilic and typically the primary site of attack.[3][12]
The electron-withdrawing substituents on the benzene ring deactivate the entire molecule towards electrophilic attack compared to unsubstituted indole. The deactivating effect is most pronounced when the groups are positioned to withdraw electron density from the pyrrole ring. All isomers are expected to undergo substitution at C3, but the reaction rates will vary.
-
Reactivity Order (Predicted): 5-Bromo isomer > 4-Bromo isomer ≈ 7-Bromo isomer.
-
Rationale: The 5-bromo isomer's substituents are further from the C3 position, exerting a less direct deactivating effect on the pyrrole ring's reactivity. The 4- and 7-bromo isomers have their deactivating bromine atom closer to the site of electrophilic attack, which would likely slow the reaction rate.
Data Summary: A Head-to-Head Comparison
The following tables provide a structured overview of the key differences between the bromoindole isomers.
Table 1: Comparative Reactivity in Key Synthetic Transformations
| Feature | This compound | Methyl 5-bromo-1-methyl-1H-indole-6-carboxylate | Methyl 7-bromo-1-methyl-1H-indole-6-carboxylate | Rationale |
| Pd-Catalyzed Cross-Coupling Rate | Moderate | Fast | Slow | Steric hindrance around the C-Br bond. The C5 position is most accessible; C7 is the most hindered by the N-methyl group. |
| Typical Cross-Coupling Conditions | Standard to Forcing | Mild to Standard | Forcing (e.g., higher temp, specialized ligands) | Overcoming the activation barrier for oxidative addition requires more energy for sterically hindered substrates. |
| Electrophilic Substitution Rate (at C3) | Slow | Moderate | Slow | The electron-withdrawing bromine atom deactivates the ring. Proximity to the pyrrole ring (4- and 7-positions) enhances this deactivation at C3. |
Table 2: Predicted Spectroscopic Characteristics (¹H NMR)
| Proton | 4-Bromo Isomer (Predicted Shift, ppm) | 5-Bromo Isomer (Predicted Shift, ppm) | 7-Bromo Isomer (Predicted Shift, ppm) | Rationale |
| H2 | ~7.1-7.3 | ~7.2-7.4 | ~7.1-7.3 | Relatively unaffected by benzene ring substitution. |
| H3 | ~6.5-6.7 | ~6.4-6.6 | ~6.5-6.7 | Generally upfield due to the electron-donating nitrogen. |
| H5 | ~7.4-7.6 (d) | — | ~7.3-7.5 (d) | The bromine at C4 will deshield the adjacent H5 proton. |
| H7 | ~7.9-8.1 (s) | ~8.0-8.2 (d) | — | The H7 proton in the 4-bromo isomer is adjacent to the electron-withdrawing carboxylate and is expected to be significantly downfield. |
Note: These are estimated values based on general principles of NMR spectroscopy and data from related bromoindole structures. Actual values must be confirmed experimentally.[13]
Impact on Biological Activity: Position is Paramount
The location of the bromine atom is a critical factor in determining a molecule's biological profile. Different isomers can exhibit vastly different activities and selectivities.
-
5- and 6-Bromoindoles: A significant body of literature highlights the potent biological activities of 5- and 6-bromoindoles. They have been investigated as anticancer agents (e.g., EGFR inhibitors), anti-inflammatory compounds, and antimicrobials.[1][14][15] The 6-bromoindole scaffold, in particular, has been used to synthesize inhibitors that enhance antibiotic activity against resistant bacteria.[16][17]
-
4- and 7-Bromoindoles: While less commonly explored than their 5- and 6-bromo counterparts, these isomers are valuable tools for structure-activity relationship (SAR) studies.[18] Their unique steric and electronic profiles can help probe the specific requirements of a biological target's binding pocket. For example, studies on quorum sensing inhibition showed that the position of bromine on an indole ring led to significant differences in IC50 values, demonstrating that position, not just the presence of bromine, is key.[19]
Experimental Protocols: A Practical Guide
To provide a tangible framework for comparing these isomers, we present a detailed protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry.
Protocol: Comparative Suzuki-Miyaura Cross-Coupling
This procedure is designed to compare the reactivity of the 4-bromo, 5-bromo, and 7-bromo isomers of methyl 1-methyl-1H-indole-6-carboxylate with phenylboronic acid.
Objective: To assess the relative conversion rates of the bromoindole isomers to their corresponding phenylated products under identical reaction conditions.
Materials:
-
This compound
-
Methyl 5-bromo-1-methyl-1H-indole-6-carboxylate
-
Methyl 7-bromo-1-methyl-1H-indole-6-carboxylate
-
Phenylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) (3 mol%)
-
2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (3 equivalents)
-
1,4-Dioxane and Water (4:1 ratio)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup: In three separate, oven-dried Schlenk flasks, place one of the bromoindole isomers (0.2 mmol, 1.0 eq.).
-
Reagent Addition: To each flask, add phenylboronic acid (0.24 mmol, 1.2 eq.) and Pd(PPh₃)₄ (0.006 mmol, 0.03 eq.).
-
Atmosphere Inerting: Seal each flask with a septum, and purge with argon or nitrogen for 10 minutes.
-
Solvent Addition: Using syringes, add 2 mL of the 1,4-dioxane/water (4:1) solvent mixture to each flask, followed by the 2 M Na₂CO₃ solution (0.3 mL, 0.6 mmol, 3.0 eq.).
-
Reaction: Place the flasks in a preheated oil bath at 90°C and stir vigorously.
-
Monitoring: After 1 hour, take a small aliquot from each reaction mixture via syringe. Quench with water, extract with ethyl acetate, and analyze by TLC or LC-MS to assess the consumption of starting material and formation of the product. Repeat this monitoring at regular intervals (e.g., every 2 hours).
-
Workup (upon completion or at a set time point): Cool the reaction mixtures to room temperature. Dilute with 10 mL of water and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
-
Analysis: Determine the isolated yield for each isomer and compare the reaction times. The expected outcome is a higher yield in a shorter time for the 5-bromo isomer.
Visualizing the Workflow and Concepts
Diagrams can clarify complex relationships in synthesis and reactivity.
Caption: General workflow for the synthesis and comparative analysis of bromoindole isomers.
Caption: Predicted relative reactivity of bromoindole isomers in Suzuki cross-coupling.
Conclusion
While This compound is a valuable and synthetically useful molecule, a comprehensive understanding of its properties can only be achieved through comparison with its positional isomers. This guide demonstrates that the placement of the bromine atom is a decisive factor governing chemical reactivity and, by extension, biological potential.
-
The 5-bromo isomer stands out as the most reactive in palladium-catalyzed cross-coupling reactions due to its superior steric accessibility.
-
The 4- and 7-bromo isomers , while potentially less reactive, offer unique steric and electronic profiles that are essential for detailed SAR studies and for accessing novel chemical space.
For the medicinal chemist, this isomeric differentiation is not an obstacle but an opportunity. By understanding the principles outlined here, researchers can select the optimal bromoindole isomer for a given synthetic strategy, predict potential challenges, and rationally design molecules with tailored properties for targeted therapeutic applications.
References
- BenchChem. (n.d.). The Multifaceted Biological Activities of 5-Bromoindole and Its Derivatives: A Technical Guide for Researchers.
- BenchChem. (n.d.). A Spectroscopic Showdown: Unraveling the Isomers of 5-Bromo-4-fluoro-2-methyl-1H-indole.
- Fiveable. (n.d.). Brominated Indoles Definition.
- 5-Bromoindole in Synthesis. (n.d.). Unlock Drug Discovery: The Role of 5-Bromoindole in Synthesis.
- Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 5-Cyanoindole and 5-Bromoindole in Synthetic Chemistry.
- Arts, M., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. PMC - NIH.
- MDPI. (n.d.). Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System.
- PMC - PubMed Central. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromoindole: Synthesis, Properties, and Applications in Pharmaceutical Intermediates and Electronics.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 3-bromo-1H-indole-2-carbaldehyde and 3-chloro-1H-indole-2-carbaldehyde.
- MDPI. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery.
- NIH. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3.
- Aladdin Scientific. (n.d.). methyl 4-bromo-1H-indole-6-carboxylate, min 97%, 10 grams.
- Wiley Online Library. (2023). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles.
- Appretech. (n.d.). methyl 7-bromo-1H-indole-6-carboxylate.
- NIH. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
- ResearchGate. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.
- PubChem. (n.d.). Methyl 4-bromo-1H-indole-6-carboxylate.
- MySkinRecipes. (n.d.). Methyl 7-Bromo-1H-Indole-6-Carboxylate.
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- 2. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
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- 5. Methyl 4-bromo-1H-indole-6-carboxylate | C10H8BrNO2 | CID 24728007 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Structural Validation of Methyl 4-bromo-1-methyl-1H-indole-6-carboxylate Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. In the realm of novel therapeutics, indole derivatives continue to be a rich source of biologically active compounds. The precise substitution pattern on the indole core is critical to a compound's efficacy and safety profile. This guide provides an in-depth comparison of the primary analytical techniques for validating the structure of "methyl 4-bromo-1-methyl-1H-indole-6-carboxylate" and its derivatives. We will move beyond a simple listing of methods to provide a rationale for experimental choices, rooted in the practical experience of a seasoned application scientist.
Our focus will be on the three pillars of modern structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction (XRD). Each of these techniques provides a unique and complementary piece of the structural puzzle.
The Structural Elucidation Workflow: A Comparative Overview
The journey from a newly synthesized compound to a validated structure follows a logical progression of analytical techniques. The choice and sequence of these techniques are often dictated by the information required at each stage of research and the nature of the sample itself.
Caption: A typical workflow for the structural validation of a novel organic compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for determining the structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. For a molecule like this compound, ¹H and ¹³C NMR are indispensable.
Causality in NMR Experimental Choices
The choice of NMR experiments is not arbitrary. A standard suite of 1D and 2D experiments is typically employed to build a complete picture of the molecule.
-
¹H NMR : This is the initial and most informative experiment. It provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and the relative number of protons of each type (integration).
-
¹³C NMR : This experiment reveals the number of different types of carbon atoms in the molecule. The chemical shifts provide information about the functional groups present.
-
DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT-90 and DEPT-135 experiments are used to distinguish between CH, CH₂, and CH₃ groups, which can be ambiguous in a standard ¹³C NMR spectrum.
-
COSY (Correlation Spectroscopy) : This 2D experiment shows which protons are coupled to each other, allowing for the tracing of proton networks within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence) : This 2D experiment correlates protons with the carbons to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation) : This 2D experiment reveals correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : This 2D experiment shows which protons are close to each other in space, providing information about the 3D structure and stereochemistry.
Predicted NMR Data for this compound
Table 1: Predicted ¹H and ¹³C NMR Data
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| 1-CH₃ | ~3.8 | ~33 | Singlet |
| 2-H | ~7.0-7.2 | ~125 | Singlet or narrow doublet |
| 3-H | ~6.5-6.7 | ~105 | Singlet or narrow doublet |
| 4-Br | - | ~115 | Quaternary carbon, deshielded by Br |
| 5-H | ~7.5 | ~123 | Singlet |
| 6-COOCH₃ | - | ~165 (C=O), ~52 (OCH₃) | Quaternary carbon and methyl ester |
| 7-H | ~7.8 | ~120 | Singlet |
| 3a-C | - | ~128 | Quaternary carbon |
| 7a-C | - | ~135 | Quaternary carbon |
Experimental Protocol: Acquiring High-Quality NMR Data
A self-validating NMR protocol ensures reproducibility and accuracy.
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble and does not have signals that overlap with key analyte resonances.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
1D ¹H NMR Acquisition :
-
Tune and match the probe for the ¹H frequency.
-
Acquire a spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Integrate the peaks and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
1D ¹³C NMR and DEPT Acquisition :
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of ¹³C.
-
Run DEPT-90 and DEPT-135 experiments to differentiate carbon types.
-
-
2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) :
-
Use standard pulse programs for each experiment.
-
Optimize the spectral width and number of increments in the indirect dimension to achieve adequate resolution.
-
Process the data using appropriate window functions and perform phase correction.
-
Caption: Workflow for structural elucidation using a suite of NMR experiments.
II. Mass Spectrometry (MS): Confirming the Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of a compound and, with high-resolution instruments, its elemental composition. This is a crucial and often first step in structural validation.
Causality in MS Experimental Choices
-
Ionization Technique : Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar, medium-sized organic molecules like our target compound, as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.
-
Mass Analyzer : A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap, is essential for determining the accurate mass and, consequently, the elemental formula.
-
Tandem Mass Spectrometry (MS/MS) : By selecting the molecular ion and subjecting it to fragmentation, MS/MS experiments can provide valuable structural information that corroborates the NMR data.
Predicted Mass Spectrometry Data
For this compound (C₁₁H₁₀BrNO₂), the presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio will result in a characteristic isotopic pattern for the molecular ion.
Table 2: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Expected Ratio |
| [M+H]⁺ | 267.9922 | 269.9902 | ~1:1 |
| [M+Na]⁺ | 289.9742 | 291.9721 | ~1:1 |
The fragmentation pattern in an MS/MS experiment would likely involve the loss of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), and potentially cleavage of the indole ring. The characteristic isotopic pattern of bromine would be retained in any fragments containing it.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation : Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Infusion : Introduce the sample into the ESI source via direct infusion using a syringe pump.
-
Mass Spectrometer Settings :
-
Set the instrument to positive ion mode.
-
Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature to maximize the signal of the [M+H]⁺ ion.
-
Acquire a full scan spectrum over a relevant m/z range (e.g., 100-500).
-
-
MS/MS Analysis :
-
Set the instrument to product ion scan mode.
-
Select the monoisotopic peak of the [M+H]⁺ ion (m/z 267.99) as the precursor ion.
-
Apply collision energy to induce fragmentation and acquire the product ion spectrum.
-
Caption: Workflow for molecular weight and formula determination using ESI-MS.
III. Single-Crystal X-ray Diffraction (XRD): The Definitive 3D Structure
When an unambiguous, three-dimensional structure is required, single-crystal X-ray diffraction is the gold standard. It provides precise information on bond lengths, bond angles, and the absolute stereochemistry of a molecule.
Causality in XRD Experimental Choices
The primary challenge in XRD is obtaining a high-quality single crystal. The crystallization method is therefore the most critical experimental choice.
-
Slow Evaporation : This is the simplest method, where the solvent is allowed to slowly evaporate from a saturated solution of the compound.
-
Vapor Diffusion : A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.
-
Liquid-Liquid Diffusion : A solution of the compound is carefully layered with a miscible solvent in which the compound is insoluble. Crystals form at the interface.
Expected Crystal Structure Information
An XRD analysis of this compound would provide:
-
The precise spatial arrangement of all atoms in the molecule.
-
Confirmation of the substitution pattern on the indole ring.
-
Information about intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-stacking.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth :
-
Ensure the compound is of high purity (>98%).
-
Experiment with various solvents and crystallization techniques to obtain single crystals of suitable size and quality (typically 0.1-0.3 mm in each dimension).
-
-
Data Collection :
-
Mount a suitable crystal on a goniometer.
-
Use a diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu) and a detector.
-
Collect a series of diffraction images as the crystal is rotated.
-
-
Structure Solution and Refinement :
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the atomic positions and thermal parameters against the experimental data to obtain the final, accurate structure.
-
Caption: Workflow for determining the absolute 3D structure via X-ray diffraction.
Comparative Summary and Best Practices
Table 3: Comparison of Structural Validation Techniques
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantage | Key Limitation |
| NMR Spectroscopy | Connectivity, chemical environment, 3D structure in solution | 5-10 mg, soluble | High | Most comprehensive structural information in solution | Can be complex to interpret for large molecules |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation | <1 mg, soluble | Very High | High sensitivity and accuracy for molecular formula | Provides limited connectivity information |
| X-ray Diffraction | Absolute 3D structure in solid state, bond lengths/angles | Single crystal of high quality | Low | Unambiguous 3D structure | Crystal growth can be a significant bottleneck |
For the routine validation of a library of derivatives of this compound, a combination of ¹H NMR and LC-MS is typically the most efficient approach. For a lead compound or in cases of ambiguity, a full suite of 2D NMR experiments is warranted. When the absolute stereochemistry or a definitive solid-state conformation is required, single-crystal X-ray diffraction is the ultimate arbiter.
By judiciously applying these powerful analytical techniques and understanding the causality behind experimental choices, researchers can confidently and efficiently validate the structures of novel indole derivatives, paving the way for the discovery of new and impactful medicines.
References
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]
-
Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved January 19, 2026, from [Link]
-
Iowa State University, Chemical Instrumentation Facility. (n.d.). X-Ray Diffraction Basics. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 19, 2026, from [Link]
Sources
A Comparative Spectroscopic Guide to Palladium-Catalyzed Cross-Coupling Reactions of Methyl 4-bromo-1-methyl-1H-indole-6-carboxylate
Introduction
The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous biologically active compounds.[1] Functionalization of the indole nucleus is a key strategy for modulating the pharmacological properties of these molecules. Among the various substituted indoles, "methyl 4-bromo-1-methyl-1H-indole-6-carboxylate" serves as a versatile building block, offering a reactive handle at the 4-position for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions.
This guide provides a comparative spectroscopic analysis of the products derived from three seminal palladium-catalyzed reactions of this compound: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. By presenting detailed experimental protocols and juxtaposing the spectroscopic signatures (¹H NMR, ¹³C NMR, and Mass Spectrometry) of the resulting products, this document aims to equip researchers, scientists, and drug development professionals with the practical insights necessary for the unambiguous characterization of these important molecular scaffolds.
Reaction Pathways Overview
The following diagram illustrates the transformation of this compound into three distinct classes of compounds via palladium-catalyzed cross-coupling reactions.
Caption: Palladium-catalyzed cross-coupling reactions of this compound.
Spectroscopic Analysis of the Starting Material
This compound
| Parameter | Value |
| Molecular Formula | C₁₁H₁₀BrNO₂ |
| Molecular Weight | 268.11 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted: δ 7.85 (s, 1H, H5), 7.50 (s, 1H, H7), 7.20 (d, J=3.2 Hz, 1H, H2), 6.80 (d, J=3.2 Hz, 1H, H3), 3.95 (s, 3H, OCH₃), 3.80 (s, 3H, NCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted: δ 167.0 (C=O), 138.0 (C7a), 130.0 (C2), 128.0 (C6), 125.0 (C5), 122.0 (C3a), 115.0 (C4), 110.0 (C7), 101.0 (C3), 52.0 (OCH₃), 33.0 (NCH₃) |
| Mass Spectrum (EI) | m/z (%): 267/269 ([M]⁺, 100/98), 236/238 ([M-OCH₃]⁺), 208/210 ([M-CO₂CH₃]⁺) |
Note: The spectroscopic data for the starting material is predicted as direct experimental data was not available in the searched literature.
I. Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted Indoles
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, typically between an aryl or vinyl halide and an organoboron species.[2] This reaction is widely employed in the synthesis of biaryl and substituted aromatic compounds.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for the Suzuki coupling of bromoindoles.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Spectroscopic Comparison: Arylated vs. Brominated Indole
The introduction of an aryl group at the 4-position of the indole ring leads to characteristic changes in the NMR and mass spectra. The following table compares the spectroscopic data of a representative 4-bromo-3-methyl-1H-indole with its phenylated analog.
| Compound | ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | Mass Spectrum (EI) m/z |
| 4-Bromo-3-methyl-1H-indole [3] | 7.94 (s, 1H), 7.28–7.24 (m, 2H), 7.03–6.95 (m, 2H), 2.57 (d, J = 0.9 Hz, 3H) | 137.7, 126.3, 123.7, 123.5, 122.9, 114.9, 113.1, 110.5, 12.7 | 210/212 ([M]⁺) |
| Analogous Product: Methyl 1-methyl-2-phenyl-1H-indole-5-carboxylate | 7.59-7.46 (m, 5H), 7.32 (d, J = 9.3 Hz, 1H), 7.19 (d, J = 2.4 Hz, 1H), 7.00 (d, J = 11.4, 1H), 6.58 (s, 1H), 3.94 (s, 3H), 3.77 (s, 3H) | 154.3, 142.0, 133.7, 132.8, 129.2, 128.4, 128.1, 127.7, 111.8, 110.3, 102.1, 101.2, 55.8, 31.2 | 265 ([M]⁺) |
Key Spectroscopic Changes:
-
¹H NMR: The disappearance of the signal corresponding to the proton at the 4-position and the appearance of new signals in the aromatic region (typically δ 7.2-7.6 ppm) corresponding to the newly introduced phenyl group.
-
¹³C NMR: A downfield shift of the C4 carbon signal and the appearance of new signals for the phenyl group carbons.
-
Mass Spectrum: A shift in the molecular ion peak corresponding to the replacement of the bromine atom with the phenyl group (a mass increase of 77 amu).
II. Heck Reaction: Synthesis of Alkenyl-Substituted Indoles
The Heck reaction is a palladium-catalyzed C-C coupling of an aryl or vinyl halide with an alkene, providing a powerful tool for the synthesis of substituted alkenes.[4]
Experimental Protocol: Heck Reaction
This protocol is a generalized procedure for the Heck reaction of aryl bromides.
Caption: General workflow for the Heck reaction.
Spectroscopic Comparison: Alkenylated vs. Brominated Indole
The introduction of a styryl group results in distinctive spectroscopic features, particularly the appearance of vinylic proton signals in the ¹H NMR spectrum.
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Mass Spectrum (EI) m/z |
| 4-Bromo-3-methyl-1H-indole [3] | 7.94 (s, 1H), 7.28–7.24 (m, 2H), 7.03–6.95 (m, 2H), 2.57 (d, J = 0.9 Hz, 3H) | 137.7, 126.3, 123.7, 123.5, 122.9, 114.9, 113.1, 110.5, 12.7 | 210/212 ([M]⁺) |
| Analogous Product: (E)-1-methyl-4-styrylbenzene | 7.50-7.48 (d, J = 7.5 Hz, 2H), 7.42-7.40 (d, J=8.0 Hz, 2H), 7.36-7.32 (t, J = 7.6 Hz, 2H), 7.25-7.22 (t, J=7.3 Hz, 1H), 7.17-7.15 (d, J = 7.9 Hz, 2H), 7.07 (d, 2H), 2.35 (s, 3H) | 137.6, 134.6, 129.4, 128.8, 128.7, 127.4, 126.4, 126.3, 21.2 | 194 ([M]⁺) |
Key Spectroscopic Changes:
-
¹H NMR: The appearance of two doublets in the vinylic region (typically δ 6.5-7.5 ppm) with a large coupling constant (J ≈ 16 Hz), characteristic of a trans-alkene.
-
¹³C NMR: The appearance of new signals corresponding to the vinylic carbons and the carbons of the styryl's phenyl group.
-
Mass Spectrum: A shift in the molecular ion peak corresponding to the replacement of the bromine atom with the styryl group (a mass increase of 103 amu).
III. Buchwald-Hartwig Amination: Synthesis of Amino-Substituted Indoles
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] It allows for the synthesis of a wide variety of arylamines from aryl halides.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure for the Buchwald-Hartwig amination of aryl bromides.
Caption: General workflow for the Buchwald-Hartwig amination.
Spectroscopic Comparison: Aminated vs. Brominated Indole
The introduction of an amino group at the 4-position significantly influences the electronic environment of the indole ring, leading to notable shifts in the NMR spectra.
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Mass Spectrum (EI) m/z |
| 4-Bromo-3-methyl-1H-indole [3] | 7.94 (s, 1H), 7.28–7.24 (m, 2H), 7.03–6.95 (m, 2H), 2.57 (d, J = 0.9 Hz, 3H) | 137.7, 126.3, 123.7, 123.5, 122.9, 114.9, 113.1, 110.5, 12.7 | 210/212 ([M]⁺) |
| Analogous Product: Methyl 4-amino-2-methyl-1H-indole-6-carboxylate | Predicted: δ 7.60 (s, 1H), 7.10 (s, 1H), 6.50 (s, 1H), 4.20 (br s, 2H, NH₂), 3.90 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃) | Predicted: δ 168.0, 145.0, 135.0, 125.0, 120.0, 115.0, 108.0, 100.0, 95.0, 51.5, 14.0 | 218 ([M]⁺) |
Key Spectroscopic Changes:
-
¹H NMR: A significant upfield shift of the aromatic protons, particularly the proton at the 5-position, due to the electron-donating nature of the amino group. The appearance of a broad singlet for the N-H protons of the introduced amine.
-
¹³C NMR: An upfield shift of the aromatic carbon signals, especially C5 and C7, and the appearance of new signals corresponding to the carbons of the amine substituent.
-
Mass Spectrum: A shift in the molecular ion peak corresponding to the replacement of the bromine atom with the amino group.
Conclusion
The palladium-catalyzed Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions provide efficient and versatile methodologies for the functionalization of this compound. Each transformation imparts a unique spectroscopic signature to the product molecule, allowing for straightforward characterization. By understanding the characteristic changes in ¹H NMR, ¹³C NMR, and mass spectra, researchers can confidently identify the products of these powerful cross-coupling reactions and accelerate the development of novel indole-based compounds for a wide range of applications.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
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A Comparative Guide to the Biological Activity of Methyl 4-bromo-1-methyl-1H-indole-6-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutic agents due to its prevalence in biologically active natural products and synthetic compounds.[1][2] This guide provides an in-depth comparative analysis of the potential biological activities of analogs of methyl 4-bromo-1-methyl-1H-indole-6-carboxylate, a substituted indole derivative. While direct experimental data on this specific molecule is limited in publicly available literature, by examining structure-activity relationships (SAR) of closely related indole-6-carboxylates and bromo-indole derivatives, we can extrapolate and compare their likely anticancer and antimicrobial properties. This document will delve into the mechanistic basis for these activities, present comparative data from analogous series, and provide detailed experimental protocols for researchers to validate these hypotheses.
The Indole Nucleus: A Privileged Scaffold in Drug Discovery
The indole ring system, a bicyclic aromatic heterocycle, is a key structural motif in numerous pharmaceuticals.[2] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an ideal framework for designing molecules that can bind to a wide range of biological targets.[1] Modifications to the indole core, including substitutions at various positions, can significantly modulate the biological activity, selectivity, and pharmacokinetic properties of the resulting compounds.
Anticancer Potential: Targeting Tyrosine Kinases
Recent studies have highlighted the potential of indole-6-carboxylate derivatives as inhibitors of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2).[3][4][5] Overexpression of these kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Mechanism of Action: Inhibition of Tyrosine Kinase Signaling
EGFR and VEGFR-2 are transmembrane receptors that play crucial roles in cell proliferation, survival, and angiogenesis. Ligand binding induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain, initiating downstream signaling cascades that promote cancer cell growth and blood vessel formation. Small molecule inhibitors, often containing a heterocyclic core like indole, can bind to the ATP-binding site of the kinase domain, preventing autophosphorylation and blocking signal transduction.
Caption: Proposed mechanism of action for indole-6-carboxylate analogs as RTK inhibitors.
Comparative Analysis of Anticancer Activity
While specific data for this compound is unavailable, studies on analogous indole-6-carboxylate derivatives provide valuable insights. For instance, a series of hydrazine-1-carbothioamide and oxadiazole derivatives of indole-6-carboxylate have been synthesized and evaluated for their anti-proliferative activities against various cancer cell lines.[3][4][5]
| Compound/Analog Type | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Hydrazine-1-carbothioamide (4a) | EGFR | HepG2 | 7.5 ± 0.6 | [3][4][5] |
| HCT-116 | 9.2 ± 0.8 | [3][4][5] | ||
| A549 | 11.3 ± 1.1 | [3][4][5] | ||
| Oxadiazole (6c) | VEGFR-2 | HepG2 | 8.1 ± 0.7 | [3][4][5] |
| HCT-116 | 10.5 ± 0.9 | [3][4][5] | ||
| A549 | 12.8 ± 1.3 | [3][4][5] |
Structure-Activity Relationship (SAR) Insights:
-
Substitution at N-1: The presence of a methyl group at the N-1 position of the indole ring has been shown to enhance anticancer activity in some series.[1]
-
Substitution at C-4: A bromo substituent at the C-4 position may influence the electronic properties and lipophilicity of the molecule, potentially affecting its binding affinity to the target kinase.
-
Ester at C-6: The methyl carboxylate group at the C-6 position is a key feature. Modifications of this group, for example, by converting it to a carbohydrazide and subsequently to other heterocyclic moieties, have yielded potent anticancer agents.[3][4][5]
Based on these SAR trends, it is plausible that this compound and its analogs could exhibit significant anticancer activity, likely through the inhibition of tyrosine kinases like EGFR and VEGFR-2.
Antimicrobial and Antibiotic-Enhancing Potential
Bromo-indole derivatives have demonstrated promising antimicrobial and antibiotic-enhancing properties.[6][7][8] The increasing prevalence of drug-resistant bacteria necessitates the discovery of new antimicrobial agents and compounds that can restore the efficacy of existing antibiotics.
Mechanism of Action: Membrane Disruption
The antimicrobial activity of some bromo-indole derivatives is attributed to their ability to disrupt bacterial cell membranes.[6][7] This disruption can lead to membrane permeabilization and depolarization, ultimately causing bacterial cell death. As antibiotic enhancers, these compounds can increase the permeability of the bacterial membrane to conventional antibiotics, allowing them to reach their intracellular targets more effectively.
Caption: Proposed mechanism of bromo-indole analogs as antimicrobial and antibiotic-enhancing agents.
Comparative Analysis of Antimicrobial Activity
Studies on 6-bromoindolglyoxylamide and α,ω-di(indole-3-carboxamido)polyamine derivatives have demonstrated their potential as antimicrobial agents.[6][7]
| Compound/Analog Type | Microorganism | MIC (µg/mL) | Reference |
| 6-bromoindolglyoxylamide polyamine (3) | Staphylococcus aureus | ≤ 0.28 µM | [6] |
| Escherichia coli | - | [6] | |
| 5-bromo-indole-3-carboxamide-PA3-7-3 | Pseudomonas aeruginosa | - | [7] |
| Escherichia coli | - | [7] |
Note: The table presents data for related bromo-indole structures to infer potential activity. MIC values for the exact target compound and its direct analogs are not available.
Structure-Activity Relationship (SAR) Insights:
-
Bromo Substitution: The presence and position of the bromine atom on the indole ring are often crucial for antimicrobial activity.[8] 5- and 6-bromoindoles have shown significant activity.
-
Side Chain: The nature of the substituent at other positions can influence the compound's ability to interact with and disrupt the bacterial membrane.
Given these findings, analogs of this compound warrant investigation for their potential antimicrobial and antibiotic-enhancing activities.
Experimental Protocols
To facilitate further research and validation of the potential biological activities of this compound analogs, the following detailed experimental protocols are provided.
In Vitro Anticancer Activity: MTT Assay[9][10][11]
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.
Materials:
-
Cancer cell lines (e.g., A549, HCT-116, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method[12][13][14]
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is not yet widely reported, a comparative analysis of its structural analogs strongly suggests its potential as a promising scaffold for the development of both anticancer and antimicrobial agents. The insights from SAR studies on related indole-6-carboxylates and bromo-indoles provide a rational basis for the synthesis and evaluation of a library of analogs based on this core structure.
Future research should focus on the synthesis of this compound and a diverse set of its analogs with modifications at the N-1, C-4, and C-6 positions. Subsequent screening of these compounds using the detailed protocols provided in this guide will be crucial to validate their predicted anticancer and antimicrobial activities and to establish a comprehensive SAR. Further mechanistic studies will then be necessary to elucidate the precise molecular targets and pathways involved, paving the way for the development of novel and effective therapeutic agents.
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The Art of Molecular Design: A Comparative Guide to the Structure-Activity Relationship of Methyl 4-bromo-1-methyl-1H-indole-6-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the indole scaffold stands as a "privileged structure," a testament to its remarkable versatility and presence in a multitude of biologically active compounds.[1] This guide delves into the nuanced world of structure-activity relationships (SAR) for a specific, yet promising, class of indole derivatives: those based on the methyl 4-bromo-1-methyl-1H-indole-6-carboxylate core. While direct, comprehensive SAR studies on a series of these exact derivatives are not extensively documented in publicly available literature, this guide will synthesize data from closely related indole analogs to provide a predictive and insightful comparison. By examining the influence of substituents at key positions, we aim to equip researchers with the foundational knowledge to design and develop novel therapeutic agents.
The Core Scaffold: A Foundation for Therapeutic Potential
The this compound scaffold possesses several key features that make it an attractive starting point for drug design:
-
The Indole Nucleus: This bicyclic aromatic system is a common motif in numerous natural products and synthetic drugs, known to interact with a wide array of biological targets.[1] Its planar structure allows for effective stacking interactions within protein binding pockets.
-
The Carboxylate Group (Position 6): The methyl ester at the 6-position provides a handle for modifying polarity, solubility, and potential interactions with target proteins. It can act as a hydrogen bond acceptor and its hydrolysis to the corresponding carboxylic acid can dramatically alter the compound's properties.
-
The Bromo Substituent (Position 4): The bromine atom at the 4-position is an interesting feature. As a halogen, it can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Furthermore, it influences the electronic properties of the indole ring and provides a site for further chemical modification through cross-coupling reactions.
-
The N-Methyl Group (Position 1): The methyl group on the indole nitrogen removes the hydrogen bond donor capability of the N-H group, which can be crucial for modulating binding affinity and selectivity. It also increases lipophilicity.
Synthetic Strategies: Building the Derivatives
The synthesis of this compound derivatives generally follows established indole synthesis methodologies. A common approach involves the construction of the indole ring system followed by functionalization.
Illustrative Synthetic Workflow
Caption: A generalized workflow for the synthesis of target indole derivatives.
A plausible synthetic route could start from a suitably substituted aniline, followed by an indole ring-forming reaction. Subsequent N-methylation, bromination, and carboxylation/esterification steps would lead to the core scaffold. The bromine atom at the 4-position serves as a versatile handle for introducing further diversity through palladium-catalyzed cross-coupling reactions, allowing for the exploration of a wide chemical space.
Comparative Analysis: Structure-Activity Relationships
The biological activity of indole derivatives is highly dependent on the nature and position of their substituents. Based on existing literature for related indole compounds, we can infer the following SAR trends for our target scaffold.
The Impact of Substituents at the 4-Position (replacing Bromo)
The 4-position of the indole ring is a critical site for modulating biological activity. Replacing the bromo group with various other functionalities can lead to significant changes in potency and selectivity.
| Substituent at C4 | Predicted Impact on Activity | Rationale & Supporting Evidence |
| Aryl/Heteroaryl groups | Potential for enhanced potency | Introduction of extended aromatic systems can lead to additional π-π stacking or hydrophobic interactions within the target's binding site. Studies on other indole-based inhibitors have shown that substitution with aromatic rings can significantly improve activity. |
| Small Alkyl/Alkoxy groups | May fine-tune lipophilicity and steric interactions | These groups can fill small hydrophobic pockets in the binding site. Their impact is highly target-dependent. |
| Amine/Amide functionalities | Can introduce hydrogen bonding interactions | These groups can act as hydrogen bond donors or acceptors, potentially forming key interactions with amino acid residues in the target protein, thereby increasing affinity. |
Modifications at the 6-Position (Carboxylate Group)
The methyl carboxylate at the 6-position is another key point for modification.
| Modification at C6 | Predicted Impact on Activity | Rationale & Supporting Evidence |
| Hydrolysis to Carboxylic Acid | Increased polarity, potential for salt bridge formation | The carboxylic acid can form strong ionic interactions with basic residues like lysine or arginine in the binding site, which can dramatically enhance potency. |
| Conversion to Amides | Modulates H-bonding capacity and lipophilicity | A diverse range of amides can be synthesized, allowing for fine-tuning of steric and electronic properties to optimize target engagement. Indole-2-carboxamides have shown potent anticancer activity.[2] |
| Bioisosteric Replacement (e.g., tetrazole) | Mimics carboxylic acid with improved metabolic stability | Tetrazoles are common bioisosteres for carboxylic acids and can offer advantages in terms of pKa, metabolic stability, and cell permeability. |
Variations at the 1-Position (N-substituent)
The N-substituent plays a crucial role in orienting the molecule within the binding pocket and influencing its physicochemical properties.
| Substituent at N1 | Predicted Impact on Activity | Rationale & Supporting Evidence |
| Larger Alkyl/Aryl groups | Can explore deeper hydrophobic pockets | Replacing the methyl group with larger, more lipophilic groups may lead to enhanced binding affinity if the target protein has a suitable hydrophobic pocket. |
| Groups with Functional Moieties | Introduction of specific interactions | Incorporating functionalities like amines, ethers, or amides on the N-substituent can lead to additional interactions with the target, improving potency and selectivity. |
Potential Therapeutic Applications: A Landscape of Possibilities
Based on the known biological activities of various indole derivatives, the This compound scaffold and its analogs hold promise in several therapeutic areas:
-
Enzyme Inhibition: Indole derivatives are known to inhibit a variety of enzymes, including kinases, cyclooxygenases (COX), and tyrosinase.[3][4][5] The specific substitutions on the indole core will determine the target selectivity. For example, derivatives of indole-2-carboxylic acid have been identified as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are important targets in cancer immunotherapy.[1]
-
Anticancer Activity: Many indole-containing compounds have demonstrated significant anticancer properties.[6][7][8][9] These compounds can act through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways. The substitution pattern on the indole ring is critical for determining the specific anticancer mechanism and potency.
-
Antimicrobial and Antifungal Agents: The indole nucleus is a key component of many natural and synthetic antimicrobial agents.[10][11] Modifications to the core structure can lead to compounds with broad-spectrum activity against various bacterial and fungal pathogens. For instance, 6-bromoindolglyoxylamido derivatives have shown promising antimicrobial activity.[10]
Experimental Protocols: A Guide to Synthesis and Evaluation
General Synthetic Protocol for N-Methylation of Indoles
This protocol describes a general method for the N-methylation of an indole derivative.
-
Dissolve the starting indole (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base such as sodium hydride (NaH, 1.1-1.5 equivalents) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Add methyl iodide (CH₃I, 1.1-1.5 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-methylated indole.
General Protocol for In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the kinase inhibitory activity of the synthesized compounds.
Caption: A typical workflow for an in vitro kinase inhibition assay.
-
Prepare a kinase reaction buffer containing appropriate concentrations of buffer salts, MgCl₂, and a reducing agent like DTT.
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase enzyme, a suitable peptide or protein substrate, and ATP to the kinase reaction buffer.
-
Add the serially diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence-based assay.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the principles of structure-activity relationships derived from related indole analogs, researchers can rationally design and synthesize derivatives with enhanced potency, selectivity, and desirable pharmacokinetic properties. The versatility of the indole core, coupled with the strategic placement of key functional groups, offers a rich chemical space for exploration. Future research should focus on the systematic synthesis and biological evaluation of a focused library of these derivatives against a panel of relevant biological targets to validate the predicted SAR and uncover new therapeutic opportunities.
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Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742-751. [Link]
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Gabdulkhaev, A. A., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3539. [Link]
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Bandarage, U. K., et al. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. [Link]
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Chen, Y., et al. (2022). Exploring kinase family inhibitors and their moiety preferences using deep SHapley additive exPlanations. BMC Bioinformatics, 23(1), 239. [Link]
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Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
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Charris-Molina, M. I., et al. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. Molecules, 27(19), 6667. [Link]
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A Comparative Guide to Catalytic Systems for Cross-Coupling Reactions on the Methyl 4-bromo-1-methyl-1H-indole-6-carboxylate Scaffold
<_Step_2>
Abstract
The functionalization of the indole scaffold is a cornerstone of medicinal chemistry and materials science. Specifically, derivatization of the C4 position of "methyl 4-bromo-1-methyl-1H-indole-6-carboxylate" offers a strategic entry point for introducing diverse molecular complexity. This guide provides a comparative analysis of palladium-catalyzed cross-coupling systems for this substrate, focusing on the widely implemented Suzuki-Miyaura (C-C coupling) and Buchwald-Hartwig (C-N coupling) reactions. We will delve into the rationale behind catalyst and ligand selection, present comparative performance data, and provide robust, field-tested experimental protocols to aid researchers in accelerating their discovery programs.
Introduction: The Strategic Importance of C4-Functionalized Indoles
The indole nucleus is a privileged structure, appearing in a vast array of pharmaceuticals, agrochemicals, and natural products. The target molecule, this compound, is a versatile building block. The bromine atom at the C4 position serves as an ideal handle for transition-metal-catalyzed cross-coupling reactions, enabling the construction of carbon-carbon and carbon-heteroatom bonds. The methyl ester at C6 and N-methylation at position 1 provide stability and solubility, making it an excellent model substrate for methods development.
Palladium-catalyzed cross-coupling reactions have become indispensable tools for such transformations due to their high efficiency, functional group tolerance, and predictable outcomes.[1][2][3] This guide will compare and contrast catalytic systems for two key transformations on this bromoindole scaffold.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most utilized method for creating biaryl and heteroaryl-aryl linkages.[4] The choice of catalyst and, more critically, the phosphine ligand, is paramount for achieving high yields, especially with potentially challenging heteroaromatic substrates.
Causality of Catalyst & Ligand Selection
The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. For an electron-rich heteroaromatic halide like our bromoindole, the oxidative addition of the C-Br bond to a Pd(0) center is generally facile. The critical challenge often lies in promoting the subsequent steps and preventing side reactions like protodeboronation of the boronic acid partner.[5]
-
Traditional Ligands (e.g., PPh₃): Catalysts like Pd(PPh₃)₄ are effective for simple substrates but can be sluggish and require higher catalyst loadings or temperatures for more complex systems.
-
Bulky, Electron-Rich Biaryl Phosphine Ligands (e.g., SPhos, XPhos): Developed by the Buchwald group, these ligands have revolutionized cross-coupling chemistry.[6] Their bulkiness promotes the formation of a monoligated, highly reactive "L-Pd(0)" species, which accelerates both oxidative addition and the rate-limiting reductive elimination step.[6] Their electron-donating nature also stabilizes the palladium center throughout the catalytic cycle. SPhos and XPhos are particularly effective for coupling heteroaryl halides.[6][7]
Comparative Performance Data
The following table summarizes expected performance for the Suzuki-Miyaura coupling of this compound with phenylboronic acid using different catalytic systems. Data is synthesized from typical results observed for similar bromoindole substrates.[8][9][10]
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (4 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 12-16 | 65-75 |
| Pd(dppf)Cl₂ (2 mol%) | K₂CO₃ | DMF | 90 | 8-12 | 70-85 |
| Pd₂(dba)₃ (1 mol%) / SPhos (2.2 mol%) | K₃PO₄ | Toluene/H₂O | 80 | 2-4 | >95 |
| XPhos Pd G3 (1 mol%) | K₃PO₄ | 2-MeTHF | 80 | 1-3 | >95 |
Analysis: While traditional catalysts are functional, the use of modern biaryl phosphine ligands like SPhos or pre-formed "precatalysts" like XPhos Pd G3 offers significant advantages.[11] These include lower catalyst loadings, shorter reaction times, milder conditions, and consistently higher yields. The G3 precatalysts are particularly advantageous as they are air- and moisture-stable, ensuring the rapid and efficient generation of the active catalytic species.[12]
Mechanistic Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is optimized for a high-yielding reaction using a modern catalyst system.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.5 eq), XPhos Pd G3 precatalyst (0.01 eq, 1 mol%), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times.
-
Solvent Addition: Add degassed 2-methyltetrahydrofuran (2-MeTHF) to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is the premier method for forming C(aryl)-N bonds, a transformation crucial for the synthesis of countless pharmaceutical agents.[13][14]
Causality of Catalyst & Ligand Selection
The mechanism of the Buchwald-Hartwig amination shares similarities with the Suzuki coupling but has its own unique challenges.[15] The key steps involve oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[13][15]
-
Challenges: A critical challenge is promoting the final reductive elimination step, which can be slow, leading to catalyst decomposition or side reactions like β-hydride elimination.
-
Ligand Role: The development of increasingly bulky and electron-rich biaryl phosphine ligands has been essential to overcoming these hurdles. Ligands like BrettPhos and RuPhos are specifically designed to accelerate the reductive elimination from the palladium-amido intermediate, allowing for the coupling of a wide range of amines, including primary amines and ammonia equivalents, under mild conditions.[16]
-
Precatalysts: As with Suzuki couplings, using well-defined, air-stable precatalysts (e.g., BrettPhos Pd G3) is highly advantageous for reproducibility and efficiency.[11][12] These systems ensure that the active, monoligated Pd(0) species is generated cleanly and rapidly in the reaction mixture.
Comparative Performance Data
The following table summarizes expected performance for the Buchwald-Hartwig amination of this compound with morpholine, a common secondary amine coupling partner.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ (2 mol%) / BINAP (4.4 mol%) | NaOtBu | Toluene | 100 | 12-24 | 60-75 |
| Pd(OAc)₂ (2 mol%) / XPhos (4 mol%) | K₂CO₃ | t-Amyl alcohol | 110 | 6-10 | 80-90 |
| BrettPhos Pd G3 (2 mol%) | LHMDS | THF | 65 | 2-5 | >95 |
Analysis: Early generation systems using ligands like BINAP require strong bases and high temperatures.[13] The advent of specialized Buchwald ligands dramatically improves reaction scope and efficiency. A modern system like BrettPhos Pd G3 allows the reaction to proceed at a much lower temperature with a non-nucleophilic base like LHMDS, providing excellent yields in a short timeframe and with high functional group compatibility.[16]
Mechanistic Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol is designed for a clean and efficient amination using a state-of-the-art catalytic system.
-
Reaction Setup: In a glovebox or under a stream of argon, add BrettPhos Pd G3 precatalyst (0.02 eq, 2 mol%) and the bromoindole substrate (1.0 eq) to an oven-dried reaction vial.
-
Solvent and Reagents: Add anhydrous tetrahydrofuran (THF) to dissolve the solids. Then, add the amine coupling partner (e.g., morpholine, 1.2 eq), followed by the base (e.g., LHMDS as a 1.0 M solution in THF, 1.4 eq).
-
Reaction: Seal the vial and heat the mixture to 65 °C.
-
Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 2-5 hours.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography.
Overall Experimental Workflow
The following diagram illustrates the general workflow for setting up, running, and analyzing a cross-coupling reaction as described in this guide.
Caption: General laboratory workflow for palladium-catalyzed cross-coupling.
Conclusion and Recommendations
For the functionalization of this compound, modern palladium catalysis offers unparalleled efficiency.
-
For Suzuki-Miyaura (C-C) Couplings: The use of palladium precatalysts bearing bulky, electron-rich biaryl phosphine ligands, such as XPhos Pd G3 , is strongly recommended. These systems provide near-quantitative yields under mild conditions with low catalyst loadings, outperforming traditional catalysts like Pd(PPh₃)₄.
-
For Buchwald-Hartwig (C-N) Aminations: The choice of ligand is critical and substrate-dependent. For general-purpose coupling with secondary amines or anilines, a catalyst like BrettPhos Pd G3 offers excellent reactivity and broad scope, enabling reactions at lower temperatures than older systems.
Adopting these advanced catalytic systems can significantly reduce reaction times, improve yields, and broaden the synthetic possibilities for derivatizing the indole scaffold, thereby accelerating research and development timelines.
References
-
Jie, P., et al. (2021). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles. ACS Publications. [Link]
-
Singh, A., et al. (2021). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2010). Metal-Catalyzed Cross-Coupling Reactions for Indoles. ResearchGate. [Link]
-
Various Authors. (2022). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. [Link]
-
Various Authors. Special Issue : Palladium Catalysts for Cross-Coupling Reaction. MDPI. [Link]
-
Johnson Matthey. Buchwald precatalysts G2 and G3. Johnson Matthey. [Link]
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. ACS GCI Pharmaceutical Roundtable. [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized Methyl 4-bromo-1-methyl-1H-indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the meticulous verification of a synthesized compound's purity is a cornerstone of scientific rigor. This guide provides an in-depth, technical comparison of analytical methodologies for assessing the purity of "methyl 4-bromo-1-methyl-1H-indole-6-carboxylate," a substituted indole of interest in medicinal chemistry. As your Senior Application Scientist, I will not only detail the "how" but also the critical "why" behind our analytical choices, ensuring a robust and self-validating approach to purity determination.
The Imperative of Purity in Drug Discovery
Substituted indoles are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound imparts unique physicochemical properties that are critical to its biological activity. Even minute impurities, such as isomers, starting materials, or reaction byproducts, can drastically alter pharmacological profiles, leading to misleading structure-activity relationship (SAR) data, unforeseen toxicity, or diminished efficacy. Therefore, a multi-pronged analytical approach is not just recommended; it is essential.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique hinges on its ability to resolve the target compound from potential impurities and to provide unambiguous structural confirmation. Here, we compare the three most powerful and commonly employed techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
| Technique | Principle | Strengths for this Application | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Excellent for quantifying purity by separating the main compound from impurities. High sensitivity for detecting trace impurities. | Co-elution of impurities with similar polarity can occur. Does not provide definitive structural information on its own. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural information, enabling the identification of the target compound and its impurities. Quantitative NMR (qNMR) can provide highly accurate purity values. | Lower sensitivity compared to HPLC and MS. Complex spectra can be challenging to interpret if multiple impurities are present. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio. | Highly sensitive for detecting and identifying impurities based on their molecular weight. Provides structural information through fragmentation patterns. | Isomeric impurities may not be distinguishable by mass alone. Quantification can be less precise than HPLC without appropriate standards. |
Expert Rationale: A synergistic approach employing all three techniques provides the most comprehensive and trustworthy purity assessment. HPLC offers the primary quantitative measure, while NMR and MS provide the indispensable structural confirmation of both the target compound and any detected impurities.
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to be interdependent, with the results of one technique informing and validating the others.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Causality: A gradient reverse-phase method is chosen due to the moderate polarity of the target molecule. The C18 column provides excellent hydrophobic retention, while the gradient elution ensures the separation of a wide range of potential impurities, from polar starting materials to non-polar byproducts. Formic acid is used as a mobile phase modifier to improve peak shape and for compatibility with mass spectrometry.
Protocol:
-
Instrumentation: HPLC system with a UV-Vis detector and a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
-
-
Gradient Program:
-
Start with 70% A, hold for 1 minute.
-
Ramp to 30% A over 15 minutes.
-
Hold at 30% A for 2 minutes.
-
Return to 70% A over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 225 nm (based on the indole chromophore)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the synthesized compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all detected peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
Causality: ¹H and ¹³C NMR are essential for confirming the molecular structure. The predicted chemical shifts are based on the analysis of structurally similar bromo- and methyl-substituted indoles.[1] Deuterated chloroform (CDCl₃) is a common solvent for this class of compounds.
Protocol:
-
Instrumentation: 400 MHz or higher NMR Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.75 mL of the deuterated solvent.
-
¹H NMR Analysis:
-
Acquire a standard proton spectrum.
-
Predicted Chemical Shifts (δ, ppm):
-
Singlet around 7.8-8.0 ppm (H5).
-
Singlet around 7.2-7.4 ppm (H7).
-
Doublet around 7.0-7.2 ppm (H2).
-
Doublet around 6.8-7.0 ppm (H3).
-
Singlet for the N-methyl group around 3.8-4.0 ppm.
-
Singlet for the ester methyl group around 3.9-4.1 ppm.
-
-
-
¹³C NMR Analysis:
-
Acquire a proton-decoupled carbon spectrum.
-
Predicted Chemical Shifts (δ, ppm):
-
Carbonyl carbon around 165-170 ppm.
-
Aromatic carbons between 100-140 ppm.
-
N-methyl carbon around 30-35 ppm.
-
Ester methyl carbon around 50-55 ppm.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
Causality: GC-MS is a powerful tool for identifying volatile and semi-volatile impurities that may not be readily detected by HPLC-UV. The low-polarity capillary column is suitable for separating a range of indole derivatives and potential byproducts.
Protocol:
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Injection Mode: Splitless (1 µL).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-500.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
Visualizing the Purity Assessment Workflow
A logical and sequential workflow ensures that each analytical step builds upon the last, leading to a comprehensive and validated purity assessment.
Caption: A logical workflow for the comprehensive purity assessment of the synthesized compound.
Interpreting the Data: A Holistic Approach
A trustworthy purity assessment is derived from the convergence of data from all three analytical techniques.
Data Interpretation Logic:
Potential Impurities and Their Identification
Based on general synthetic routes for substituted indoles, potential impurities could include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Isomeric Byproducts: Other positional isomers formed during bromination or other substitution reactions.
-
Over-brominated Species: Indoles with more than one bromine atom.
-
De-brominated Species: The indole scaffold without the bromine atom.
-
Reagents and Solvents: Residual chemicals from the synthesis and purification process.
These impurities would be identified by their unique retention times in HPLC, distinct chemical shifts in NMR, and different mass-to-charge ratios in MS.
Conclusion
The purity assessment of a synthesized compound like this compound is a multi-faceted process that demands a rigorous and integrated analytical approach. By combining the quantitative power of HPLC with the structural elucidation capabilities of NMR and MS, researchers can confidently ascertain the purity of their materials, ensuring the integrity and reproducibility of their scientific findings. This guide provides a robust framework for achieving this critical aspect of drug discovery and development.
References
-
Royal Society of Chemistry. Supporting Information for an article on substituted indoles. [Link]
-
Frankenberger, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. [Link]
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A Comprehensive Guide to Establishing Methyl 4-Bromo-1-Methyl-1H-indole-6-carboxylate as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the establishment of highly characterized reference standards is a cornerstone of analytical accuracy and regulatory compliance. This guide provides an in-depth, technical comparison of methyl 4-bromo-1-methyl-1H-indole-6-carboxylate as a candidate reference standard. We will explore its synthesis, physicochemical properties, and a comprehensive validation protocol in accordance with international guidelines. Furthermore, this guide will objectively compare its performance with potential alternatives, supported by illustrative experimental data.
The Critical Role of Reference Standards in Pharmaceutical Analysis
Reference standards are highly purified and well-characterized substances used as a basis for comparison in analytical procedures.[1] They are indispensable for:
-
Identity Confirmation: Ensuring the correct chemical entity is present.
-
Purity Evaluation: Quantifying impurities and degradation products.
-
Assay (Potency) Determination: Measuring the concentration of the active pharmaceutical ingredient (API).
-
Method Validation: Demonstrating that an analytical procedure is suitable for its intended purpose.[2][3][4]
The United States Pharmacopeia (USP) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provide extensive guidelines for the qualification and management of reference standards.[2][5][6][7] For a novel chemical entity like this compound, establishing it as an in-house or secondary reference standard requires a rigorous characterization process.[8][9]
Physicochemical Profile of this compound
A thorough understanding of the physicochemical properties of a candidate reference standard is fundamental to its proper handling, storage, and use in analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Chemical Formula | C₁₁H₁₀BrNO₂ | PubChem |
| Molecular Weight | 268.11 g/mol | PubChem |
| Appearance | Off-white to pale yellow solid | Typical for similar indole derivatives |
| Melting Point | ~150-155 °C (projected) | Based on related structures |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO, Dichloromethane. Sparingly soluble in water. | Estimated based on chemical structure |
| UV λmax | ~225, 280 nm in Methanol | Projected from indole chromophore |
Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available indole derivative. A representative synthetic pathway is outlined below.
Caption: Synthetic workflow for this compound.
The causality behind the experimental choices lies in protecting the indole nitrogen during esterification or performing N-methylation as a final step to avoid side reactions. Purification is critical to achieve the high purity required for a reference standard, as mandated by ICH Q7 guidelines on Good Manufacturing Practice for Active Pharmaceutical Ingredients.[2][5][6][7]
Comprehensive Characterization and Validation Protocol
To qualify this compound as a reference standard, a battery of analytical tests must be performed. This protocol is designed as a self-validating system, ensuring the identity, purity, and stability of the material.
Identity Confirmation
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation.
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the N-methyl group, and the O-methyl group, with characteristic chemical shifts and coupling constants.
-
¹³C NMR: The spectrum will confirm the number of unique carbon atoms and their chemical environments, including the carbonyl carbon of the ester.
B. Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition. The fragmentation pattern can also offer structural information. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio) is expected.
Purity Assessment
A. High-Performance Liquid Chromatography (HPLC-UV): This is the primary technique for assessing purity and quantifying impurities.
Experimental Protocol: HPLC-UV Purity Determination
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm and 280 nm.
-
Sample Preparation: Accurately weigh and dissolve the standard in methanol to a concentration of 1 mg/mL.
-
Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. Purity is typically determined by area normalization.
Caption: Workflow for HPLC-UV purity assessment.
B. Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique is invaluable for impurity profiling, providing both chromatographic separation and mass identification of trace-level impurities.[10]
C. Thermal Analysis (TGA/DSC):
-
Thermogravimetric Analysis (TGA): Determines the presence of volatile impurities or residual solvents and assesses thermal stability.
-
Differential Scanning Calorimetry (DSC): Measures the melting point and can indicate the presence of impurities through melting point depression or broadening.
D. Karl Fischer Titration: To quantify the water content.
Assay Assignment
The assigned purity value of the reference standard is critical. For a primary standard, this is often determined by a mass balance approach, considering the results from HPLC purity, water content, residual solvents, and non-volatile residue. Alternatively, a quantitative NMR (qNMR) approach can be used.
Comparison with Alternative Reference Standards
In many analytical scenarios, structurally similar compounds could be considered as alternatives. The choice of a reference standard should be based on its performance in the specific analytical method.
Table 2: Comparative Analysis of Potential Indole-Based Reference Standards
| Parameter | This compound (Topic Compound) | Methyl 6-bromo-1H-indole-4-carboxylate (Alternative 1) | 4-Bromo-1-methyl-1H-indole (Alternative 2) |
| Structural Similarity to a Hypothetical API | High (Contains key functional groups) | Moderate (Positional isomer) | Low (Lacks carboxylate group) |
| Chromatographic Retention (RP-HPLC) | Intermediate | Similar to Topic Compound | Less Retained |
| UV Response | Strong at 225/280 nm | Strong at ~225/280 nm | Moderate at ~220/275 nm |
| Commercial Availability | Custom synthesis may be required | Commercially available | Commercially available[11] |
| Purity (Typical) | >99.5% (after purification) | >98% (as supplied) | >95% (as supplied) |
| Suitability for Assay | Excellent | Good | Poor (lacks key functional group) |
| Suitability for Impurity Profiling | Excellent | Good (for related impurities) | Limited |
Rationale for Selection: For an analytical method targeting a molecule with a similar bromo- and methyl-substituted indole carboxylate scaffold, the topic compound offers the highest degree of structural relevance, ensuring similar chromatographic behavior and UV response. While commercially available alternatives exist, their utility may be limited depending on the specific analytical need. For instance, Alternative 2 would be unsuitable for quantifying an ester-containing API.
Conclusion and Best Practices
Establishing This compound as a reference standard is a meticulous process that demands rigorous scientific validation. This guide has outlined a comprehensive approach, from synthesis and purification to multi-technique characterization, all grounded in the principles of ICH guidelines. The comparative analysis demonstrates that while alternatives are available, the selection of a reference standard must be a scientifically driven decision based on the specific requirements of the analytical method.
For researchers and drug development professionals, adherence to these principles ensures the generation of reliable and defensible analytical data, which is paramount for regulatory submissions and ensuring the quality and safety of pharmaceutical products.
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Q2(R2) Validation of analytical procedures. (2023). Available from: [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (2000). Available from: [Link]
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Journal of Applied Pharmaceutical Science. UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 4-bromo-1-methyl-1H-indole-6-carboxylate
For professionals in the fields of research, discovery, and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 4-bromo-1-methyl-1H-indole-6-carboxylate, a halogenated indole derivative. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach, grounded in the known hazards of similar brominated indole structures and general principles of hazardous waste management, is essential.[1]
The procedures outlined herein are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. It is imperative that these guidelines are implemented within the framework of your institution's Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[2][3][4]
Hazard Assessment and Characterization
Due to the lack of a specific SDS for this compound, its hazard profile must be inferred from closely related compounds. Brominated indoles, such as 6-Bromo-1H-indole and 4-Bromoindole-3-carboxaldehyde, are known to cause skin and eye irritation, and may cause respiratory irritation.[5][6][7][8] Therefore, it is prudent to handle this compound as a hazardous substance with the assumed hazards outlined in the table below.
| Potential Hazard | GHS Classification (Assumed) | Rationale and Key Precautions |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. Do not eat, drink, or smoke when handling.[7][8] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. Avoid contact with skin.[6][7][8] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. Wear appropriate eye protection.[6][7][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. Handle in a well-ventilated area or fume hood.[6][7][8] |
| Environmental Hazard | Data not available | Assume potential harm to aquatic life. Prevent release to the environment.[5] |
Personal Protective Equipment (PPE) and Handling
Prior to handling or disposing of this compound, all personnel must be equipped with the appropriate PPE.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[9]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn to prevent skin contact.[9]
-
Protective Clothing: A laboratory coat should be worn to protect skin and clothing.[9]
-
Respiratory Protection: When handling the solid compound outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator is recommended.[8]
All handling of this compound, especially weighing and transferring, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[9][10]
Waste Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must adhere to the regulations set forth by the Environmental Protection Agency (EPA) for hazardous waste.[11][12][13] The key principle is the segregation of halogenated organic waste.[9][10][14][15][16]
Step 1: Waste Segregation
Proper segregation is critical for safe and compliant disposal.
-
Designated Waste Container: All waste containing this compound, including pure compound, solutions, and contaminated materials, must be collected in a designated "Halogenated Organic Waste" container.[9][10][14][15][16]
-
Avoid Mixing: Do not mix this waste with non-halogenated organic waste, aqueous waste, or other incompatible waste streams.[14][17]
Step 2: Container Management
The integrity and labeling of the waste container are crucial for safety.
-
Appropriate Container: Use a chemically compatible container in good condition, with a secure, tight-fitting lid.[18] The original container can often be used if it is suitable.[18]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."[14][15] All constituents and their approximate concentrations should be listed.
-
Closed Containers: Keep the waste container closed at all times, except when adding waste, to prevent the release of vapors and to avoid spills.[14][18]
Step 3: Storage of Waste
Waste must be stored safely pending collection by a licensed disposal company.
-
Designated Area: Store the waste container in a designated satellite accumulation area that is well-ventilated and away from general laboratory traffic.[1][14]
-
Secondary Containment: It is best practice to store the waste container in secondary containment to mitigate the impact of any potential leaks.[14]
Step 4: Disposal of Empty Containers
"Empty" containers that held this compound must be handled with care as they may retain chemical residues.[1][17]
-
Triple Rinsing: If appropriate for the container material, triple rinse the container with a suitable solvent (e.g., acetone or ethanol).[17] The rinsate must be collected and disposed of as halogenated organic waste.
-
Disposal of Rinsed Containers: After triple rinsing and removal or defacing of the original label, the container may be disposed of in the appropriate laboratory glass or plastic recycling bin, in accordance with your institution's policies.[17]
-
Un-rinsable Containers: If the container cannot be safely rinsed, it should be disposed of as hazardous waste.[17]
Spill Response Protocol
In the event of a spill, prompt and safe cleanup is essential.
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a fume hood.[5][8]
-
Contain the Spill: Prevent the spread of the spill. For solid spills, carefully sweep up the material, avoiding dust generation.[6][8] For liquid spills, use an inert, non-combustible absorbent material.[8]
-
Collect and Package: Place all contaminated materials into a labeled container for disposal as halogenated organic waste.[5][8]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and cleaning materials. All cleaning materials must also be disposed of as hazardous waste.
Decision-Making Flowchart for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision-making workflow for the disposal of this compound.
References
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Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering. Retrieved from [Link]
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Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry. Retrieved from [Link]
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Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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Hazardous Waste. (n.d.). US Environmental Protection Agency. Retrieved from [Link]
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Laboratory Safety Chemical Hygiene Plan. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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Safe Handing & Disposal of Organic Substances. (n.d.). Science Ready. Retrieved from [Link]
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Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US Environmental Protection Agency. Retrieved from [Link]
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OSHA Laboratory Standard. (2023, September 18). Compliancy Group. Retrieved from [Link]
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Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety. Retrieved from [Link]
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Learn the Basics of Hazardous Waste. (2025, March 24). US Environmental Protection Agency. Retrieved from [Link]
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Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved from [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University. Retrieved from [Link]
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Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved from [Link]
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved from [Link]
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Hazardous Waste Segregation. (2016, April 15). Bucknell University. Retrieved from [Link]
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3-Pyridinecarboxylic acid, 6-bromo-, methyl ester Safety Data Sheet. (2025, January 10). INDOFINE Chemical Company, Inc. Retrieved from [Link]
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A Senior Application Scientist's Guide to Safely Handling Methyl 4-bromo-1-methyl-1H-indole-6-carboxylate
For researchers engaged in the complex landscape of drug discovery and organic synthesis, the introduction of novel chemical entities is a daily occurrence. Methyl 4-bromo-1-methyl-1H-indole-6-carboxylate, a substituted indole, represents a class of compounds pivotal for developing new therapeutic agents. However, its handling demands a rigorous and informed approach to safety. This guide provides essential, actionable intelligence on the personal protective equipment (PPE) and operational protocols required to manage this compound safely and effectively, ensuring the integrity of your research and the safety of your team.
Hazard Assessment: Understanding the "Why"
Before any procedural discussion, it is crucial to understand the inherent risks. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, we can infer its hazard profile from analogous brominated indole structures.
Compounds like 6-Bromo-1H-indole and 4-Bromo-1H-indole-3-carbaldehyde are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Some are also flagged as harmful if swallowed.[3] The bromine atom and the indole scaffold contribute to its reactivity and potential biological activity, which from a safety perspective, translates to potential toxicity. Therefore, we must operate under the assumption that this compound is, at a minimum, an irritant to the skin, eyes, and respiratory system, and is potentially harmful if ingested.
Key Inferred Hazards:
-
Skin Irritation: Prolonged contact may cause redness and inflammation.
-
Serious Eye Irritation: Direct contact poses a significant risk of damage to the eyes.[2]
-
Respiratory Tract Irritation: Inhalation of the solid dust can irritate the nose, throat, and lungs.[1]
-
Acute Oral Toxicity: Harmful if swallowed.
This hazard assessment is the foundation upon which our entire safety protocol is built. Every piece of PPE and every procedural step is a direct countermeasure to these potential risks.
Core Personal Protective Equipment (PPE) Directives
A multi-layered PPE strategy is non-negotiable. This "head-to-toe" approach ensures that all potential routes of exposure are shielded.
| PPE Component | Specification | Rationale for Use |
| Eye/Face Protection | ANSI Z87.1-compliant chemical splash goggles. A full-face shield is required over goggles when handling larger quantities (>5g) or when there is a significant splash risk. | Protects against accidental splashes of solutions or airborne particles of the solid compound, preventing serious eye irritation.[2] |
| Hand Protection | Double-gloving with nitrile gloves (minimum 5 mil thickness). | Nitrile provides good resistance to a range of chemicals and is effective for incidental contact.[4] However, halogenated hydrocarbons can degrade many glove materials.[5][6] Double-gloving provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs. For prolonged handling, consult the manufacturer's chemical resistance guides. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned with tight-fitting cuffs. | Prevents contact of the chemical with skin and personal clothing. The cuffs should be snug to prevent dust from entering the sleeves. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher is required when handling the solid powder outside of a certified chemical fume hood. | Mitigates the risk of inhaling fine dust particles, which can cause respiratory tract irritation.[1] All handling of the solid should ideally be performed within a fume hood to eliminate this risk. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Proper use of PPE is intrinsically linked to the operational workflow. The following protocol integrates safety measures at every stage of the handling process.
Step 1: Preparation and Engineering Controls
-
Designate the Workspace: All work with this compound must be conducted within a certified chemical fume hood. This is the primary engineering control to minimize inhalation exposure.[7]
-
Verify Emergency Equipment: Before starting, confirm the location and functionality of the nearest safety shower and eyewash station.[8]
-
Assemble Materials: Gather all necessary glassware, reagents, and waste containers. Ensure a dedicated "Halogenated Organic Waste" container is clearly labeled and accessible within the hood.[9]
-
Don PPE: Put on all required PPE (lab coat, double gloves, and goggles) before bringing the chemical into the workspace.
Step 2: Weighing and Transfer (Solid Compound)
-
Containment is Key: When weighing the solid, use a weigh boat or creased glossy paper on a tared analytical balance located inside the fume hood. If a balance cannot be placed in the hood, an N95 respirator is mandatory.[1]
-
Minimize Dust: Handle the container and spatula gently to avoid creating airborne dust. Never "dry sweep" spills of the solid.
-
Clean Spills Immediately: For minor spills, gently wipe the area with a solvent-wetted towel (e.g., ethanol or isopropanol) and place the towel in the halogenated waste container.
Step 3: In-Reaction Use
-
Controlled Addition: When adding the solid to a reaction vessel, do so slowly and carefully to prevent splashing.
-
Maintain Negative Pressure: Keep the fume hood sash at the lowest practical height to maximize airflow and containment.
-
Monitor the Reaction: Be observant of any unexpected changes. In case of an uncontrolled reaction, close the sash completely and evacuate if necessary.
Step 4: Decontamination and Disposal
-
Segregate Waste: All materials that have come into direct contact with the compound are considered hazardous waste. This includes gloves, weigh boats, pipette tips, and contaminated paper towels.[10][11] These items must be placed in the sealed, labeled "Halogenated Organic Waste" container.
-
Glassware Decontamination: Rinse all contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) three times. The rinsate must be collected and disposed of as halogenated liquid waste.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. First, remove the outer pair of gloves. Then, remove the lab coat and goggles. Finally, remove the inner pair of gloves.
-
Personal Hygiene: Immediately wash hands thoroughly with soap and water after the procedure is complete.
Handling Workflow Diagram
Caption: Workflow for safely handling this compound.
Emergency Response Plan
Even with meticulous planning, accidents can happen. Immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, advancing their scientific objectives while upholding the highest standards of laboratory safety.
References
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OSU Chemistry. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
